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  • Product: [(1r)-1-Aminoethyl]phosphonic acid
  • CAS: 60687-36-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: [(1R)-1-Aminoethyl]phosphonic Acid

Executive Summary [(1R)-1-Aminoethyl]phosphonic acid, commonly known as L-Ala(P) or L-1-aminoethylphosphonic acid , is the phosphonic acid analogue of the proteinogenic amino acid L-alanine. It represents a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(1R)-1-Aminoethyl]phosphonic acid, commonly known as L-Ala(P) or L-1-aminoethylphosphonic acid , is the phosphonic acid analogue of the proteinogenic amino acid L-alanine. It represents a cornerstone in the study of phosphonopeptide antibiotics and transition-state mimetics.

Unlike its carboxylic counterpart, L-Ala(P) possesses a tetrahedral phosphonic acid group that mimics the transition state of ester and amide hydrolysis. Its primary biological utility lies in its role as a "warhead" in prodrug delivery systems (e.g., Alafosfalin ), where it acts as a potent suicide inhibitor of alanine racemase , a critical enzyme in bacterial cell wall biosynthesis. This guide details its chemical properties, asymmetric synthesis, and mechanistic pharmacology.

Chemical Identity & Stereochemistry

The stereochemical designation of this compound often causes confusion due to the change in Cahn-Ingold-Prelog (CIP) priority rules when substituting a carboxyl group with a phosphonyl group.

  • IUPAC Name: [(1R)-1-Aminoethyl]phosphonic acid[1][2][3]

  • Common Names: L-Ala(P), L-1-aminoethylphosphonic acid[4][5][6]

  • CAS Number: 60687-36-7 (specifically for the (R)-enantiomer)[4]

  • Molecular Formula: C₂H₈NO₃P[2][3][4][7][8]

  • Molecular Weight: 125.06 g/mol [2][3][4][7]

Stereochemical Inversion of Nomenclature

While L-alanine has the (S) configuration, its phosphonic analogue L-Ala(P) has the (R) configuration.

  • L-Alanine (S): Priority is –NH₂ (1) > –COOH (2) > –CH₃ (3).

  • L-Ala(P) (R): Priority is –PO₃H₂ (1) > –NH₂ (2) > –CH₃ (3).

  • Note: Despite the (R) designation, the spatial arrangement of atoms in L-Ala(P) is topologically equivalent to L-alanine, allowing it to mimic the natural amino acid in biological systems.

Physicochemical Profile

L-Ala(P) exists primarily as a zwitterion in physiological conditions. Its phosphonic acid moiety renders it significantly more acidic than the carboxylic acid of alanine.

Table 1: Physicochemical Properties[9]
PropertyValue / DescriptionContext
Physical State White crystalline solidHygroscopic
Solubility High in H₂O; Insoluble in EtOH, AcetoneZwitterionic lattice energy
pKa₁ (P-OH) < 1.0Strong acid dissociation
pKa₂ (P-OH) 5.6 ± 0.2Second ionization (Zwitterion transition)
pKa₃ (NH₃⁺) 10.2 ± 0.2Ammonium deprotonation
Isoelectric Point (pI) ~7.9Calculated from (pKa₂ + pKa₃)/2
Stability Hydrolytically stable (C-P bond)Resistant to phosphatases

Key Insight: The C-P bond is chemically and enzymatically stable, unlike the C-O-P bond found in phosphate esters. This stability prevents the premature degradation of the pharmacophore during transport.

Synthetic Pathways[10]

The synthesis of L-Ala(P) requires high enantiomeric purity (>99% ee) because the (S)-enantiomer (D-Ala(P)) is biologically inactive against the primary target, alanine racemase.

Method A: Asymmetric Hydrogenation (Modern Route)

The most efficient modern route involves the asymmetric hydrogenation of α-dehydroaminophosphonates using chiral Rhodium or Ruthenium catalysts.

  • Precursor Formation: Condensation of triethyl phosphite with acetamide and acetaldehyde yields the α,β-unsaturated phosphonate.

  • Catalytic Hydrogenation: Use of [Rh(COD)(DuPhos)]OTf allows for high enantioselectivity.

  • Hydrolysis: Acidic hydrolysis removes the ester protecting groups.

Method B: Kabachnik-Fields & Optical Resolution (Classic Route)

For laboratories without high-pressure hydrogenation equipment, the classical resolution route is robust.

  • Kabachnik-Fields Reaction: Three-component coupling of acetaldehyde, ammonia (or benzylamine), and diethyl phosphite yields racemic diethyl (1-aminoethyl)phosphonate.

  • Resolution: The racemate is resolved using chiral acids such as dibenzoyl-L-tartaric acid .

  • Deprotection: Hydrolysis with concentrated HCl or HBr yields the free acid.

Visualization: Synthetic Workflow

Synthesis Start Precursors (Acetaldehyde + Phosphite) Racemic Racemic 1-Aminoethylphosphonate Start->Racemic Kabachnik-Fields (Non-selective) Resolution Chiral Resolution (Dibenzoyl-L-tartaric acid) Racemic->Resolution Crystallization Enantiomer Pure (1R)-Ester Resolution->Enantiomer Filtration Hydrolysis Acid Hydrolysis (HCl/Reflux) Enantiomer->Hydrolysis Deprotection Final (1R)-1-Aminoethylphosphonic Acid (L-Ala(P)) Hydrolysis->Final Purification

Caption: Figure 1.[2] Classical synthesis pathway via Kabachnik-Fields reaction and optical resolution to yield enantiopure L-Ala(P).

Biological Mechanism & Pharmacology[6]

L-Ala(P) is a "suicide substrate" (mechanism-based inhibitor) that targets bacterial cell wall biosynthesis. However, the free acid is poorly transported across the bacterial membrane.

The "Trojan Horse" Strategy

To overcome transport limitations, L-Ala(P) is incorporated into a dipeptide, such as Alafosfalin (L-Ala-L-Ala(P)) .

  • Transport: The dipeptide is recognized by bacterial peptide permeases and actively transported into the cytoplasm.

  • Release: Intracellular aminopeptidases hydrolyze the peptide bond, releasing free L-Ala(P) at high concentrations.

  • Target Engagement: L-Ala(P) targets Alanine Racemase (Alr) .

Mechanism of Inhibition: Alanine Racemase

Alanine racemase uses a Pyridoxal 5'-Phosphate (PLP) cofactor to interconvert L-Ala and D-Ala.[5]

  • Aldimine Formation: L-Ala(P) enters the active site and forms an external aldimine with PLP.[5]

  • Stable Complex: Unlike the natural substrate, the phosphonate group forms a highly stable complex that mimics the transition state but cannot be processed.

  • Irreversible Inactivation: The enzyme is locked in a stable PLP-inhibitor complex, preventing the production of D-Alanine, which is essential for peptidoglycan cross-linking.

Visualization: Mechanism of Action[6]

Mechanism Extracellular Extracellular Space Alafosfalin Alafosfalin (L-Ala-L-Ala(P)) Permease Peptide Permease (Transport) Alafosfalin->Permease Substrate Hydrolysis Aminopeptidase Cleavage Permease->Hydrolysis Active Transport Intracellular Bacterial Cytoplasm FreeWarhead Free L-Ala(P) (Warhead) Hydrolysis->FreeWarhead Release Target Alanine Racemase (PLP-Enzyme) FreeWarhead->Target Suicide Inhibition CellDeath Inhibition of Cell Wall Biosynthesis -> Lysis Target->CellDeath D-Ala Depletion

Caption: Figure 2. The "Trojan Horse" mechanism of Alafosfalin, facilitating the intracellular delivery of the L-Ala(P) warhead.

Analytical Characterization

Verifying the identity and purity of L-Ala(P) requires specific analytical techniques due to its zwitterionic nature and lack of UV chromophores.

Nuclear Magnetic Resonance (NMR)[3][11][12]
  • ¹H NMR (D₂O):

    • δ 1.45 ppm (dd): Methyl group (-CH₃). The signal is split by the adjacent methine proton and the phosphorus nucleus (³J_PH).

    • δ 3.30 ppm (m): Methine proton (-CH-). Complex multiplet due to coupling with methyl protons and the phosphorus nucleus (²J_PH).

  • ³¹P NMR (D₂O, H₃PO₄ ext. std.):

    • δ 14.0 – 18.0 ppm: Appears as a singlet (proton decoupled) or multiplet (coupled). The chemical shift is pH-dependent.

Mass Spectrometry (MS)[3]
  • ESI-MS (Negative Mode):

    • m/z 124.0 [M-H]⁻: The dominant ion corresponding to the deprotonated phosphonic acid.

  • ESI-MS (Positive Mode):

    • m/z 126.0 [M+H]⁺: Protonated molecular ion.

Optical Rotation
  • [α]²⁰_D: Approximately -4.8° (c=5, H₂O) for the (R)-enantiomer.[4]

  • Note: Optical rotation is sensitive to pH and concentration.

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[2]

  • Handling: Use standard PPE (gloves, safety goggles). Avoid inhalation of dust.

  • Storage: Hygroscopic. Store in a desiccator at 2-8°C.

  • Stability: Stable in aqueous solution at neutral pH. Avoid prolonged exposure to strong oxidizers.

References

  • Atherton, F. R., et al. (1979). "Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin." Antimicrobial Agents and Chemotherapy, 15(5), 696–705.

  • Allen, J. G., et al. (1978). "Phosphonopeptides, a new class of synthetic antibacterial agents." Nature, 272, 56–58.

  • Kafarski, P., & Lejczak, B. (1991). "Biological Activity of Aminophosphonic Acids.
  • Shaw, J. P., et al. (1997).[9] "Determination of the Structure of Alanine Racemase from Bacillus stearothermophilus at 1.9-Å Resolution." Biochemistry, 36(6), 1329–1342.

  • PubChem Database. (2025).[2][3][7] "1-Aminoethylphosphonic acid, (R)- | C2H8NO3P."[1][3][4] National Center for Biotechnology Information. [3]

  • Kudzin, Z. H., et al. (1994). "1-Aminoalkanephosphonates - IV. The acid-base properties of 1-aminoalkanephosphonic acids." Phosphorus, Sulfur, and Silicon, 92, 77.

Sources

Exploratory

A Technical Guide to the Mechanism of Action of [(1R)-1-Aminoethyl]phosphonic Acid: A Potent Inhibitor of Bacterial Alanine Racemase

Abstract [(1R)-1-Aminoethyl]phosphonic acid, also known as L-Ala-P, is a synthetic analogue of L-alanine that demonstrates significant antibacterial activity.[1] Its primary mechanism of action is the potent and specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[(1R)-1-Aminoethyl]phosphonic acid, also known as L-Ala-P, is a synthetic analogue of L-alanine that demonstrates significant antibacterial activity.[1] Its primary mechanism of action is the potent and specific time-dependent inactivation of alanine racemase, a crucial bacterial enzyme.[1] Alanine racemase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is essential for the synthesis of D-alanine, a key component of the bacterial cell wall peptidoglycan.[2][3] The absence of a human homologue for alanine racemase makes it an attractive target for the development of novel antibacterial agents.[2][3] This guide provides an in-depth technical exploration of the molecular interactions, inhibitory kinetics, and the structural basis for the mechanism of action of [(1R)-1-Aminoethyl]phosphonic acid against alanine racemase. We will delve into the experimental methodologies used to elucidate this mechanism and discuss the broader implications for antimicrobial drug development.

Introduction: The Critical Role of Alanine Racemase in Bacterial Survival

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic stress and maintaining its shape. A key building block of the peptidoglycan layer in most bacteria is the D-isomer of alanine.[2][3] However, in biological systems, the L-isomers of amino acids are predominantly available. Bacteria have evolved a specific enzyme, alanine racemase (Alr), to catalyze the interconversion of L-alanine to D-alanine.[2][3]

This racemization is a vital step in peptidoglycan biosynthesis. Consequently, the inhibition of alanine racemase leads to a depletion of the D-alanine pool, thereby disrupting cell wall synthesis and ultimately causing bacterial cell death. This makes alanine racemase a prime target for the development of antibiotics. [(1R)-1-Aminoethyl]phosphonic acid has emerged as a highly effective inhibitor of this enzyme, particularly in Gram-positive bacteria.[1][4]

Molecular Mechanism of Inhibition: A Tale of a Stable Adduct

The inhibitory action of [(1R)-1-Aminoethyl]phosphonic acid against alanine racemase is a fascinating example of mechanism-based inactivation. The process can be broken down into several key steps:

2.1. Formation of an External Aldimine:

As an L-alanine analogue, [(1R)-1-Aminoethyl]phosphonic acid enters the active site of alanine racemase.[1] The enzyme's catalytic activity is dependent on a pyridoxal 5'-phosphate (PLP) cofactor, which is normally bound to an active site lysine residue as an internal aldimine.[5] The amino group of [(1R)-1-Aminoethyl]phosphonic acid displaces the lysine, forming an external aldimine with the PLP cofactor.[1][6] This initial binding is a reversible, competitive process.[4]

2.2. The Crucial Role of the Phosphonate Group:

Unlike the natural substrate L-alanine, the external aldimine formed with [(1R)-1-Aminoethyl]phosphonic acid is exceptionally stable and resistant to further enzymatic processing.[1] X-ray crystallography studies have revealed the structural basis for this potent inhibition. The phosphonate group of the inhibitor engages in multiple hydrogen bonding interactions with key amino acid residues and water molecules within the active site.[1] These interactions lock the inhibitor-cofactor complex in a conformation that is unfavorable for the subsequent catalytic steps, namely Cα proton abstraction, which is necessary for racemization.[1]

2.3. A Stable, Non-Covalent Complex:

The result is the formation of a stable, long-lived, non-covalent enzyme-inhibitor complex.[1][4] This effectively sequesters the enzyme in an inactive state, preventing it from converting L-alanine to D-alanine. The dissociation of this complex is extremely slow, with a reported half-time of approximately 25 days, leading to a time-dependent inactivation of the enzyme.[4]

Below is a diagram illustrating the mechanism of alanine racemase inhibition by [(1R)-1-Aminoethyl]phosphonic acid.

Inhibition_Mechanism cluster_Enzyme Alanine Racemase Active Site Enzyme_PLP Active Enzyme (Internal Aldimine with PLP) Inhibited_Complex Stable Inhibited Complex (External Aldimine) Enzyme_PLP->Inhibited_Complex Forms Stable External Aldimine D-Alanine D-Alanine Enzyme_PLP->D-Alanine Racemization No_D-Alanine Depletion of D-Alanine Inhibited_Complex->No_D-Alanine Inhibition L-Ala-P [(1R)-1-Aminoethyl] phosphonic acid L-Ala-P->Enzyme_PLP Enters Active Site L-Alanine L-Alanine (Natural Substrate) L-Alanine->Enzyme_PLP Normal Catalysis Cell_Wall_Disruption Disruption of Peptidoglycan Synthesis No_D-Alanine->Cell_Wall_Disruption

Caption: Inhibition of Alanine Racemase by [(1R)-1-Aminoethyl]phosphonic acid.

Experimental Validation of the Mechanism

The elucidation of this intricate mechanism of action has been made possible through a combination of biochemical and structural biology techniques.

3.1. Enzyme Kinetics Assays:

A cornerstone for characterizing enzyme inhibitors is the determination of their kinetic parameters. For [(1R)-1-Aminoethyl]phosphonic acid, time-dependent inhibition assays are crucial.

Experimental Protocol: Alanine Racemase Time-Dependent Inhibition Assay

Objective: To determine the kinetic parameters (K_i and k_inact) of alanine racemase inactivation by [(1R)-1-Aminoethyl]phosphonic acid.

Materials:

  • Purified alanine racemase

  • [(1R)-1-Aminoethyl]phosphonic acid (L-Ala-P)

  • L-alanine

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • Microplate reader capable of fluorescence detection

Methodology:

  • Enzyme Pre-incubation:

    • Prepare a series of reactions containing a fixed concentration of alanine racemase and varying concentrations of [(1R)-1-Aminoethyl]phosphonic acid in the assay buffer.

    • Incubate these mixtures at a constant temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation mixture.

  • Residual Activity Measurement:

    • Immediately add the aliquot to a reaction mixture containing a saturating concentration of L-alanine, DAAO, HRP, and Amplex Red.

    • The alanine racemase in the aliquot will convert L-alanine to D-alanine.

    • DAAO will then oxidize the newly formed D-alanine, producing hydrogen peroxide.

    • HRP uses this hydrogen peroxide to oxidize Amplex Red, generating a fluorescent product (resorufin).

    • Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • For each concentration of the inhibitor, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. This will yield a hyperbolic curve that can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibition constant (K_i).

Causality Behind Experimental Choices:

  • The coupled assay with DAAO, HRP, and Amplex Red provides a continuous and highly sensitive method to measure the rate of D-alanine formation, which directly reflects the activity of alanine racemase.

  • The pre-incubation step is essential to observe the time-dependent nature of the inhibition. By measuring residual activity at different time points, we can quantify the rate at which the enzyme is being inactivated.

Below is a diagram illustrating the experimental workflow for the alanine racemase inhibition assay.

Assay_Workflow cluster_Step1 Step 1: Pre-incubation cluster_Step2 Step 2: Sampling cluster_Step3 Step 3: Activity Assay cluster_Step4 Step 4: Data Analysis Preincubation Incubate Alanine Racemase with varying [L-Ala-P] Sampling Take aliquots at different time points Preincubation->Sampling Assay_Mix Add aliquot to assay mix: L-Alanine, DAAO, HRP, Amplex Red Sampling->Assay_Mix Fluorescence Measure fluorescence increase (Resorufin formation) Assay_Mix->Fluorescence Data_Analysis Plot ln(Residual Activity) vs. Time Plot k_obs vs. [Inhibitor] Fluorescence->Data_Analysis Kinetics Determine k_inact and K_i Data_Analysis->Kinetics

Caption: Experimental workflow for determining the kinetic parameters of alanine racemase inhibition.

3.2. Structural Biology: Visualizing the Inhibition

X-ray crystallography has been instrumental in providing a high-resolution view of the interaction between [(1R)-1-Aminoethyl]phosphonic acid and alanine racemase. The crystal structure of the enzyme-inhibitor complex clearly shows the formation of the external aldimine with the PLP cofactor.[1] Furthermore, it reveals the specific hydrogen bonding network between the phosphonate group and the active site residues, providing a structural explanation for the stability of the inhibited complex.[1] These structural insights are invaluable for understanding the basis of the inhibitor's potency and for guiding the design of new, even more effective, alanine racemase inhibitors.

Structure-Activity Relationships and Antibacterial Spectrum

The effectiveness of [(1R)-1-Aminoethyl]phosphonic acid is highly dependent on its stereochemistry and chemical structure. The L-stereochemistry is generally required for optimal activity.[7] Modifications to the phosphonate moiety often lead to a decrease or loss of antibacterial activity, highlighting its critical role in the inhibitory mechanism.[7]

Interestingly, [(1R)-1-Aminoethyl]phosphonic acid is often administered as a phosphonodipeptide, such as in the case of Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid).[7][8] These dipeptides are actively transported into the bacterial cell via peptide transport systems.[8][9] Once inside, cellular peptidases cleave the peptide bond, releasing the active [(1R)-1-Aminoethyl]phosphonic acid, which can then inhibit its target, alanine racemase.[9][10] This prodrug strategy enhances the uptake of the inhibitor, leading to a more potent antibacterial effect.

The antibacterial spectrum of phosphonopeptides incorporating [(1R)-1-Aminoethyl]phosphonic acid is broad, with activity against a range of both Gram-positive and Gram-negative bacteria.[7]

Conclusion and Future Directions

The mechanism of action of [(1R)-1-Aminoethyl]phosphonic acid is a well-defined example of targeted enzyme inhibition. By forming a stable external aldimine with the PLP cofactor of alanine racemase, this L-alanine analogue effectively shuts down the production of D-alanine, a critical component of the bacterial cell wall. This leads to the disruption of peptidoglycan synthesis and subsequent bacterial cell death. The detailed understanding of this mechanism, supported by kinetic and structural data, provides a solid foundation for the rational design of new antibacterial agents.

Future research in this area could focus on:

  • Overcoming Resistance: Investigating potential mechanisms of resistance to [(1R)-1-Aminoethyl]phosphonic acid and designing inhibitors that can circumvent them.

  • Expanding the Spectrum: Developing new phosphonopeptide prodrugs with enhanced transport into a wider range of pathogenic bacteria.

  • Targeting Other PLP-dependent Enzymes: Applying the principles learned from the inhibition of alanine racemase to design specific inhibitors for other essential bacterial PLP-dependent enzymes.

The continued exploration of compounds like [(1R)-1-Aminoethyl]phosphonic acid and their mechanisms of action is crucial in the ongoing battle against antibiotic resistance.

References

  • Stamper, C. G., Morollo, A. A., & Ringe, D. (1998). Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine. Biochemistry, 38(20), 6714. [Link]

  • Liger, D., Blanot, D., & van Heijenoort, J. (1990). Effect of various alanine analogues on the l-alanine-adding enzyme from Escherichia coli. FEMS Microbiology Letters, 66(1-3), 183-187. [Link]

  • Whalen, W. A., Wang, M. D., & Berg, C. M. (1989). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of bacteriology, 171(12), 6625–6629. [Link]

  • Copie, V., Faraci, W. S., Walsh, C. T., & Griffin, R. G. (1988). Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state nitrogen-15 nuclear magnetic resonance. Biochemistry, 27(14), 4966–4970. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of medicinal chemistry, 29(1), 29–40. [Link]

  • Safo, M. K., Musayev, F. N., & Schirch, V. (2012). Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase. PLoS ONE, 7(7), e41686. [Link]

  • Azam, M. A., & Jayaram, U. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as Antibacterial Agents: Rationale, Chemistry, and Structure-Activity Relationships. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]

  • Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-11. [Link]

  • Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: A review. ResearchGate. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1979). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial agents and chemotherapy, 15(5), 696–705. [Link]

  • Badet, B., Inagaki, K., Soda, K., & Walsh, C. T. (1986). Time-dependent inhibition of Bacillus stearothermophilus alanine racemase by (1-aminoethyl)phosphonate complexes. Biochemistry, 25(11), 3275–3282. [Link]

  • Safo, M. K., Musayev, F. N., & Schirch, V. (2012). Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase. PLoS ONE, 7(7), e41686. [Link]

  • Brem, J., van Berkel, S. S., & Schofield, C. J. (2016). Dynamically chiral phosphonic acid-type metallo-β-lactamase inhibitors. Diva Portal. [Link]

  • Liu, W., Peterson, P. E., Langston, S. P., & Liu, D. (2017). Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5'-Phosphate-Dependent Enzymes. Biochemistry, 56(39), 5135–5138. [Link]

  • Cheung, M. K., Cui, M., Ondhia, J. Y., & Li, J. (2020). Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. Molecules, 25(7), 1582. [Link]

  • Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Cynamon, M. H., & Krause, K. L. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374. [Link]

  • Mizushina, Y., Tanaka, N., Yagi, H., Kurosawa, T., Onoue, M., & Horie, T. (2003). Pyridoxal 5'-phosphate is a selective inhibitor in vivo of DNA polymerase alpha and epsilon. Biochemical and biophysical research communications, 312(4), 1025–1032. [Link]

  • Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Cynamon, M. H., & Krause, K. L. (2011). Substrate and selected inhibitors of alanine racemase. (A) alanine, (B)... ResearchGate. [Link]

  • Stamper, G. F., Morollo, A. A., & Ringe, D. (1999). Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine. Biochemistry, 38(20), 6714. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminoethylphosphonic acid, (R)-. PubChem. [Link]

  • Inxight Drugs. (n.d.). 1-AMINOETHYLPHOSPHONIC ACID, (R)-. [Link]

Sources

Foundational

[(1r)-1-Aminoethyl]phosphonic acid as an amino acid analogue

An In-depth Technical Guide to [(1R)-1-Aminoethyl]phosphonic Acid as an Amino Acid Analogue Executive Summary [(1R)-1-Aminoethyl]phosphonic acid, the L-enantiomer of 1-aminoethylphosphonic acid (L-Ala(P)), represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [(1R)-1-Aminoethyl]phosphonic Acid as an Amino Acid Analogue

Executive Summary

[(1R)-1-Aminoethyl]phosphonic acid, the L-enantiomer of 1-aminoethylphosphonic acid (L-Ala(P)), represents a cornerstone in the field of amino acid mimetics. By replacing the native carboxylate group of alanine with a phosphonic acid moiety, this analogue achieves remarkable biological activity rooted in its ability to act as a stable transition-state mimic. Its primary significance lies in its potent inhibition of alanine racemase, a critical bacterial enzyme, making it a foundational component in the development of novel antibacterial agents. This guide provides a detailed exploration of L-Ala(P), from its fundamental physicochemical properties and synthesis to its intricate mechanism of enzyme inhibition and its strategic application in drug development. We will delve into the causality behind experimental designs, present validated protocols, and offer insights grounded in established biochemical principles for researchers, scientists, and drug development professionals.

The Rationale for Phosphonate Analogues: An Introduction

In the landscape of medicinal chemistry, the mimicry of natural substrates to modulate enzyme activity is a proven strategy. α-Aminophosphonic acids are a prominent class of compounds designed as isosteres of α-amino acids.[1] The substitution of a planar carboxylic acid group with a tetrahedral phosphonic acid group introduces critical changes:

  • Structural Isosterism : The phosphonate group mimics the geometry of the tetrahedral transition state of many enzymatic reactions involving amino acids.[2]

  • Enhanced Stability : The carbon-phosphorus (C-P) bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the corresponding peptide or ester bonds, leading to greater metabolic stability.[2][3]

  • Altered Acidity : The pKa values of the phosphonic acid group differ from the carboxylic acid, influencing its interaction and binding within enzyme active sites.

[(1R)-1-Aminoethyl]phosphonic acid, an analogue of L-alanine, leverages these features to act as a potent inhibitor of enzymes central to bacterial survival.[4] Its utility is most profoundly demonstrated in its role as a key component of phosphonopeptide antibacterial agents.[5]

Physicochemical Properties and Spectroscopic Signature

The precise characterization of [(1R)-1-Aminoethyl]phosphonic acid is fundamental for its application. Its key properties are summarized below.

PropertyValueSource(s)
IUPAC Name [(1R)-1-aminoethyl]phosphonic acid[6]
Synonyms L-1-Aminoethylphosphonic acid, L-ALA-P, (R)-(-)-1-Aminoethylphosphonic acid[6][7]
CAS Number 60687-36-7[7]
Molecular Formula C₂H₈NO₃P[6][7]
Molecular Weight 125.06 g/mol [6][7]
Appearance White solid[8][9]
Optical Activity [α]20/D −4.8±0.5°, c = 5% in H₂O
Storage 2-8°C

Spectroscopic Characterization:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is a key tool for structural confirmation. Expected signals would correspond to the methyl (CH₃) protons, the α-proton (CH), and the amine (NH₂) protons.[10]

  • ³¹P NMR: Phosphorus-31 NMR is definitive for phosphonates, showing a characteristic chemical shift that confirms the presence and chemical environment of the phosphorus atom.

  • IR Spectroscopy: Infrared spectroscopy can identify the characteristic stretches for the P=O, P-O, and N-H bonds present in the molecule.[8]

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the exact molecular weight and elemental composition.[11]

Synthesis of [(1R)-1-Aminoethyl]phosphonic Acid

The synthesis of α-aminophosphonic acids can be achieved through several established routes, with the Kabachnik-Fields and Mannich-type reactions being the most prominent multicomponent strategies.[1][12] These methods involve the condensation of an amine, a carbonyl compound, and a phosphite.

The critical challenge is achieving the desired (R)-stereochemistry. This is typically accomplished through two primary strategies:

  • Asymmetric Synthesis: Utilizing a chiral auxiliary or a chiral catalyst during the condensation reaction to stereoselectively form the desired enantiomer.

  • Resolution of a Racemic Mixture: Synthesizing the racemic mixture of (1-aminoethyl)phosphonic acid and then separating the enantiomers. This can be done via diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution. For instance, penicillin acylase has been shown to preferentially hydrolyze the R-form of N-phenylacetylated 1-aminoethylphosphonic acid, providing a route to isolate the desired enantiomer.

A generalized synthetic approach starting from a protected alanine derivative offers a reliable pathway to control stereochemistry, followed by conversion to the phosphonate and subsequent deprotection.

Mechanism of Action: Inhibition of Alanine Racemase

The primary antibacterial potential of [(1R)-1-Aminoethyl]phosphonic acid stems from its potent inhibition of alanine racemase (AlaR).

4.1 The Target: Alanine Racemase (AlaR) AlaR is a ubiquitous bacterial enzyme that catalyzes the reversible conversion between L-alanine and D-alanine. D-alanine is an essential building block for the synthesis of the peptidoglycan layer of the bacterial cell wall.[4] As mammals do not utilize D-alanine for this purpose, AlaR is an attractive and specific target for antibacterial drugs.

4.2 The Inhibitory Pathway AlaR is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The inhibition by L-Ala(P) is not a simple competitive binding event but a multi-step process that leads to a highly stable, essentially irreversible complex.

  • Initial Binding: L-Ala(P) enters the active site and binds to the enzyme.

  • Transaldimination: The amino group of L-Ala(P) displaces the lysine residue that normally forms an internal aldimine with the PLP cofactor. This forms a new, external aldimine between L-Ala(P) and PLP.

  • Formation of a Stable Adduct: Unlike the natural substrate (L-alanine), the phosphonate group of L-Ala(P) mimics the tetrahedral geometry of the carbanionic transition state. This structure forms an exceptionally stable external aldimine that does not proceed through the catalytic cycle.[5] The enzyme becomes locked in this inhibited state, effectively shutting down the production of D-alanine.

G cluster_0 Alanine Racemase (AlaR) Active Site cluster_1 Inhibition Pathway AlaR_PLP AlaR with PLP Cofactor (Internal Aldimine with Lys) Initial_Binding Initial Non-covalent Binding of L-Ala(P) AlaR_PLP->Initial_Binding L_AlaP [(1R)-1-Aminoethyl]phosphonic acid (L-Ala(P)) L_AlaP->Initial_Binding Enters Active Site Transaldimination Transaldimination Reaction Initial_Binding->Transaldimination Nucleophilic Attack Stable_Complex Stable External Aldimine (Enzyme-Inhibitor Complex) Transaldimination->Stable_Complex Formation of Stable Adduct (Transition State Analogue)

Caption: Mechanism of Alanine Racemase inhibition by L-Ala(P).

Application in Drug Development: The Phosphonopeptide Strategy

While L-Ala(P) is a potent inhibitor, its highly polar nature prevents it from efficiently crossing the bacterial cell membrane. To overcome this, a prodrug strategy is employed, embedding L-Ala(P) within a peptide.

5.1 The Prodrug Concept: Alafosfalin The most well-studied example is alafosfalin , which is the dipeptide L-alanyl-L-1-aminoethylphosphonic acid.[4] This molecule is designed to exploit the bacteria's own nutrient uptake machinery.

  • Active Transport: Bacteria possess peptide permease systems on their cell surface to import small peptides as nutrients. Alafosfalin mimics a natural dipeptide and is actively transported into the bacterial cytoplasm.[4]

  • Intracellular Cleavage: Once inside the cell, bacterial peptidases cleave the peptide bond.

  • Inhibitor Release: This cleavage releases a high intracellular concentration of the active inhibitor, L-Ala(P), which can then bind to and inhibit alanine racemase.[4]

This "Trojan Horse" strategy ensures that the inhibitor is delivered specifically to its intracellular target, maximizing efficacy and minimizing off-target effects.

G cluster_0 Drug Development & Evaluation Workflow Synthesis Synthesis of L-Ala(P) Peptide Prodrug (e.g., Alafosfalin) Uptake Bacterial Uptake via Peptide Permease Synthesis->Uptake Formulation & Dosing Cleavage Intracellular Cleavage by Peptidases Uptake->Cleavage Transport across Membrane Inhibition Release of L-Ala(P) & Inhibition of AlaR Cleavage->Inhibition Activation Evaluation MIC Determination (Antibacterial Activity Assay) Inhibition->Evaluation Biological Effect

Caption: Workflow for the evaluation of L-Ala(P) phosphonopeptides.

Key Experimental Protocols

The following protocols are foundational for researchers working with L-Ala(P) and its derivatives. They are designed as self-validating systems where the successful outcome of each step confirms the integrity of the materials and methods.

6.1 Protocol: Synthesis of L-Alanyl-L-1-aminoethylphosphonic acid (Alafosfalin)

This protocol outlines a standard solution-phase peptide coupling approach. The causality is critical: proper activation of the carboxyl group is necessary for efficient amide bond formation without racemization, and orthogonal protecting groups are essential for selective deprotection.

Materials:

  • N-terminally protected L-alanine (e.g., Boc-L-Ala-OH)

  • [(1R)-1-Aminoethyl]phosphonic acid diethyl ester

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Deprotection reagents: TFA (Trifluoroacetic acid) for Boc group; TMSBr (Bromotrimethylsilane) for phosphonate esters.

  • Methanol

Procedure:

  • Carboxyl Group Activation: Dissolve Boc-L-Ala-OH (1.0 eq), HBTU (1.0 eq), and DIPEA (2.2 eq) in anhydrous DMF. Stir at 0°C for 20 minutes. The formation of the activated ester is the rate-limiting step for efficient coupling.

  • Coupling Reaction: Add a solution of [(1R)-1-Aminoethyl]phosphonic acid diethyl ester (1.1 eq) in DMF to the activated alanine solution. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS to confirm the formation of the protected dipeptide.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Ester Hydrolysis (McKenna Reaction): Dissolve the purified, protected phosphonopeptide in dichloromethane. Add TMSBr (3.0 eq) and stir at room temperature for 12-16 hours. This step selectively cleaves the ethyl esters from the phosphonate group.[13]

  • Final Deprotection and Isolation: Remove the solvent in vacuo. Add methanol to the residue to hydrolyze the silyl ester intermediates. Evaporate the solvent. To remove the N-terminal Boc group, dissolve the residue in a solution of 50% TFA in dichloromethane and stir for 1 hour. Concentrate under high vacuum to yield the final product, Alafosfalin, as a TFA salt. Purify by reverse-phase HPLC if necessary.

6.2 Protocol: Alanine Racemase Inhibition Assay

This is a coupled-enzyme spectrophotometric assay. The logic is to link the product of the AlaR reaction (L-alanine from D-alanine) to a reaction that produces a detectable change in absorbance. The rate of this change is proportional to AlaR activity.

Materials:

  • Purified Alanine Racemase (AlaR)

  • D-Alanine (substrate)

  • L-alanine dehydrogenase (L-AlaDH) (coupling enzyme)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • [(1R)-1-Aminoethyl]phosphonic acid (inhibitor)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of D-alanine, NAD⁺, and L-Ala(P) in the assay buffer.

  • Assay Mixture: In a 96-well UV-transparent plate, prepare the reaction mixture containing:

    • Assay Buffer

    • D-Alanine (at a concentration near its Km, e.g., 10 mM)

    • NAD⁺ (e.g., 2 mM)

    • L-AlaDH (sufficient activity to ensure it's not rate-limiting, e.g., 5 units/mL)

    • Varying concentrations of L-Ala(P) (e.g., from 0 to 100 µM). Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of AlaR to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). This absorbance change corresponds to the formation of NADH by L-AlaDH as it consumes the L-alanine produced by AlaR.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the L-Ala(P) concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

[(1R)-1-Aminoethyl]phosphonic acid is more than a simple amino acid analogue; it is a sophisticated molecular tool that acts as a high-fidelity transition-state mimic to potently inhibit a crucial bacterial enzyme. Its true potential is unlocked through the phosphonopeptide prodrug strategy, which elegantly solves the challenge of cellular delivery. The principles demonstrated by L-Ala(P) and alafosfalin continue to inform the design of modern enzyme inhibitors and prodrugs. Future research may focus on incorporating L-Ala(P) into novel peptide scaffolds to target different bacterial species, overcome resistance mechanisms, or in combination therapies with other cell wall synthesis inhibitors. The foundational chemistry and biology of this remarkable compound ensure its continued relevance in the ongoing search for new anti-infective agents.

References

  • PubChem. (n.d.). 1-(Aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminoethylphosphonic acid, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Moran, E. J., & Bartlett, P. A. (1994). U.S. Patent No. 5,359,115. Washington, DC: U.S. Patent and Trademark Office.
  • Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2809–2832. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid and its phosphonic acid analogue. Retrieved from [Link]

  • Atherton, F. R., Hassall, C. H., & Lambert, R. W. (1986). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Journal of Medicinal Chemistry, 29(1), 29–40. Retrieved from [Link]

  • Science.gov. (n.d.). aminomethyl phosphonic acid: Topics. Retrieved from [Link]

  • Szajnman, S. H., et al. (2008). 2-Alkylaminoethyl-1,1-Bisphosphonic Acids Are Potent Inhibitors of the Enzymatic Activity of Trypanosoma cruzi Squalene Synthase. Antimicrobial Agents and Chemotherapy, 52(4), 1319–1326. Retrieved from [Link]

  • Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 1(1), 33-52. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]

  • Jones, C. D., et al. (2024). (R)-2-Amino-1-hydroxyethylphosphonic Acid. Molbank, 2024(4), M1888. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Phosphonic acid: preparation and applications. Retrieved from [Link]

  • Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Retrieved from [Link]

  • Holý, A., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 793963. Retrieved from [Link]

  • Gancarczyk, M., et al. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules, 27(24), 8878. Retrieved from [Link]

  • James, A. L., et al. (2020). Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. Molecules, 25(7), 1563. Retrieved from [Link]

Sources

Exploratory

structure elucidation of [(1r)-1-Aminoethyl]phosphonic acid

An In-depth Technical Guide to the Structure Elucidation of [(1R)-1-Aminoethyl]phosphonic Acid Introduction [(1R)-1-Aminoethyl]phosphonic acid, a synthetic analogue of L-alanine, represents a class of compounds where the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of [(1R)-1-Aminoethyl]phosphonic Acid

Introduction

[(1R)-1-Aminoethyl]phosphonic acid, a synthetic analogue of L-alanine, represents a class of compounds where the carboxyl group of an amino acid is replaced by a phosphonic acid moiety.[1] This structural modification imparts unique biological properties, including antibacterial activity, making it a molecule of significant interest to researchers in medicinal chemistry and drug development.[1] As with any biologically active compound, the unambiguous confirmation of its structure, including its absolute stereochemistry, is a critical prerequisite for understanding its mechanism of action and for regulatory approval.

This technical guide serves as a comprehensive overview of the integrated analytical methodologies required for the complete structure elucidation of [(1R)-1-Aminoethyl]phosphonic acid. As a senior application scientist, the narrative emphasizes not just the "what" but the "why" behind experimental choices, presenting a logical workflow that moves from foundational verification to the definitive assignment of stereochemistry. The protocols described are designed as self-validating systems, where data from orthogonal techniques converge to provide a high-confidence structural assignment for professionals in the field.

Foundational Molecular Attributes

Before delving into complex analytical workflows, establishing the foundational properties of the target molecule is paramount. These attributes are derived from both computational predictions and initial, straightforward experimental measurements. They serve as the primary reference points against which all subsequent data are validated.

PropertyValueSource
IUPAC Name [(1R)-1-aminoethyl]phosphonic acid[2]
Synonyms (R)-(-)-1-Aminoethylphosphonic acid, L-Ala-P[1][2]
Molecular Formula C₂H₈NO₃P[2]
Molecular Weight 125.06 g/mol [1][2]
CAS Number 60687-36-7[1][2]
Appearance White solid[3]
Chiral Center C1 (Carbon atom bonded to both N and P)[2]

The molecule's structure is characterized by a central chiral carbon atom bonded to a methyl group, an amino group, a hydrogen atom, and a phosphonic acid group. This arrangement makes it a structural mimic of the natural amino acid L-alanine.

Core Structure & Connectivity Verification: An Integrated Spectroscopic Approach

The first phase of elucidation focuses on confirming the molecular weight and the covalent bond framework (i.e., which atoms are connected to which). This is achieved through a synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_workflow Connectivity Elucidation Workflow Sample Sample of [(1R)-1-Aminoethyl]phosphonic acid MS Mass Spectrometry (LC-MS) Sample->MS NMR NMR Spectroscopy Sample->NMR MW_Confirm Molecular Weight Confirmed (125.06 Da) MS->MW_Confirm Connectivity_Confirm Covalent Structure Confirmed NMR->Connectivity_Confirm MW_Confirm->Connectivity_Confirm Validates NMR data

Caption: High-level workflow for confirming molecular weight and connectivity.

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Causality: Mass spectrometry is the initial and most direct method for confirming the molecular formula and weight of a compound. For a small, polar molecule like [(1R)-1-Aminoethyl]phosphonic acid, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. We typically analyze in both positive and negative ion modes to capture the most stable ion. Given the acidic phosphonic acid group and basic amino group, the molecule can be observed as either a protonated [M+H]⁺ or deprotonated [M-H]⁻ species.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in deionized water. Dilute to a final concentration of 10 µg/mL in a water/acetonitrile (95:5) mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI):

    • Ionization Mode: ESI, Negative and Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Data Presentation: Expected Mass Spectrometry Results

Ion ModeAdductCalculated m/zObserved m/zInterpretation
Negative[M-H]⁻124.0169~124.0Loss of a proton from the phosphonic acid group.[2]
Positive[M+H]⁺126.0322~126.0Protonation of the primary amino group.

The detection of an ion at m/z ≈ 124.0 in negative mode provides strong evidence for the compound's identity, confirming its molecular weight of 125.06 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Expertise & Causality: While MS confirms the molecular weight, NMR spectroscopy provides the definitive map of the atomic connectivity. For a phosphorus-containing compound, a suite of 1D NMR experiments is essential: ¹H NMR to observe the protons, ¹³C NMR for the carbon skeleton, and ³¹P NMR as a direct and highly sensitive probe of the phosphorus environment.

G cluster_nmr NMR Experimental Sequence H1 ¹H NMR Structure Connectivity Map (C-H, C-P, P-H bonds) H1->Structure Proton environment & H-P coupling C13 ¹³C NMR C13->Structure Carbon skeleton & C-P coupling P31 ³¹P NMR P31->Structure Phosphorus environment

Caption: The core NMR experiments for structural connectivity analysis.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent due to the high polarity of the analyte and to exchange the labile N-H and O-H protons, simplifying the spectrum.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire 16-32 scans.

    • ¹³C NMR: Acquire 1024-2048 scans with proton decoupling.

    • ³¹P NMR: Acquire 64-128 scans with proton decoupling. Use 85% H₃PO₄ as an external reference (δ 0.0 ppm).[4]

Data Presentation: Summary of Expected NMR Spectral Data

NucleusAtom(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
¹H CH₃~1.4 - 1.6Doublet of doublets (dd)³J(H,H) ≈ 7 Hz, ³J(P,H) ≈ 16 HzThe methyl protons are split by the adjacent methine proton (³J(H,H)) and by the phosphorus atom three bonds away (³J(P,H)).
¹H CH~3.2 - 3.5Doublet of quartets (dq)³J(H,H) ≈ 7 Hz, ²J(P,H) ≈ 10 HzThe methine proton is split by the three methyl protons (quartet) and by the phosphorus atom two bonds away (doublet).
¹³C CH₃~15 - 20Doublet²J(P,C) ≈ 5-10 HzThe methyl carbon shows coupling to the phosphorus atom two bonds away.
¹³C CH~50 - 55Doublet¹J(P,C) ≈ 130-150 HzThe methine carbon, directly attached to phosphorus, exhibits a large one-bond coupling constant.
³¹P P~10 - 20Singlet (proton decoupled)N/AA single phosphorus environment is present. The exact shift is sensitive to pH.

The combination of these NMR experiments allows for the unambiguous assembly of the molecule's covalent structure, confirming the presence of an ethyl group attached to a phosphonic acid, with an amino group on the carbon adjacent to the phosphorus.

Stereochemical Determination: Assigning the (R)-Configuration

Confirming the connectivity is only half the battle. The biological function of [(1R)-1-Aminoethyl]phosphonic acid is intrinsically linked to its specific three-dimensional arrangement. Therefore, verifying the absolute configuration at the C1 chiral center is a critical and non-trivial step.

G cluster_stereo Stereochemistry Analysis Decision Tree start Is Absolute Configuration Known? crystal Is the sample a single crystal? start->crystal xray Perform Single-Crystal X-ray Diffraction crystal->xray Yes chiral_nmr Use Chiral Solvating Agents (CSA) with NMR crystal->chiral_nmr No result_xray Absolute Configuration Determined (Gold Standard) xray->result_xray result_nmr Enantiomeric Purity Determined & Configuration Assigned chiral_nmr->result_nmr

Caption: Decision workflow for determining absolute stereochemistry.

X-ray Crystallography: The Gold Standard

Expertise & Causality: For molecules that can be crystallized, single-crystal X-ray diffraction is the most powerful and definitive method for determining absolute stereochemistry.[5] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, one can generate a three-dimensional electron density map of the molecule. Crucially, through the analysis of anomalous dispersion effects (requiring high-quality data), the absolute spatial arrangement of the atoms can be determined, distinguishing the (R)-enantiomer from the (S)-enantiomer.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step. For [(1R)-1-Aminoethyl]phosphonic acid, slow evaporation of an aqueous ethanol solution is a viable method.[6]

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a modern diffractometer, typically with a copper or molybdenum X-ray source. For absolute configuration, data should be collected with high redundancy.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson analysis.

  • Absolute Configuration Assignment: Refine the structural model against the experimental data. The absolute configuration is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the incorrect one.[6]

Data Interpretation: The crystal structure of a related aminophosphonic acid has been solved and shown to exist as a zwitterion in the solid state, with extensive hydrogen bonding.[6] For [(1R)-1-Aminoethyl]phosphonic acid, the output would be a set of atomic coordinates that can be visualized, confirming the (R) configuration at the C1 center. The Cambridge Crystallographic Data Centre (CCDC) contains an entry for a derivative of this compound, providing a reference for its solid-state conformation.[2]

Chiral NMR Spectroscopy: In-Solution Analysis

Expertise & Causality: When single crystals are not available, or when one needs to determine the enantiomeric purity of a sample in solution, chiral NMR spectroscopy is an invaluable technique. This method relies on the use of a Chiral Solvating Agent (CSA). The CSA interacts non-covalently with both enantiomers of the analyte to form transient diastereomeric complexes. Since diastereomers have different physical properties, they exhibit distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers.[7]

Experimental Protocol: ³¹P NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Prepare a solution of the analyte (either the pure (R)-enantiomer or a racemic mixture for method development) in a suitable deuterated solvent (e.g., CDCl₃ or a mixture if solubility is an issue).

    • Acquire a standard ³¹P NMR spectrum.

    • Add a stoichiometric equivalent of a chiral solvating agent, such as an N-protected amino acid (e.g., Fmoc-Trp(Boc)-OH).[7]

  • Acquisition: Re-acquire the ³¹P NMR spectrum under the same conditions.

  • Analysis: Compare the spectra before and after the addition of the CSA.

Data Interpretation: In the initial spectrum, a racemic mixture of (1-Aminoethyl)phosphonic acid would show a single peak in the ³¹P NMR spectrum. Upon addition of the chiral solvating agent, this single peak should resolve into two separate peaks. One peak corresponds to the (R)-analyte-CSA complex, and the other to the (S)-analyte-CSA complex. By integrating these two peaks, the enantiomeric excess (ee) can be accurately determined. For a sample of pure [(1R)-1-Aminoethyl]phosphonic acid, only one of these two peaks should be observed, confirming its high enantiomeric purity.

Conclusion

The structure elucidation of [(1R)-1-Aminoethyl]phosphonic acid is a multi-faceted process that requires an integrated analytical strategy. The process begins with mass spectrometry to provide a rapid and accurate confirmation of the molecular weight. This is followed by a comprehensive suite of NMR experiments (¹H, ¹³C, and ³¹P) that collectively map the molecule's covalent framework and validate the MS findings. Finally, the critical assignment of the absolute stereochemistry at the C1 chiral center is definitively achieved through single-crystal X-ray diffraction, the gold-standard method, or corroborated in solution using chiral NMR techniques. Each step in this workflow provides an orthogonal piece of evidence, and only through their combination can the complete chemical structure be assigned with the high degree of confidence required by the scientific and pharmaceutical communities.

References

  • PubChem. (n.d.). 1-(Aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Aminoethylphosphonic acid, (R)-. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Diéguez, M., Pàmies, O., & Claver, C. (2004). Tuning of the structures of chiral phosphane-phosphites: application to the highly enantioselective synthesis of alpha-acyloxy phosphonates by catalytic hydrogenation. Chemical Society Reviews, 33(5), 318–334.
  • Andreev, I. O., & Yulikov, M. M. (2020). Chiral Phosphites as Ligands in Asymmetric Metal Complex Catalysis and Synthesis of Coordination Compounds. Russian Journal of General Chemistry, 90(13), 2635-2668.
  • Shimizu, K. D., & Bugarin, A. (2007).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved February 7, 2026, from a generic RSC supporting information link structure.
  • Inxight Drugs. (n.d.). 1-AMINOETHYLPHOSPHONIC ACID, (R)-. National Center for Advancing Translational Sciences. Retrieved February 7, 2026, from [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). (R)-(1-aminoethyl)phosphonic acid (CHEBI:4075). Retrieved February 7, 2026, from [Link]

  • Lodermeyer, E., et al. (2025). The Elusive Ternary Intermediates of Chiral Phosphoric Acids in Ion Pair Catalysis: Structures, Conformations, and Aggregation. Journal of the American Chemical Society.
  • Gajda, T. (2022).
  • Bartlett, P. A., & Marlowe, C. K. (1994). Methods for the synthesis of phosphonate esters. U.S. Patent No. 5,359,115. Washington, DC: U.S.
  • ResearchGate. (2024). (R)-2-Amino-1-hydroxyethylphosphonic Acid. Retrieved February 7, 2026, from [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of Medicinal Chemistry, 29(1), 29–40.
  • CAS Common Chemistry. (n.d.). (S)-(1-Aminoethyl)phosphonic acid. American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Quantification of Polyphosphonates and Scale Inhibitors in High Ionic Strength Matrix Effluents Using IC-MS/MS. Retrieved February 7, 2026, from a generic Thermo Fisher application note.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography. Retrieved February 7, 2026, from [Link]

Sources

Foundational

The Phosphorus Bioisostere: A Technical Guide to Aminophosphonic Acids

The following technical guide details the discovery, chemistry, and application of aminophosphonic acids. It is structured to provide historical context, mechanistic insight, and practical experimental protocols for rese...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of aminophosphonic acids. It is structured to provide historical context, mechanistic insight, and practical experimental protocols for researchers.

Executive Summary & Chemical Rationale

Aminophosphonic acids are organophosphorus compounds where the planar carboxylic acid group (–COOH) of an amino acid is replaced by a tetrahedral phosphonic acid group (–PO₃H₂).[1][2] This structural substitution is not merely cosmetic; it fundamentally alters the bio-electronic properties of the molecule, creating transition state analogues .

While amino acids function as substrates, aminophosphonic acids often act as antimetabolites . The tetrahedral geometry of the phosphonate group mimics the tetrahedral transition state formed during the hydrolysis of peptide bonds (amides) or esters. Consequently, these compounds are potent inhibitors of enzymes involved in protein turnover, cell wall synthesis, and amino acid metabolism.

Structural Comparison: Amino Acid vs. Aminophosphonic Acid
Feature

-Amino Acid

-Aminophosphonic Acid
General Formula


Geometry at C-Term Planar (

hybridized carbonyl)
Tetrahedral (

hybridized phosphorus)
Acidity (pKa) Monoprotic carboxyl (~2.2)Diprotic phosphonate (~0.9 and ~5.5)
Biological Role Protein building block / SubstrateTransition State Analogue / Inhibitor
Bond Stability C-C bond (stable)C-P bond (metabolically stable, resistant to phosphatase)

Historical Genesis: Parallel Discoveries

The history of aminophosphonic acids is a case study in simultaneous discovery in synthetic chemistry and natural product isolation.

The Synthetic Origin (1952)

In 1952, the field was ignited independently by two researchers: Martin I. Kabachnik in the USSR and Ellis K. Fields in the USA. They discovered that a three-component condensation of an amine, a carbonyl compound (aldehyde/ketone), and a dialkyl phosphite yields ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-aminophosphonates.[1][3][4][5] This reaction, now known as the Kabachnik-Fields reaction , remains the cornerstone of organophosphorus synthesis.
The Natural Origin (1959)

Contrary to the initial belief that C-P bonds were purely synthetic, M. Horiguchi and M. Kandatsu isolated 2-aminoethylphosphonic acid (AEP, or ciliatine) from rumen ciliate protozoa in 1959. This proved that nature had evolved the machinery to forge the carbon-phosphorus bond, challenging the "phosphate-only" dogma of biochemistry.

The Golden Age of Application (1969–1970)

The 1970s saw the translation of this chemistry into global utility:

  • Fosfomycin (1969): Discovered in Streptomyces fradiae, this epoxide-containing phosphonate inhibits MurA, a critical enzyme in bacterial cell wall synthesis.

  • Glyphosate (1970): While first synthesized by Henri Martin in 1950, its herbicidal potency was unlocked by John Franz at Monsanto.[6][7][8] It inhibits EPSP synthase, crashing the shikimate pathway essential for aromatic amino acid biosynthesis in plants.

HistoryTimeline 1950 1950: H. Martin Synthesizes Glyphosate (No activity noted) 1952 1952: Kabachnik & Fields Synthetic Route Established 1950->1952 1959 1959: Horiguchi & Kandatsu Isolation of Ciliatine (First Natural C-P Bond) 1952->1959 1969 1969: Merck/CEPA Discovery of Fosfomycin (Antibiotic) 1959->1969 1970 1970: John Franz Glyphosate as Herbicide (Roundup) 1969->1970

Figure 1: Chronological evolution of aminophosphonic acid discovery and application.

Mechanistic Core: The Kabachnik-Fields Reaction

To synthesize these compounds, one must understand the dominant pathway: the "Phospha-Mannich" reaction.[1]

Mechanism

The reaction proceeds via two competing pathways depending on the basicity of the amine and the nature of the catalyst. The most common pathway involves the in situ formation of an imine (Schiff base), followed by the hydrophosphonylation (addition of the P-H bond) across the C=N double bond.

KF_Mechanism Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Imine Imine Intermediate (R-CH=N-R') Reactants->Imine - H2O Water H2O (Byproduct) Attack Nucleophilic Attack of P on Imine Carbon Imine->Attack Phosphite Dialkyl Phosphite (H-P(O)(OR)2) Phosphite->Attack Product Alpha-Aminophosphonate Attack->Product

Figure 2: The primary mechanistic pathway of the Kabachnik-Fields reaction via imine formation.

Experimental Protocol: Catalytic Synthesis of -Aminophosphonates

Objective: Synthesize diethyl (phenyl(phenylamino)methyl)phosphonate. Rationale: This protocol utilizes Indium(III) Chloride (


) as a Lewis acid catalyst.[5] Unlike thermal reflux methods which can degrade sensitive substrates, Lewis acid catalysis allows for milder conditions and higher yields by activating the imine intermediate.
Reagents
  • Benzaldehyde (

    
    )[5]
    
  • Aniline (

    
    )[5][9]
    
  • Diethyl phosphite (

    
    )[5]
    
  • Indium(III) Chloride (

    
    ) (
    
    
    
    )[5]
  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (

    
    )
    
Step-by-Step Methodology
  • Activation: In a clean, dry round-bottom flask, dissolve

    
     (
    
    
    
    ,
    
    
    ) in
    
    
    of dry THF.
    • Why: The Lewis acid coordinates with the carbonyl oxygen, increasing electrophilicity and accelerating imine formation.

  • Imine Formation: Add Benzaldehyde (

    
    , 
    
    
    
    ) and Aniline (
    
    
    ,
    
    
    ) to the solution. Stir at room temperature for 10-15 minutes.
    • Observation: The solution may slightly change color or become cloudy as water is generated and the imine forms.

  • Hydrophosphonylation: Add Diethyl phosphite (

    
    , 
    
    
    
    ) dropwise.
  • Reaction: Stir the mixture at room temperature for 4–6 hours (or reflux for 1–2 hours for lower reactivity substrates).

    • Validation: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).[9] Look for the disappearance of the aldehyde spot.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (

      
      ).
      
    • Wash with water (

      
      ) to remove the catalyst and unreacted phosphite.
      
    • Wash with brine (

      
      ).
      
    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from Ethanol/Hexane.

Yield Expectation: 85–95% isolated yield.

References

  • Kabachnik, M. I., & Medved, T. Y. (1952).[3] New method for the synthesis of amino phosphonic acids.[7][9][10] Doklady Akademii Nauk SSSR.

  • Fields, E. K. (1952).[2][11][12] The synthesis of esters of substituted amino phosphonic acids.[1][9] Journal of the American Chemical Society. Link

  • Horiguchi, M., & Kandatsu, M. (1959). Isolation of 2-aminoethane phosphonic acid from rumen protozoa. Nature. Link

  • Ranu, B. C., Hajra, A., & Jana, U. (1999). General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst.[5] Organic Letters. Link

  • Franz, J. E., et al. (1997). Glyphosate: A Unique Global Herbicide. ACS Monograph 189. Link

  • Hendlin, D., et al. (1969). Phosphonomycin, a New Antibiotic Produced by Strains of Streptomyces.[13] Science. Link

Sources

Exploratory

Phosphonopeptides: A Technical Guide to Unlocking Novel Therapeutic Targets

Foreword: The Resurgence of a Versatile Scaffold In the landscape of modern drug discovery, the pursuit of novel chemical matter with the potential to engage challenging therapeutic targets is a constant endeavor. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Versatile Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with the potential to engage challenging therapeutic targets is a constant endeavor. Among the myriad of molecular scaffolds, phosphonopeptides—peptide mimics incorporating a stable phosphonate group—have re-emerged as a class of compounds with remarkable versatility and therapeutic promise. Their unique stereoelectronic properties, which allow them to act as transition-state analogues or stable mimetics of phosphorylated amino acids, grant them the ability to potently and selectively inhibit a wide array of enzymes implicated in human disease. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key therapeutic targets of phosphonopeptides and the experimental frameworks required to validate them. It is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed to illuminate the causality behind experimental choices and to empower the reader to explore this exciting chemical space with confidence and scientific rigor.

The Chemical Advantage: Why Phosphonopeptides are Exceptional Enzyme Inhibitors

The therapeutic potential of phosphonopeptides is intrinsically linked to the chemical nature of the phosphonate group. This phosphorus-based moiety confers several key advantages:

  • Tetrahedral Transition-State Mimicry: The tetrahedral geometry of the phosphonate group closely resembles the transition state of peptide bond hydrolysis.[1] This allows phosphonopeptides to bind with high affinity to the active sites of proteases, effectively blocking their catalytic activity.

  • Stability and Drug-like Properties: Unlike the labile phosphate esters found in biological systems, the phosphorus-carbon bond in phosphonates is resistant to chemical and enzymatic hydrolysis.[2] This inherent stability translates to improved pharmacokinetic profiles, a critical attribute for any successful therapeutic agent.

  • Modularity and Synthetic Accessibility: The synthesis of phosphonopeptides, while requiring specialized methods, is well-established, allowing for the systematic modification of both the peptide backbone and the phosphonate side chain to optimize potency, selectivity, and pharmacokinetic properties.[3][4][5]

These fundamental properties are the bedrock upon which the diverse therapeutic applications of phosphonopeptides are built.

Key Therapeutic Target Classes and their Validation

The following sections will explore the major classes of enzymes targeted by phosphonopeptides, detailing the therapeutic rationale and providing field-proven experimental protocols for target validation and inhibitor characterization.

Bacterial Cell Wall Biosynthesis: A Renewed Assault on Antimicrobial Resistance

The rise of antibiotic-resistant bacteria represents a critical global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell wall, a structure essential for bacterial survival and absent in mammalian cells, is a prime target for such agents.[6][7] Phosphonopeptides have a rich history in this area, most notably with the development of alaphosphin.[1][3][8]

Mechanism of Action: The overarching strategy involves a "Trojan horse" approach. The peptide portion of the phosphonopeptide hijacks bacterial peptide permeases for active transport into the cell.[9][10] Once inside, intracellular peptidases cleave the peptide bond, releasing the phosphonate-containing amino acid analogue. This "warhead" then inhibits key enzymes in the peptidoglycan biosynthesis pathway.[9][10]

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Enzymes MIC MIC Determination (Susceptibility Testing) WCA Whole-Cell Assay for Cell Wall Synthesis Inhibition MIC->WCA Identifies cell wall synthesis as likely MoA Transport Peptide Permease Transport Assay WCA->Transport Confirms entry into cell Cleavage Intracellular Peptidase Cleavage Assay Transport->Cleavage Confirms prodrug activation Target_ID Target Enzyme Inhibition Assays Cleavage->Target_ID Pinpoints specific target AlaR Alanine Racemase (Alr) Target_ID->AlaR MurC UDP-N-acetylmuramoyl-L-alanine Ligase (MurC) Target_ID->MurC Other Other Mur Ligases, D-Ala-D-Ala Ligase, etc. Target_ID->Other

Caption: Workflow for characterizing antibacterial phosphonopeptides.

Key Enzymatic Targets:

  • Alanine Racemase (Alr): This enzyme catalyzes the interconversion of L-alanine and D-alanine, providing the essential D-alanine precursor for peptidoglycan synthesis. The active metabolite of alaphosphin, L-1-aminoethylphosphonic acid, is a potent inhibitor of this enzyme.[9][10]

  • UDP-N-acetylmuramoyl-L-alanine Ligase (MurC): MurC is a crucial enzyme in the early cytoplasmic stages of peptidoglycan synthesis, catalyzing the ATP-dependent addition of L-alanine to UDP-N-acetylmuramic acid (UNAM).[11][12][13][14] Inhibition of MurC halts the construction of the peptide side chain of peptidoglycan.

Experimental Protocols:

  • Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition: This assay provides an initial screen to confirm that a phosphonopeptide's antibacterial activity is due to the inhibition of cell wall synthesis.[9]

    • Principle: Osmotically stabilized bacterial cells (e.g., E. coli) are permeabilized by freeze-thawing. These cells retain the enzymatic machinery for peptidoglycan synthesis. The incorporation of a radiolabeled precursor, such as 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), into the peptidoglycan is measured in the presence and absence of the inhibitor. A reduction in radiolabel incorporation indicates inhibition of the pathway.

    • Methodology:

      • Grow bacterial cells to mid-log phase and harvest by centrifugation.

      • Wash and resuspend the cells in an osmotic stabilizer (e.g., sucrose solution).

      • Subject the cell suspension to multiple freeze-thaw cycles to permeabilize the cells.

      • Set up reaction mixtures containing the permeabilized cells, buffer, ATP, and the phosphonopeptide inhibitor at various concentrations.

      • Initiate the reaction by adding 14C-UDP-GlcNAc.

      • Incubate at 37°C for a defined period.

      • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the peptidoglycan.

      • Collect the precipitate on a filter, wash, and quantify the incorporated radioactivity using liquid scintillation counting.

      • Calculate the IC50 value from the dose-response curve.

  • Alanine Racemase (Alr) Inhibition Assay: This is a coupled-enzyme spectrophotometric assay to directly measure the inhibition of Alr.[3]

    • Principle: The assay measures the racemization of D-alanine to L-alanine. The produced L-alanine is then a substrate for L-alanine dehydrogenase, which in the presence of NAD+, produces pyruvate, NADH, and ammonia. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

    • Methodology:

      • Prepare a reaction mixture containing buffer (pH 9.0), NAD+, D-alanine, and L-alanine dehydrogenase.

      • Add the phosphonopeptide inhibitor at various concentrations.

      • Pre-incubate the mixture at 37°C.

      • Initiate the reaction by adding purified Alr enzyme.

      • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

      • Determine the initial reaction velocities and calculate inhibition parameters (Ki, IC50).

  • UDP-N-acetylmuramoyl-L-alanine Ligase (MurC) Inhibition Assay: This assay quantifies the ATP-dependent ligase activity of MurC by measuring the production of inorganic phosphate.[11]

    • Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) during the ligation reaction is measured using a malachite green-based colorimetric method.

    • Methodology:

      • Set up reaction mixtures in a 384-well plate containing buffer (pH 8.0), MgCl2, DTT, UNAM, L-alanine, ATP, and the phosphonopeptide inhibitor at various concentrations.

      • Initiate the reaction by adding purified MurC enzyme.

      • Incubate at 25°C for a defined period (e.g., 50 minutes).

      • Stop the reaction and detect the generated Pi by adding a malachite green reagent.

      • Measure the absorbance at a wavelength of ~620 nm.

      • Determine the IC50 value from the dose-response curve.

Target Enzyme Assay Principle Typical Inhibitor IC50/Ki Range
Alanine RacemaseCoupled-enzyme spectrophotometryLow micromolar to nanomolar
MurC LigaseMalachite green colorimetryMicromolar
Proteases: Quenching the Fire of Inflammation and Disease

Proteases are a vast and diverse class of enzymes that play critical roles in virtually all physiological processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and infectious diseases. Phosphonopeptides, as transition-state analogues, are ideally suited to inhibit proteases.

This class of proteases is characterized by a highly reactive serine residue in the active site. Phosphonopeptides can act as irreversible inhibitors by forming a stable covalent bond with this serine residue.

Key Therapeutic Targets:

  • Human Neutrophil Elastase (HNE): A key mediator of inflammation and tissue damage in diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

  • Chymase and Cathepsin G: Involved in cardiovascular disease and inflammatory responses.

  • Viral Proteases: Essential for the life cycle of many viruses, including HIV and Hepatitis C.

G Enzyme Serine Protease (Active Site Ser-OH) Covalent_Complex Stable Covalent Enzyme-Inhibitor Complex (Inactive) Enzyme->Covalent_Complex Irreversible Phosphonylation Phosphonopeptide Phosphonopeptide Inhibitor Phosphonopeptide->Covalent_Complex

Caption: Irreversible inhibition of a serine protease.

Experimental Protocol: Serine Protease Inhibition Assay using a Fluorogenic Substrate [15][16]

  • Principle: A fluorogenic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

  • Methodology:

    • Prepare a reaction buffer appropriate for the specific serine protease.

    • In a microtiter plate, add the buffer, the fluorogenic substrate, and the phosphonopeptide inhibitor at various concentrations.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the purified serine protease.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., λex 360 nm, λem 480 nm).

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the mode of inhibition and calculate kinetic parameters (kinact/KI for irreversible inhibitors) by analyzing the data according to appropriate kinetic models.[13][17][18][19]

This class of proteases utilizes a metal ion, typically zinc, in their active site to catalyze peptide bond hydrolysis. Phosphonopeptides can act as potent, often reversible, inhibitors by coordinating with the active site zinc ion.

Key Therapeutic Targets:

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in cancer metastasis, arthritis, and cardiovascular disease.

  • Angiotensin-Converting Enzyme (ACE): A key regulator of blood pressure.

Experimental Protocol: MMP Inhibition Assay using a Fluorogenic Substrate [1][11][20][21][22]

  • Principle: Similar to the serine protease assay, this assay uses a FRET-based fluorogenic substrate that is cleaved by the MMP, leading to an increase in fluorescence.

  • Methodology:

    • Prepare an assay buffer containing Tris, CaCl2, NaCl, and a non-ionic detergent (e.g., Brij-35).

    • In a black 96-well microplate, add the assay buffer, the fluorogenic MMP substrate, and the phosphonopeptide inhibitor at various concentrations.

    • Initiate the reaction by adding recombinant human MMP.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity kinetically (e.g., Ex/Em = 328/420 nm).

    • Calculate initial reaction velocities and determine IC50 values from the dose-response curves.

Protease Class Inhibition Mechanism Key Assay Type
Serine ProteasesCovalent modification of active site serineFluorogenic substrate kinetic assay
MetalloproteasesCoordination with active site zincFRET-based fluorogenic substrate assay
Protein Tyrosine Phosphatases (PTPs): Modulating Cellular Signaling

Protein tyrosine phosphatases are key regulators of signal transduction pathways that control cell growth, differentiation, and metabolism.[10] Their aberrant activity is linked to diseases such as cancer, diabetes, and autoimmune disorders.[10] Phosphonopeptides can act as non-hydrolyzable mimetics of phosphotyrosine-containing peptides, making them effective PTP inhibitors.[23][24]

Key Therapeutic Targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin and leptin signaling, making it a target for the treatment of type 2 diabetes and obesity.[4][17][21][24]

  • SHP2 (PTPN11): A non-receptor PTP that is a key component of multiple signaling pathways. Gain-of-function mutations in SHP2 are oncogenic.[10][20][25][][27]

Experimental Protocol: PTP1B Inhibition Assay

  • Principle: The activity of PTP1B is measured by monitoring the dephosphorylation of a synthetic phosphopeptide substrate. The released inorganic phosphate is quantified using a colorimetric method.

  • Methodology:

    • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), EDTA, and DTT.

    • In a microtiter plate, add the buffer, a phosphotyrosine-containing substrate (e.g., a synthetic peptide or p-nitrophenyl phosphate), and the phosphonopeptide inhibitor at various concentrations.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding purified recombinant PTP1B.

    • Incubate for a defined period.

    • Stop the reaction and measure the released phosphate using a malachite green-based reagent.

    • Calculate IC50 values from the dose-response curves.

Phosphatase Target Therapeutic Rationale Reported Inhibitor IC50 Range
PTP1BType 2 Diabetes, Obesity40-50 µM for some aryl-containing phosphonates[23]
SHP2Cancer (Leukemia, Solid Tumors)Low micromolar for some specific inhibitors[]
Protein Kinases: Targeting the Engines of Cell Proliferation

Protein kinases are central to cellular signaling and are frequently dysregulated in cancer.[6][15][19][28] While the development of phosphonopeptide kinase inhibitors is less mature than for proteases, there is a strong rationale for their use as mimetics of phosphorylated substrates or as allosteric inhibitors.

Key Therapeutic Targets:

  • Polo-like Kinase 1 (PLK1): A serine/threonine kinase that is a key regulator of mitosis. Its overexpression is common in many cancers.[16][22][29][30][31]

Experimental Protocol: PLK1 Inhibition Assay [29][31]

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by PLK1.

  • Methodology:

    • In a microtiter plate, add the reaction buffer, ATP, the biotinylated peptide substrate, and the phosphonopeptide inhibitor at various concentrations.

    • Initiate the reaction by adding the recombinant PLK1 kinase domain.

    • Incubate at room temperature.

    • Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin.

    • After a further incubation, measure the TR-FRET signal.

    • Calculate IC50 values from the dose-response curves.

Clinical Perspective and Future Directions

While the preclinical data for phosphonopeptides is extensive and compelling, their translation to the clinic has been challenging. Alaphosphin was evaluated in humans for the treatment of urinary tract infections, but detailed clinical trial results are not widely published.[3][8] The primary hurdles for the clinical development of phosphonopeptides include optimizing their pharmacokinetic properties, particularly oral bioavailability and cell permeability, and ensuring a favorable safety profile.

The future of phosphonopeptide drug discovery lies in:

  • Structure-Based Drug Design: Utilizing high-resolution crystal structures of phosphonopeptides in complex with their target enzymes to guide the design of more potent and selective inhibitors.

  • Prodrug Strategies: Developing novel prodrug approaches to improve the delivery of phosphonopeptides to their site of action.

  • Combination Therapies: Exploring the synergistic effects of phosphonopeptides with other therapeutic agents, such as the observed synergy of alaphosphin with β-lactam antibiotics.[3][8]

  • Exploring New Target Space: Expanding the application of phosphonopeptides to other enzyme classes where they can act as transition-state analogues or phosphate mimetics.

Conclusion

Phosphonopeptides represent a powerful and versatile class of molecules with the potential to address a wide range of unmet medical needs. Their ability to potently and selectively inhibit key enzymes in bacterial pathogenesis, inflammation, cancer, and metabolic diseases makes them a compelling area for continued research and development. By leveraging a deep understanding of their mechanism of action and employing robust experimental validation strategies, the scientific community can unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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Foundational

Precision Synthesis of 1-Aminoalkylphosphonic Acids: A Technical Guide

Executive Summary 1-Aminoalkylphosphonic acids ( -aminophosphonates) are the structural phosphorus analogues of -amino acids.[1][2] Their significance in drug development lies in their tetrahedral geometry, which mimics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aminoalkylphosphonic acids (


-aminophosphonates) are the structural phosphorus analogues of 

-amino acids.[1][2] Their significance in drug development lies in their tetrahedral geometry, which mimics the transition state of peptide hydrolysis. This geometric fidelity makes them potent inhibitors of proteolytic enzymes (e.g., HIV protease, renin, leucine aminopeptidase) and valuable bioisosteres in peptide mimetics.

This guide moves beyond general textbook definitions to provide a rigorous, field-validated approach to their enantioselective synthesis. We focus on the two most reliable methodologies: Organocatalytic Hydrophosphonylation (Pudovik) for discovery-phase agility, and Asymmetric Hydrogenation for process-scale robustness.

Part 1: Strategic Importance & Bioisosterism

The biological utility of


-aminophosphonates stems from the fundamental electronic and steric differences between the planar carboxylic acid group and the tetrahedral phosphonic acid group.
The Transition State Mimicry

In a standard peptide bond hydrolysis, the carbonyl carbon transitions from


 (planar) to an 

(tetrahedral) intermediate.

-Aminophosphonates possess a stable tetrahedral phosphorus atom that acts as a "transition state analogue," effectively locking the enzyme active site without undergoing hydrolysis.

Bioisosterism AminoAcid α-Amino Acid (Planar Carbonyl) TransitionState Hydrolysis Transition State (Tetrahedral Intermediate) AminoAcid->TransitionState Enzymatic Hydrolysis Phosphonate α-Aminophosphonate (Stable Tetrahedral Mimic) Phosphonate->TransitionState Structural Homology

Figure 1: Structural relationship showing why aminophosphonates inhibit enzymes processing amino acids.

Part 2: Core Synthetic Methodologies

The Asymmetric Pudovik Reaction (Hydrophosphonylation)

This is the most direct route for discovery chemistry. It involves the addition of a dialkyl phosphite to an imine.[2][3]

  • Mechanism: Base-catalyzed or Lewis acid-catalyzed activation of the phosphite tautomer (P(III) form) followed by nucleophilic attack on the imine.

  • Enantiocontrol: Achieved efficiently using Chiral Thioureas or Squaramides . These organocatalysts activate the imine via hydrogen bonding while simultaneously directing the phosphite approach.

  • Advantage: High functional group tolerance; metal-free conditions avoid trace metal contamination in biological assays.

Asymmetric Hydrogenation

For multi-gram to kilogram scale-up, hydrogenation of


-enaminophosphonates is the gold standard.
  • Catalyst: Rh(I) or Ru(II) complexes with chiral phosphines (e.g., DuPhos, BINAP).

  • Advantage: Near-perfect enantioselectivity (>99% ee) and extremely low catalyst loading (S/C > 10,000).[4]

Part 3: Detailed Experimental Protocol

Method: Organocatalytic Enantioselective Hydrophosphonylation

Target: Synthesis of dimethyl (S)-1-(N-Boc-amino)benzylphosphonate. Scope: Applicable to aryl and alkyl aldimines.

A. Mechanistic Logic (The "Why")

We utilize a bifunctional thiourea catalyst (Jacobsen type). The thiourea moiety donates hydrogen bonds to the imine nitrogen (lowering the LUMO), while the tertiary amine moiety of the catalyst deprotonates the dialkyl phosphite to generate the active nucleophile. This dual activation ensures the reaction occurs within the chiral pocket of the catalyst.

PudovikMechanism Cat Chiral Thiourea Catalyst Complex Ternary Complex (H-Bonding Network) Cat->Complex Self-Assembly Imine N-Boc Imine Imine->Complex Self-Assembly Phosphite Dimethyl Phosphite Phosphite->Complex Self-Assembly TS Transition State (Si-face attack) Complex->TS Dual Activation Product (S)-α-Aminophosphonate TS->Product C-P Bond Formation Product->Cat Catalyst Turnover

Figure 2: Bifunctional activation mechanism ensuring high enantioselectivity.

B. Reagents & Equipment[5]
  • Substrate:

    
    -Boc-benzaldimine (1.0 equiv).
    
  • Reagent: Dimethyl phosphite (1.5 equiv).

  • Catalyst: (1S,2S)-1,2-Cyclohexanediamino-thiourea derivative (10 mol%).

  • Solvent: Toluene (anhydrous).

  • Safety: Dialkyl phosphites are toxic and can release phosphine gas if heated excessively. Work in a fume hood.

C. Step-by-Step Procedure
  • System Prep: Flame-dry a 10 mL round-bottom flask under Argon. Cool to room temperature (RT).

  • Charging: Add

    
    -Boc-benzaldimine (0.5 mmol, 102 mg) and the Thiourea Catalyst (0.05 mmol) to the flask.
    
  • Solvation: Add anhydrous Toluene (2.5 mL, 0.2 M concentration). Stir until fully dissolved.

  • Temperature Control: Cool the reaction mixture to -40°C using an acetonitrile/dry ice bath. Note: Lower temperature improves ee% by restricting conformational freedom.

  • Addition: Add Dimethyl phosphite (0.75 mmol, 69 µL) dropwise via syringe.

  • Reaction: Stir at -40°C for 24-48 hours.

    • Self-Validating Step: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The imine spot (UV active) should disappear. If the reaction stalls, check the quality of the phosphite (it degrades to mono-ester over time).

  • Quench: Dilute with diethyl ether (5 mL) and wash with saturated

    
     (2 x 5 mL).
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Part 4: Analytical Characterization & Validation

Validating the enantiomeric excess (ee) of


-aminophosphonates is challenging due to the lack of strong chromophores for standard UV-HPLC.
High-Performance Liquid Chromatography (HPLC)[5][6]
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 to 80:20).

  • Detection: UV at 210 nm (or 254 nm if aryl groups are present).

  • Standard: Run the racemic product (synthesized using

    
     without chiral catalyst) to establish retention times.
    
31P NMR with Chiral Solvating Agents (CSA)

This is a rapid, "at-line" method to determine ee without workup.

  • Agent: Quinine or (+)-Di-p-toluoyl-D-tartaric acid.

  • Method: Dissolve the crude product in

    
    . Add 1.0-2.0 equivalents of the CSA.
    
  • Observation: The phosphorus signal will split into two diastereomeric peaks. Integration of these peaks gives the enantiomeric ratio (er) directly.

Data Summary Table: Comparison of Methodologies
FeatureOrganocatalytic PudovikAsymmetric HydrogenationKabachnik-Fields
Primary Bond Formed C-PC-H (Reduction)C-N / C-P
Catalyst Type Thiourea / SquaramideRh-BisphosphineLewis Acid (Sc, Yb)
Typical ee% 85 - 96%95 - >99%80 - 90%
Scalability Moderate (g)High (kg)Moderate (g)
Substrate Prep Requires ImineRequires EnamideIn-situ (3-component)

Part 5: References

  • Bioisosterism & Significance:

    • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.[6]

  • Organocatalytic Pudovik (Thiourea):

    • Joly, G. D., & Jacobsen, E. N. (2004). Thiourea-catalyzed enantioselective hydrophosphonylation of imines: practical access to enantiomerically enriched alpha-aminophosphonic acids. Journal of the American Chemical Society.

  • Asymmetric Hydrogenation:

    • Burk, M. J., et al. (1993). Catalytic asymmetric hydrogenation of alpha-enamidophosphonates. Journal of the American Chemical Society.

  • Kabachnik-Fields Reaction:

    • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.

  • Analytical (31P NMR):

    • Wozniak, L. A., et al. (1994). Determination of enantiomeric purity of phosphonates by 31P NMR using chiral solvating agents. Tetrahedron: Asymmetry.

Sources

Protocols & Analytical Methods

Method

experimental protocol for phosphonopeptide synthesis

Application Note: Advanced Strategies for the Solid-Phase Synthesis of Phosphonopeptides -amino phosphonic acid-containing peptides. Executive Summary & Strategic Overview Phosphonopeptides—where a carboxylic acid or pho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Strategies for the Solid-Phase Synthesis of Phosphonopeptides


-amino phosphonic acid-containing peptides.

Executive Summary & Strategic Overview

Phosphonopeptides—where a carboxylic acid or phosphate ester is replaced by a phosphonic acid (


) or phosphonate moiety—are critical in drug discovery as transition-state analogues (TSAs) for proteases and ligases, and as non-hydrolyzable phosphotyrosine mimetics.

Unlike standard peptide synthesis, phosphonopeptide assembly presents two distinct chemical challenges:

  • Steric Hindrance: The tetrahedral geometry of the phosphorus center creates significant steric bulk, often retarding coupling rates during SPPS.

  • Orthogonal Incompatibility: Standard acidolytic cleavage (e.g., 95% TFA) is insufficient to remove the alkyl protecting groups (methyl, ethyl) typically found on the phosphorus center.

This protocol details a self-validating Fmoc-SPPS workflow designed to overcome these hurdles, featuring a specialized "Silylitic" deprotection strategy using Trimethylsilyl Bromide (TMSBr).

Critical Mechanistic Insight: The Phosphorus Center

Before initiating synthesis, researchers must understand the protection strategy. Phosphonate building blocks are generally supplied as dialkyl esters (dimethyl or diethyl).

  • Why Dialkyl Esters? Free phosphonic acids are potent nucleophiles that interfere with activation reagents (e.g., HATU), leading to side reactions (anhydride formation). The esters mask this reactivity.

  • The Cleavage Problem: The P-O-C bond in phosphonate esters is remarkably stable against the standard carbocation-based cleavage mechanisms of TFA.

  • The Solution: We utilize a nucleophilic substitution mechanism at the alkyl group using silyl halides (TMSBr), followed by solvolysis.

Visualizing the Deprotection Mechanism

TMSBr_Mechanism Start Dialkyl Phosphonate (Resin-Bound) Step1 TMSBr Attack (Silylation) Start->Step1 TMSBr/Thioanisole Inter Bis-TMS Ester (Labile Intermediate) Step1->Inter - Alkyl Bromide Hydrolysis Methanolysis/Water Inter->Hydrolysis Solvolysis Final Free Phosphonic Acid (Peptide) Hydrolysis->Final - TMS-OMe

Figure 1: The "Silylitic" cleavage pathway. Note that the intermediate silyl ester is extremely sensitive to moisture, requiring strictly anhydrous conditions until the final quench.

Experimental Protocol: Fmoc-SPPS Assembly

Materials & Reagents
  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).

  • Phosphonate Building Block: Fmoc-

    
    -aminoalkyl-phosphonate diethyl ester (e.g., Fmoc-Phe(
    
    
    
    )-OH).
  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory for the phosphonate step due to the steric bulk of the phosphorus.

  • Solvents: DMF (Peptide grade, amine-free), DCM, Methanol.

Step-by-Step Assembly
StepOperationReagent/ConditionsCritical Note
1 Resin Swelling DCM (30 min) followed by DMF (30 min).Essential for solvating the core of MBHA beads.
2 Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min).Monitor UV absorbance if automated.
3 Standard Coupling Fmoc-AA-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF.45-60 min reaction time.
4 Phosphonate Coupling Fmoc-P-AA-OH (2.5 eq) , HATU (2.4 eq) , HOAt (2.4 eq) , DIEA (5 eq).Double Coupling Required. React for 2 hours, then repeat with fresh reagents.
5 Capping Acetic Anhydride/Pyridine in DMF.Crucial after the difficult phosphonate coupling to truncate deletion sequences.
6 Elongation Continue standard cycle for subsequent amino acids.The N-terminus of an aminophosphonate is less nucleophilic; the next AA coupling may also require HATU.

The "Silylitic" Global Deprotection Protocol

This is the most critical phase. Standard TFA cocktails will leave the ethyl/methyl groups on the phosphorus, rendering the peptide biologically inactive.

Safety: TMSBr is volatile and releases HBr upon contact with moisture. Work in a fume hood.

Protocol Steps:
  • Preparation:

    • Wash the resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can react with TMSBr).

    • Dry the resin under high vacuum for at least 3 hours.[1] Moisture is the enemy of this reaction.

  • Cocktail Preparation (The "Cocktail P"):

    • Prepare the following mixture in a dry vial under Nitrogen/Argon:

      • TMSBr (Trimethylsilyl bromide): 10 equiv (relative to resin loading).[2]

      • Thioanisole: 5 equiv (Scavenger for carbocations).

      • EDT (Ethanedithiol): 2.5 equiv (Crucial if Met/Trp are present).

      • m-Cresol: 1 equiv.

      • TFA: Solvent (make up to final volume, approx 10 mL per gram of resin).

    • Note: Add TMSBr last to the chilled (0°C) mixture.

  • The Reaction:

    • Add the cocktail to the dry resin at 0°C .

    • Stir gently for 15 minutes at 0°C, then allow to warm to Room Temperature.

    • Reaction Time:

      • For Methyl esters: 2–4 hours.

      • For Ethyl esters: 12–24 hours (Ethyl groups are significantly more resistant).

  • Work-up (The Hydrolysis):

    • Filter the resin and collect the filtrate.[2][3]

    • Evaporate the TFA/TMSBr mixture under a stream of Nitrogen (do not use a hot rotavap, as HBr generation can degrade the peptide).

    • Precipitation: Add cold Diethyl Ether to precipitate the peptide. Centrifuge and decant.

    • Solvolysis Step: Dissolve the crude pellet in 50% Aqueous Acetonitrile or Methanol/Water . Let stand for 30 minutes. This step hydrolyzes the labile silyl esters formed by TMSBr into the final phosphonic acid.

  • Lyophilization: Freeze and lyophilize immediately.

Quality Control & Troubleshooting

Common Failure Mode: "The Gummy Precipitate"

  • Cause: Incomplete removal of TMSBr or presence of polymer byproducts.

  • Fix: Wash the ether pellet with 1% TFA in Ether, then pure Ether.

Analytical Validation:

  • 31P NMR: This is the definitive check.

    • Dialkyl Ester (Protected): ~20–30 ppm.

    • Free Phosphonic Acid (Deprotected): Shift usually moves upfield (dependent on pH).

    • Mono-ester (Incomplete): You will see splitting or multiple peaks.

Workflow Logic Diagram

Workflow cluster_0 Phase 1: Assembly cluster_1 Phase 2: Cleavage cluster_2 Phase 3: Finishing StepA Resin Loading StepB Phosphonate Coupling (HATU/HOAt - 2x) StepA->StepB StepC Chain Elongation StepB->StepC StepD Dry Resin (High Vac) StepC->StepD StepE TMSBr/TFA Cocktail (0°C -> RT) StepD->StepE StepF Ether Precipitation StepE->StepF StepG Aqueous Solvolysis (Hydrolysis of TMS esters) StepF->StepG StepH Lyophilization & HPLC StepG->StepH

Figure 2: Complete experimental workflow emphasizing the critical drying and solvolysis steps.

References

  • Perich, J. W. (1994). "An efficient procedure for solid-phase synthesis of phosphopeptides by the Fmoc strategy."[4] Chemistry Letters, 23(6), 1099. Link

  • Burke, T. R., et al. (2006).[4] "Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic." Current Topics in Medicinal Chemistry, 6(14), 1465-1471. Link

  • McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (17), 739. Link

  • Novabiochem. (2020). "Fmoc Resin Cleavage and Deprotection Protocols." Merck Millipore Technical Notes. Link

Sources

Application

Application Notes &amp; Protocols: 1H NMR Analysis of Aminoethylphosphonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Significance of Aminoethylphosphonic Acid Derivatives Aminoethylphosphonic acid (AEP) and its derivatives are a fascinating class of or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Aminoethylphosphonic Acid Derivatives

Aminoethylphosphonic acid (AEP) and its derivatives are a fascinating class of organophosphorus compounds that serve as structural mimics of natural amino acids. Their unique phosphonate moiety, replacing the carboxyl group, imparts distinct physicochemical and biological properties. These compounds are integral to various fields, from medicinal chemistry, where they are explored as enzyme inhibitors, herbicides, and antibiotics, to materials science.

The precise structural elucidation of these derivatives is paramount for understanding their function and for the development of new applications. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about molecular structure, conformation, and dynamics in solution. This guide provides a comprehensive overview of the principles and a detailed protocol for the ¹H NMR analysis of aminoethylphosphonic acid derivatives.

II. Foundational Principles: Decoding the ¹H NMR Spectrum of AEP Derivatives

A thorough understanding of the factors influencing the ¹H NMR spectrum is crucial for accurate interpretation. The key parameters in the ¹H NMR analysis of AEP derivatives are chemical shifts (δ) and spin-spin coupling constants (J).

A. Chemical Shifts (δ): Probing the Electronic Environment

The chemical shift of a proton is highly sensitive to its local electronic environment. In AEP derivatives, the protons on the ethyl backbone are significantly influenced by the neighboring amino (-NH₂) and phosphonate (-PO₃H₂) groups.

  • Protons Alpha to the Phosphonate Group (P-CH₂-): These protons typically resonate in the range of δ 1.5 - 2.5 ppm . The electron-withdrawing nature of the phosphonate group deshields these protons, shifting them downfield compared to a simple alkane.

  • Protons Alpha to the Amino Group (-CH₂-NH₂): These protons are also deshielded and typically appear in the range of δ 2.8 - 3.5 ppm .

It is important to note that these are general ranges, and the exact chemical shifts can be influenced by the specific substituents on the amino or phosphonate groups.

B. The Profound Impact of pH on Chemical Shifts

The ionization state of both the amino and phosphonate groups is highly dependent on the pH of the solution. This, in turn, has a dramatic effect on the ¹H NMR spectrum.[1][2][3] As the pH changes, the protonation state of the molecule changes, leading to significant shifts in the proton resonances.[4]

  • Protonation of the Amino Group: At low pH, the amino group is protonated (-NH₃⁺), which increases its electron-withdrawing effect and causes a downfield shift of the adjacent methylene protons.

  • Deprotonation of the Phosphonate Group: The phosphonate group has two acidic protons and thus two pKa values. As the pH increases, the phosphonate group becomes deprotonated (-PO₃H⁻ and then -PO₃²⁻), leading to changes in the electronic environment and consequently the chemical shifts of the neighboring protons.

Therefore, controlling and reporting the pH of the NMR sample is absolutely critical for reproducible and comparable results.[1] NMR-controlled titrations can be a powerful technique to study these pH-dependent changes systematically.[1]

C. Spin-Spin Coupling (J-Coupling): Unraveling Connectivity

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons and provides information about the connectivity of atoms.[5] In AEP derivatives, two key coupling interactions are observed:

  • Vicinal Proton-Proton Coupling (³JHH): The protons on the adjacent methylene groups of the ethyl backbone will split each other's signals. This typically results in a triplet or a more complex multiplet for each set of protons, depending on the magnetic equivalence. The magnitude of the coupling constant (typically in the range of 6-8 Hz) is dependent on the dihedral angle between the protons, which can provide conformational information.[6][7]

  • Phosphorus-Proton Coupling (²JPH and ³JPH): The ³¹P nucleus (spin I = 1/2, 100% natural abundance) couples with the protons on the ethyl backbone.

    • Two-bond coupling (²JPH): The protons on the carbon directly attached to the phosphorus atom will be split by the phosphorus nucleus. This coupling is typically in the range of 10-20 Hz.[8]

    • Three-bond coupling (³JPH): The protons on the carbon adjacent to the one bonded to phosphorus will also experience coupling to the phosphorus nucleus, although this is generally smaller than the two-bond coupling.[9]

The presence of these P-H couplings is a definitive characteristic in the ¹H NMR spectra of organophosphorus compounds.

III. Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the preparation and analysis of AEP derivatives by ¹H NMR.

A. Sample Preparation: The Foundation for a Quality Spectrum

Proper sample preparation is paramount for obtaining high-quality NMR data.[10]

1. Materials:

  • Aminoethylphosphonic acid derivative (5-25 mg for a standard ¹H NMR spectrum)[10][11]
  • Deuterated solvent (e.g., D₂O, DMSO-d₆, MeOD-d₄)[10][12]
  • High-quality 5 mm NMR tubes
  • Internal standard (optional, but recommended for accurate chemical shift referencing and quantification)[10][13][14]
  • pH meter or pH indicator strips
  • Buffer solution (if pH control is critical)

2. Procedure:

Workflow for Sample Preparation

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Solubility Check ph_adjust 3. Adjust & Record pH/pD (Critical Step) dissolve->ph_adjust Ensure Homogeneity transfer 4. Transfer to NMR Tube ph_adjust->transfer standard 5. Add Internal Standard (Optional) transfer->standard

Caption: Workflow for preparing AEP derivatives for ¹H NMR analysis.

B. NMR Data Acquisition: Setting the Right Parameters

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program A standard single-pulse experiment (e.g., zg30 on Bruker)Sufficient for routine structural elucidation.
Number of Scans (NS) 16 - 64Increase for dilute samples to improve signal-to-noise.
Receiver Gain (RG) Set automaticallyShould be optimized to avoid signal clipping.
Acquisition Time (AQ) 2 - 4 secondsLonger acquisition times provide better resolution.
Relaxation Delay (D1) 1 - 5 secondsA longer delay ensures complete relaxation of protons, which is crucial for accurate integration in quantitative NMR.[9]
Spectral Width (SW) 12 - 16 ppmShould encompass all expected proton signals.
Temperature 298 K (25 °C)Maintain a constant temperature for reproducibility.
C. Data Processing and Interpretation
  • Fourier Transform (FT): Convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale. If an internal standard was used, set its peak to the known chemical shift (e.g., DSS at 0.0 ppm). If no internal standard was used, the residual solvent peak can be used (e.g., HOD in D₂O at ~4.79 ppm, but this can vary with temperature and pH).[10]

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Logical Flow of NMR Data Analysis

G cluster_analysis Data Analysis Workflow fid Raw FID Data ft Fourier Transform fid->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Chemical Shift Referencing baseline->referencing integration Integration referencing->integration analysis Peak Analysis (δ, J, Multiplicity) integration->analysis structure Structural Elucidation analysis->structure

Caption: Step-by-step process for analyzing ¹H NMR data of AEP derivatives.

IV. Advanced NMR Techniques for AEP Derivatives

While ¹H NMR is a powerful standalone technique, more complex structures may require the use of advanced NMR experiments.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • ³¹P NMR: Directly observes the phosphorus nucleus, providing information about its chemical environment and oxidation state.[9][15] This is a highly specific technique for analyzing phosphonates.[15]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of the ethyl backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which can be invaluable for assigning quaternary carbons and confirming the overall structure.

V. Conclusion

¹H NMR spectroscopy is an essential and highly informative technique for the structural analysis of aminoethylphosphonic acid derivatives. A meticulous approach to sample preparation, particularly pH control, coupled with a solid understanding of the principles of chemical shifts and coupling constants, will enable researchers to confidently elucidate the structures of these important compounds. By following the protocols and guidelines presented in this application note, scientists in research and drug development can leverage the full power of NMR to advance their work with this versatile class of molecules.

VI. References

  • Hägele, G., et al. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures. Heteroatom Chemistry, 11(7), 562-582. Available at: [Link]

  • Reddy, V. S., et al. (2007). Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. ARKIVOC, 2007(xiii), 133-141. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215.

  • Govindaraju, V., et al. (2013). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 26(10), 1277-1294. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Glidewell, C., & Jackson, A. R. W. (1981). N.M.R. study of acid-base equilibria of aminoalkylphosphonic acids, +NH3(CH2)nPO3H- (n = 1,2,3): Evidence for cyclization in solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 575-579. Available at: [Link]

  • Gard, J. K., et al. (2013). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31 P NMR. Analytical Letters, 46(12), 1886-1898. Available at: [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Tasi, N. M., et al. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods, 5(16), 4005-4009. Available at: [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 1-21. Available at: [Link]

  • Chemistry Stack Exchange. (2016, February 27). Coupling constant in 1H NMR with phosphorus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminoethylphosphonic acid, (R)-. PubChem Compound Summary for CID 185992. Retrieved from [Link].

  • ScienceOpen. (2022, August 5). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. Retrieved from [Link].

  • National Institutes of Health. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Retrieved from [Link].

  • ResearchGate. (n.d.). Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. Retrieved from [Link].

  • Organic Chemistry Research. (2021). Regular Article. Retrieved from [Link].

  • MDPI. (2016, August 31). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Retrieved from [Link].

  • Chemistry. (2007). Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Retrieved from [Link].

  • Oxford Academic. (n.d.). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research. Retrieved from [Link].

  • National Institutes of Health. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link].

  • ResearchGate. (n.d.). A, effect of pH on the chemical shift position of the 1 H NMR CH 2.... Retrieved from [Link].

  • ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift. The 1 H NMR signal shifts to a low. Retrieved from [Link].

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link].

  • bioRxiv. (2025, January 16). In situ light-driven pH modulation for NMR studies. Retrieved from [Link].

  • MDPI. (2020, March 19). Solid-State NMR Techniques for the Structural Characterization of Cyclic Aggregates Based on Borane–Phosphane Frustrated Lewis Pairs. Retrieved from [Link].

Sources

Method

Application Notes &amp; Protocols: A Guide to the Incorporation of L-Alanyl-Phosphonate (L-Ala(P)) into Peptide Synthesis

Introduction: The Significance of Phosphonopeptides Phosphonopeptides are a class of peptide mimetics where a traditional amide bond or an amino acid side chain is replaced by a phosphonate group.[1] These analogues have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phosphonopeptides

Phosphonopeptides are a class of peptide mimetics where a traditional amide bond or an amino acid side chain is replaced by a phosphonate group.[1] These analogues have garnered significant interest in medicinal chemistry and chemical biology primarily because the tetrahedral geometry of the phosphonate moiety acts as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis.[2][3] This structural mimicry makes them potent inhibitors of various proteases and other enzymes that process peptides, with broad applications as potential therapeutic agents, including antibacterial and enzyme-inhibitory drugs.[4][3]

L-Alanyl-phosphonate (L-Ala(P)), an analogue of alanine, is a key building block for introducing a phosphonamidate linkage (-P(O)(OR)-NH-) into a peptide backbone. This modification replaces the natural carbonyl group with a phosphonyl group, fundamentally altering the peptide's chemical properties, such as its stability against enzymatic degradation and its binding characteristics.

This guide provides a comprehensive overview of the strategies and detailed protocols for incorporating L-Ala(P) into peptide sequences, with a focus on modern solid-phase peptide synthesis (SPPS) techniques. We will explore the underlying chemical principles, the selection of appropriate protecting groups and coupling reagents, and the analytical methods required for successful synthesis and characterization.

Foundational Principles: The Chemistry of L-Ala(P) Incorporation

The successful synthesis of phosphonopeptides hinges on managing the unique reactivity of the phosphonic acid group. Unlike a carboxylic acid, a phosphonic acid is dibasic and requires a distinct activation strategy for efficient coupling. There are two primary approaches for forming the crucial phosphonamidate bond.

1.1. The Phosphonochloridate Method A widely applied and general strategy involves the conversion of a protected L-Ala(P) monoester into a highly reactive phosphonochloridate intermediate (-P(O)(OR)-Cl).[4][2] This intermediate readily reacts with the N-terminal amine of a growing peptide chain to form the desired phosphonamidate linkage. The phosphonochloridate is typically generated in situ by treating the phosphonic acid monoester with chlorinating agents like thionyl chloride or oxalyl chloride.[4][2] While effective, this method often requires careful control of reaction conditions to avoid side reactions.[4]

1.2. Direct Coupling with Reagents Modern peptide synthesis often favors direct condensation using coupling reagents. This approach circumvents the need to generate a separate, highly reactive intermediate. Standard peptide coupling reagents, such as carbodiimides (DCC, DIC) and phosphonium salts (PyBOP, HBTU, HATU), can be used to activate the phosphonic acid monoester for reaction with an amine.[4][5][6] The selection of the coupling reagent is critical for achieving high efficiency and minimizing racemization.[6]

Diagram: Core Strategies for Phosphonamidate Bond Formation

cluster_0 Phosphonochloridate Method cluster_1 Direct Coupling Method AlaP_Monoester Fmoc-Ala(P)(OR)OH Phosphonochloridate Fmoc-Ala(P)(OR)Cl (Reactive Intermediate) AlaP_Monoester->Phosphonochloridate Activation ChlorinatingAgent SOCl₂ or (COCl)₂ ChlorinatingAgent->Phosphonochloridate Peptide_N_Terminus_A H₂N-Peptide-Resin Phosphonochloridate->Peptide_N_Terminus_A Coupling AlaP_Monoester_B Fmoc-Ala(P)(OR)OH Activated_Ester Activated Intermediate (e.g., OBt, OAt ester) AlaP_Monoester_B->Activated_Ester Activation CouplingReagent PyBOP / HATU + Base CouplingReagent->Activated_Ester Peptide_N_Terminus_B H₂N-Peptide-Resin Activated_Ester->Peptide_N_Terminus_B Coupling

Caption: Key synthetic routes for forming a phosphonamidate bond.

Protecting Group Strategy for Solid-Phase Synthesis

For incorporation using the standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) methodology, an orthogonally protected Fmoc-L-Ala(P)-OH building block is required.[7][8][9][10][11] The primary α-amino group is protected with the base-labile Fmoc group. The key consideration is the choice of protecting groups for the phosphonic acid moiety, which must be stable throughout the synthesis cycles (i.e., resistant to piperidine treatment) but removable during the final cleavage and deprotection step.[12]

Protecting GroupChemical StructureCleavage ConditionKey Advantages/Disadvantages
Methyl (Me) -P(O)(OMe)₂TMSBr followed by H₂O or MeOH[13]Small, but cleavage can be harsh. Partial loss during piperidine treatment has been reported.[5]
Ethyl (Et) -P(O)(OEt)₂TMSBr followed by H₂O or MeOH[13]Similar to methyl, commonly used.
Benzyl (Bzl) -P(O)(OBzl)₂Catalytic Hydrogenolysis (H₂, Pd/C)[14]Orthogonal to acid cleavage. Not suitable for peptides containing sulfur.
tert-Butyl (tBu) -P(O)(OtBu)₂Strong acid (e.g., TFA)[5]Compatible with standard TFA cleavage cocktails. Stable to piperidine.[5]
Allyl (Al) -P(O)(OAl)₂Pd(PPh₃)₄ catalyst[5]Orthogonal to both acid and base. Useful for complex syntheses.

Table 1: Common protecting groups for the phosphonate moiety and their respective cleavage conditions.

For most routine applications using the Fmoc/tBu strategy, tert-butyl or other acid-labile esters are preferred as they can be cleaved simultaneously with the side-chain protecting groups and the resin linkage using a standard TFA cocktail.

Experimental Protocols

This section provides detailed, step-by-step protocols for the incorporation of L-Ala(P) using modern solid-phase methods.

Protocol 1: Solid-Phase Synthesis of a Phosphonamidate-Containing Peptide

This protocol describes the synthesis of a model tripeptide, Ac-Gly-Ala(P)-Phe-NH₂ , where Ala(P) forms a phosphonamidate bond with Phenylalanine. It assumes the use of an Fmoc-L-Ala(P)(OtBu)-OH building block and a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (loading ~0.5 mmol/g)

  • Fmoc-Phe-OH, Fmoc-Gly-OH

  • Fmoc-L-Ala(P)(OtBu)-OH (synthesized separately or commercially sourced)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6]

  • Base: DIPEA (N,N'-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation:

    • Place 200 mg of Rink Amide resin (0.1 mmol scale) in a SPPS reaction vessel.

    • Swell the resin in 5 mL of DMF for 30 minutes, then drain.[15][16]

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mL, 3 min and 10 min). Wash thoroughly with DMF (5 x 5 mL).[17]

    • Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq, 0.3 mmol, 116 mg), HBTU (2.9 eq, 0.29 mmol, 110 mg) in 2 mL of DMF. Add DIPEA (6 eq, 0.6 mmol, 105 µL).

    • Coupling: Add the activation mixture to the resin and agitate for 1 hour at room temperature.

    • Washing: Drain the vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Incorporation of L-Ala(P) (Fmoc-L-Ala(P)(OtBu)-OH):

    • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Phe as described in step 2.

    • Activation: In a separate vial, dissolve Fmoc-L-Ala(P)(OtBu)-OH (2 eq, 0.2 mmol, 92 mg) and HBTU (1.9 eq, 0.19 mmol, 72 mg) in 2 mL of DMF. Add DIPEA (4 eq, 0.4 mmol, 70 µL). Note: Using a slightly lower equivalence of the phosphonate building block can be economical.

    • Coupling: Add the activation mixture to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive after 2 hours, allow the reaction to proceed longer.

    • Washing: Drain and wash the resin as described previously.

  • Final Amino Acid Coupling (Fmoc-Gly-OH):

    • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Ala(P) as described in step 2.

    • Activation & Coupling: Couple Fmoc-Gly-OH using the same procedure as for Fmoc-Phe-OH (step 2).

  • N-terminal Acetylation:

    • Remove the final Fmoc group from Glycine.

    • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Add 5 mL of the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dry resin.

    • Agitate for 3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu group from the phosphonate and any other acid-labile side-chain protecting groups.

    • Filter the resin and collect the TFA filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the concentrated solution to 40 mL of cold diethyl ether.[17]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).[18][19][20]

Diagram: SPPS Workflow for Phosphonamidate Peptide

SPPS_Workflow Start Start: Rink Amide Resin Deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple_Phe 2. Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotect1->Couple_Phe Wash1 Wash (DMF/DCM) Couple_Phe->Wash1 Deprotect2 3. Fmoc Deprotection Wash1->Deprotect2 Couple_AlaP 4. Couple Fmoc-Ala(P)(OtBu)-OH (HBTU/DIPEA) Deprotect2->Couple_AlaP Wash2 Wash (DMF/DCM) Couple_AlaP->Wash2 Deprotect3 5. Fmoc Deprotection Wash2->Deprotect3 Couple_Gly 6. Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect3->Couple_Gly Wash3 Wash (DMF/DCM) Couple_Gly->Wash3 Deprotect4 7. Final Fmoc Deprotection Wash3->Deprotect4 Acetylate 8. N-terminal Acetylation Deprotect4->Acetylate Wash4 Wash & Dry Acetylate->Wash4 Cleave 9. Cleavage & Deprotection (TFA/TIS/H₂O) Wash4->Cleave Precipitate 10. Precipitate with Ether Cleave->Precipitate Purify 11. RP-HPLC Purification Precipitate->Purify End Final Product: Ac-Gly-Ala(P)-Phe-NH₂ Purify->End

Caption: Step-by-step solid-phase synthesis of a phosphonamidate peptide.

Protocol 2: Final Deprotection of Alkyl Phosphonate Esters

If benzyl (Bzl) or simple alkyl (e.g., Methyl, Ethyl) esters are used as protecting groups, a separate deprotection step is required after cleavage from the resin.

A. Silyl-mediated Cleavage of Alkyl Esters (e.g., Me, Et): This method is highly effective for cleaving stable alkyl phosphonate esters.

  • Dissolve the crude, resin-cleaved peptide in anhydrous DCM or Chloroform.

  • Add Bromotrimethylsilane (TMSBr) (typically 10-20 equivalents per ester group) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.[13]

  • Quench the reaction by slowly adding methanol or a water/methanol mixture.[13]

  • Evaporate the solvent in vacuo. The resulting product is the peptide with a free phosphonic acid group.

  • Proceed with HPLC purification.

B. Hydrogenolysis of Benzyl Esters:

  • Dissolve the crude, resin-cleaved peptide in a suitable solvent (e.g., MeOH, AcOH, or a mixture).

  • Add Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent and proceed with HPLC purification.

Analysis and Characterization

Proper characterization is essential to confirm the identity and purity of the final phosphonopeptide.

TechniquePurposeTypical Parameters & Expected Results
Analytical RP-HPLC Assess purity of the crude and final product.Column: C18, 3-5 µm particle size. Mobile Phase A: 0.1% TFA in H₂O. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Linear gradient, e.g., 5-65% B over 30 min. A single major peak indicates high purity.[18][21][22]
Mass Spectrometry (ESI-MS) Confirm correct molecular weight.Mode: Electrospray Ionization (ESI), positive or negative ion mode. The observed m/z should match the calculated molecular weight of the target phosphonopeptide.
³¹P NMR Spectroscopy Confirm incorporation and chemical environment of the phosphorus atom.Solvent: D₂O, DMSO-d₆. A single peak in the expected chemical shift range (typically +15 to +30 ppm for phosphonamidates) confirms the presence of the phosphorus moiety. The absence of signals corresponding to protected phosphonates confirms complete deprotection.[23][24][25][26]

Table 2: Key analytical techniques for phosphonopeptide characterization.

Conclusion and Field Insights

The incorporation of L-Ala(P) into peptides provides a powerful tool for developing stable peptide mimetics with significant therapeutic potential. The success of the synthesis relies on a well-defined orthogonal protection strategy and carefully optimized coupling conditions. While the phosphonochloridate method is a classic and robust approach, direct coupling on a solid support using modern reagents like HBTU or HATU offers a more streamlined workflow compatible with automated synthesis.[4][2]

A critical checkpoint is the coupling step of the bulky Fmoc-L-Ala(P)(OR)₂-OH building block, which may require extended reaction times or double coupling to ensure completion. Post-synthesis, ³¹P NMR spectroscopy serves as an indispensable tool, providing unambiguous evidence of the successful incorporation and deprotection of the phosphonate group.[26] By following the detailed protocols and analytical guidelines presented here, researchers can confidently incorporate L-Ala(P) and other phosphonate analogues to advance their drug discovery and development programs.

References

  • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5949. [Link]

  • Xu, J. (2020). Synthetic methods of phosphonopeptides. Encyclopedia MDPI. [Link]

  • Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(45), 27011-27027. [Link]

  • Fan, H. (2000). Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibitors of Carboxypeptidase A. LSU Scholarly Repository. [Link]

  • Perich, J. W. (2003). Synthesis of Phosphopeptides. Houben-Weyl Methods of Organic Chemistry, E 22b, 373-424. [Link]

  • Drabik, P., et al. (2018). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. Methods in Molecular Biology, 1787, 145-181. [Link]

  • Xu, J. (2021). Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry, 17, 439-462. [Link]

  • Fernandez, M. D. F. (1996). Synthesis of Phosphonate Derivatives and Phosphonate Peptide Analogues. LSU Scholarly Repository. [Link]

  • Biró, V., et al. (1998). Synthesis of new phosphonamidate and phosphinamide desmuramyldipeptide analogs. Letters in Peptide Science, 5(3), 109-114. [Link]

  • Ai, H., et al. (2003). Novel synthetic method of phosphonamidate peptides and its application in peptide sequencing via multistage mass spectrometry. Chemical Communications, (21), 2724-2725. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Jad, Y. E., et al. (2019). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 25(46), 10851-10857. [Link]

  • Hoffmann, R., et al. (1996). Synthesis and NMR spectroscopy of peptides containing either phosphorylated or phosphonylated cis- or trans-4-hydroxy-L-proline. Journal of Peptide Research, 47(6), 461-471. [Link]

  • Yamauchi, K., et al. (1992). SYNTHESIS OF PHOSPHONOPEPTIDES CONTAINING 1-AMINOALKYLPHOSPHONIC ACID. Phosphorus, Sulfur, and Silicon and the Related Elements, 152(1), 83-91. [Link]

  • Li, P., & Xu, J.-C. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 57(48), 9579-9603. [Link]

  • Allen, M. C., et al. (1989). Antibacterial activity of phosphono dipeptides related to alafosfalin. Journal of Medicinal Chemistry, 32(7), 1652-1661. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]

  • Wójcik, M. A., & Berlicki, Ł. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Medicinal Chemistry Communications, 11(11), 1873-1891. [Link]

  • Janeba, Z. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 8, 585. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • ResearchGate. (n.d.). Table 1: Deprotection of phosphonates 1b–7b. [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Technical University of Munich. (2018). Fishing for newly synthesized proteins with phosphonate-handles. DSpace. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Aapptec. (n.d.). Fmoc-Ala-OH [35661-39-3]. Aapptec Peptides. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

  • Quin, L. D., & Verkade, J. G. (Eds.). (2009). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. Springer. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. [Link]

  • Hancock, W. S. (Ed.). (1984). CRC Handbook of HPLC for the Separation of Amino Acids, Peptides, and Proteins. CRC Press. [Link]

Sources

Application

Application Note: [(1R)-1-Aminoethyl]phosphonic Acid (L-Ala-P) as a Mechanistic Probe for Peptidoglycan Biosynthesis

Topic: Use of [(1R)-1-Aminoethyl]phosphonic acid as a Molecular Probe Content Type: Detailed Application Notes and Protocols Executive Summary [(1R)-1-Aminoethyl]phosphonic acid (L-Ala-P), the phosphonic acid analogue of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of [(1R)-1-Aminoethyl]phosphonic acid as a Molecular Probe Content Type: Detailed Application Notes and Protocols

Executive Summary

[(1R)-1-Aminoethyl]phosphonic acid (L-Ala-P), the phosphonic acid analogue of L-alanine, serves as a high-precision molecular probe for dissecting bacterial cell wall biosynthesis. Unlike standard competitive inhibitors, L-Ala-P acts as a slow-binding, time-dependent inhibitor of alanine racemase (Alr) and a competitive inhibitor of D-alanine:D-alanine ligase (Ddl). Its utility extends beyond antibacterial activity; it is a critical structural biology tool for trapping pyridoxal 5'-phosphate (PLP)-dependent enzymes in stable "external aldimine" states and a metabolic probe for accumulating UDP-MurNAc-tripeptide intermediates.

This guide details the physicochemical properties, mechanism of action, and validated protocols for utilizing L-Ala-P in enzymatic assays, structural studies, and metabolic profiling.

Chemical Identity & Stereochemical Criticality

Crucial Technical Note: Researchers must exercise extreme caution regarding stereochemistry. Due to the Cahn-Ingold-Prelog (CIP) priority rules, the phosphonate group (


) has a higher atomic priority than the carboxyl group (

) of alanine. Consequently, the (1R) enantiomer of 1-aminoethylphosphonic acid is the spatial mimic of L-alanine ((S)-alanine).
PropertySpecification
Compound Name [(1R)-1-Aminoethyl]phosphonic acid
Synonyms L-Ala-P; (R)-1-aminoethylphosphonic acid; Warhead of Alafosfalin
CAS Number 66068-76-6 (Specific for (R)-isomer mimicking L-Ala)
Molecular Formula

Molecular Weight 125.06 g/mol
Stereochemistry (R) (Mimics L-Alanine)
Solubility Highly soluble in water (>50 mg/mL); insoluble in organic solvents.[1][2]
pKa Values

(Phosphonate),

(Phosphonate),

(Amine)

Mechanism of Action: The "False Substrate" Trap

L-Ala-P functions by hijacking the active sites of enzymes that recognize L-alanine. Its efficacy as a probe stems from the stability of the C-P bond, which cannot be hydrolyzed by the target enzymes, leading to a stalled catalytic cycle.

Primary Target: Alanine Racemase (Alr)

Alr converts L-Ala to D-Ala using a PLP cofactor.[3] L-Ala-P enters the active site and forms a Schiff base with PLP (external aldimine).

  • Mechanism: The enzyme attempts to abstract the

    
    -proton. However, the resulting carbanionic intermediate is stabilized by the phosphonate group, and the complex dissociates extremely slowly (
    
    
    
    > hours in Gram-positives).
  • Probe Utility: It "freezes" the enzyme-PLP complex, allowing for crystallographic capture of the intermediate state.

Secondary Target: D-Ala:D-Ala Ligase (Ddl)

L-Ala-P competes with D-alanine for the binding sites of Ddl, preventing the formation of the D-Ala-D-Ala dipeptide essential for peptidoglycan cross-linking.

Pathway Visualization

MechanismOfAction Substrate L-Ala-P (Probe) Transport Peptide Permease (If used as Alafosfalin) Substrate->Transport Uptake Intracellular Intracellular L-Ala-P Transport->Intracellular Release Target1 Alanine Racemase (Alr) (PLP-dependent) Intracellular->Target1 Primary Inhibition (Ki ~ µM range) Target2 D-Ala:D-Ala Ligase (Ddl) Intracellular->Target2 Secondary Inhibition Complex Stable Alr-PLP-AlaP External Aldimine Target1->Complex Time-dependent Trapping Blockage Inhibition of Peptidoglycan Synthesis Target2->Blockage Competitive Binding Complex->Blockage Depletion of D-Ala

Caption: Mechanistic pathway of L-Ala-P. The probe mimics L-Alanine, entering the cell and forming a stable, slowly dissociating complex with Alanine Racemase, effectively halting D-Alanine production.

Protocol 1: In Vitro Alanine Racemase Inhibition Assay

Purpose: To determine the inhibition constant (


) and characterize the time-dependent inactivation of Alr by L-Ala-P. This assay uses a coupled enzyme system (L-Alanine Dehydrogenase, L-ADH) to monitor the production of pyruvate from L-Ala (reverse reaction) or the consumption of D-Ala.
Reagents
  • Buffer: 100 mM Tris-HCl or HEPES, pH 8.0.

  • Enzymes: Purified Alanine Racemase (Alr), L-Alanine Dehydrogenase (L-ADH, ~50 U/mL).

  • Cofactors: NAD+, PLP (10 µM).

  • Substrate: D-Alanine (stock 100 mM).

  • Probe: L-Ala-P (stock 100 mM in water, pH adjusted to 8.0).

Workflow
  • Enzyme Pre-incubation:

    • Mix Alr (final conc. 10–50 nM) with PLP (10 µM) in reaction buffer.

    • Add L-Ala-P at varying concentrations (0, 10, 50, 100, 500 µM).

    • Incubate at 37°C for varying times (0, 5, 10, 20, 30 min) to assess time-dependency.

  • Reaction Initiation:

    • Transfer aliquot to a cuvette/plate containing NAD+ (2 mM), L-ADH (10 U/mL), and D-Alanine (variable conc. near

      
      , typically 5–10 mM).
      
  • Measurement:

    • Monitor absorbance at 340 nm (formation of NADH) continuously for 5 minutes.

  • Data Analysis:

    • Plot

      
       (initial velocity) vs. [L-Ala-P].
      
    • For time-dependent inhibition, plot

      
       vs. time to determine 
      
      
      
      .
    • Expected Result: A decrease in

      
       over time indicates irreversible or slow-tight binding inhibition.
      

Protocol 2: Metabolic Accumulation of UDP-MurNAc-Tripeptide

Purpose: To use L-Ala-P as a "metabolic dam," causing the accumulation of peptidoglycan precursors upstream of the D-Ala ligation step. This is useful for isolating UDP-MurNAc-L-Ala-D-Glu-L-Lys (or meso-DAP) for downstream analysis.

Experimental Setup
  • Organism: Staphylococcus aureus (Gram-positive) or E. coli (Gram-negative, requires Alafosfalin for transport).

  • Medium: Minimal medium (M9) supplemented with glucose (0.4%).

Step-by-Step Procedure
  • Culture Growth: Grow bacteria to mid-log phase (

    
    ).
    
  • Probe Addition:

    • Add L-Ala-P (or Alafosfalin) at

      
       (typically 50–100 µg/mL).
      
    • Control: Add Chloramphenicol (100 µg/mL) to a separate culture to halt protein synthesis but allow cell wall precursor accumulation (optional).

  • Incubation: Continue shaking at 37°C for 30–60 minutes.

  • Extraction:

    • Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

    • Extract intracellular metabolites using boiling water method : Resuspend pellet in boiling water (5 mL) and boil for 10 min.

    • Centrifuge to remove debris.

  • Analysis (HPLC/MS):

    • Column: Anion exchange (e.g., Mono Q) or C18 Reverse Phase.

    • Mobile Phase: Ammonium formate gradient.

    • Target Mass: Look for UDP-MurNAc-tripeptide (Mass varies by species; S. aureus tripeptide [UDP-MurNAc-L-Ala-D-Glu-L-Lys]

      
       1149 Da).
      
    • Result: A significant peak corresponding to the tripeptide will appear, which is absent in untreated cells.

Protocol 3: P NMR Spectroscopy Probe

Purpose: L-Ala-P contains a C-P bond that is chemically stable and resonates in a distinct region of the


P NMR spectrum (~16–25 ppm), well-separated from endogenous phosphate esters (0–5 ppm). It can be used to measure intracellular pH or probe uptake kinetics.
Parameters
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a phosphorous probe.

  • Reference: 85%

    
     (0 ppm).
    
Sample Preparation
  • Cell Slurry: Harvest bacteria (

    
     cells) treated with L-Ala-P.
    
  • Perfusion: Resuspend in buffer containing 10%

    
     (for lock).
    
  • Acquisition:

    • Pulse angle: 45° or 90°.

    • Relaxation delay: 2–5 seconds (Phosphonates can have long

      
      ).
      
    • Decoupling: Proton decoupling (Waltz-16) is recommended to sharpen the C-P multiplet into a singlet.

Data Interpretation
SignalChemical Shift (

, ppm)
Interpretation
Inorganic Phosphate (

)
1.0 – 3.0Cytoplasmic pH indicator.
ATP (

)
-5, -10, -19Energy status.
L-Ala-P (Extracellular) ~16.5 (pH dependent)Probe in buffer.
L-Ala-P (Intracellular) ~16.8 – 17.5Probe accumulated in cytosol.

Note: The chemical shift of L-Ala-P is pH-sensitive. A calibration curve (Chemical Shift vs. pH) must be generated to use it as a pH probe.

Visualization: Experimental Workflow

Workflow Start Select Application Path1 Enzyme Kinetics (In Vitro) Start->Path1 Path2 Metabolic Profiling (In Vivo) Start->Path2 Path3 Structural Biology (Crystallography) Start->Path3 Step1_1 Purify Alr Enzyme Path1->Step1_1 Step2_1 Grow Culture (Log Phase) Path2->Step2_1 Step3_1 Co-crystallize Alr + L-Ala-P Path3->Step3_1 Step1_2 Add L-Ala-P + D-Ala + L-ADH Step1_1->Step1_2 Step1_3 Measure NADH @ 340nm Step1_2->Step1_3 Step2_2 Treat with L-Ala-P (10x MIC) Step2_1->Step2_2 Step2_3 Extract & HPLC/MS Analysis Step2_2->Step2_3 Step3_2 X-Ray Diffraction Step3_1->Step3_2 Step3_3 Solve Structure (Observe External Aldimine) Step3_2->Step3_3

Caption: Decision tree for selecting the appropriate experimental workflow based on the research objective (Kinetics, Metabolism, or Structure).

References

  • Atherton, F. R., et al. (1979). "Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin." Antimicrobial Agents and Chemotherapy, 15(5), 696–705. Link

  • Stamper, G. F., et al. (1998).[4][5] "Reaction of Alanine Racemase with 1-Aminoethylphosphonic Acid Forms a Stable External Aldimine."[4][5] Biochemistry, 37(29), 10438–10445. Link

  • Badet, B., & Walsh, C. (1985).[5] "Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers." Biochemistry, 24(5), 1333–1341.[5] Link

  • PubChem. "1-Aminoethylphosphonic acid (Compound Summary)." National Library of Medicine. Link

  • Fenn, T. D., et al. (2003).[2] "Crystal structure of the alanine racemase from Mycobacterium tuberculosis." Biochemistry, 42(19), 5775-5783. Link

Sources

Method

[(1r)-1-Aminoethyl]phosphonic acid as a transition-state analog inhibitor

Application Note: Kinetic Characterization of [(1R)-1-Aminoethyl]phosphonic Acid as a Time-Dependent Inhibitor of Alanine Racemase Executive Summary [(1R)-1-Aminoethyl]phosphonic acid (L-Ala-P), the phosphonic acid analo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of [(1R)-1-Aminoethyl]phosphonic Acid as a Time-Dependent Inhibitor of Alanine Racemase

Executive Summary

[(1R)-1-Aminoethyl]phosphonic acid (L-Ala-P), the phosphonic acid analog of L-alanine, represents a classic class of transition-state analog inhibitors targeting pyridoxal 5’-phosphate (PLP)-dependent enzymes. This guide details the mechanistic grounding and experimental protocols for using L-Ala-P to inhibit Alanine Racemase (Alr) , a critical bacterial enzyme in peptidoglycan biosynthesis.

Unlike simple competitive inhibitors, L-Ala-P exhibits slow-binding kinetics , forming a stable external aldimine complex that mimics the planar aci-carboxylate intermediate. This application note provides a validated, self-consistent protocol for determining the kinetic parameters (


, 

) of this interaction, essential for antibiotic discovery and structural biology applications.

Mechanistic Insight: The "Suicide" Trap

The Target: Alanine Racemase (Alr)

Alr catalyzes the interconversion of L-Alanine and D-Alanine.[1][2][3][4] The reaction proceeds via a Schiff base linkage between the substrate and the PLP cofactor (internal aldimine


 external aldimine). The critical step is the abstraction of the 

-proton by a catalytic base (Tyr265 or Lys39), creating a resonance-stabilized planar carbanion.
Mode of Inhibition

L-Ala-P is a mechanism-based inactivator .

  • Recognition: The enzyme recognizes L-Ala-P as a substrate due to the structural similarity of the aminoethyl group.

  • Aldimine Formation: L-Ala-P forms a Schiff base with PLP (External Aldimine).[5]

  • The Trap: The phosphonate group (

    
    ) mimics the geometry and electrostatic profile of the aci-carboxylate transition state . However, unlike the carboxylate, the phosphonate is resistant to elimination. The enzyme becomes "stuck" in this stable complex.
    
  • Kinetics: The inhibition is time-dependent.[5] It initiates with a weak competitive complex (

    
    ) followed by a slow isomerization (
    
    
    
    ) into the tightly bound complex, which dissociates with a half-life of days.[6]

InhibitionMechanism Enz Free Enzyme (Alr-PLP) Complex_S Michaelis Complex (Alr-PLP-Ala) Enz->Complex_S + Substrate Complex_I1 Initial Complex (Alr-PLP-AlaP) Enz->Complex_I1 + L-Ala-P (Ki) Sub L-Alanine Inhib L-Ala-P (Inhibitor) TS Planar Carbanion (Transition State) Complex_S->TS - H+ Prod D-Alanine TS->Prod + H+ / Release Complex_I2 Stable Trap (Transition State Analog) Complex_I1->Complex_I2 Slow Isomerization (kinact) Complex_I2->Enz Very Slow Dissociation

Figure 1: Bifurcation of the Alr reaction pathway. L-Ala-P diverts the enzyme into a thermodynamic trap (Red Box), mimicking the transition state (Green Box) without completing the reaction.

Validated Protocol: Coupled Spectrophotometric Assay

Objective: Quantify the inhibition of Alr by L-Ala-P by monitoring the racemization of L-Ala to D-Ala. Detection Principle: The D-Ala produced is oxidized by D-Amino Acid Oxidase (DAAO) to pyruvate. Pyruvate reduction by Lactate Dehydrogenase (LDH) consumes NADH. Signal: Decrease in Absorbance at 340 nm (oxidation of NADH).

Reagents & Preparation
ReagentConcentration (Final)RolePreparation Notes
Buffer 100 mM HEPES/TricinepH MaintenanceAdjust to pH 8.5 . Alr activity is pH-sensitive.
L-Alanine Variable (1 - 20 mM)SubstratePrepare fresh 100 mM stock.
L-Ala-P Variable (0.1 - 5 mM)InhibitorDissolve in water; neutralize to pH 7.0 if using free acid.
NADH 0.2 mMReporterLight Sensitive. Prepare immediately before use.
DAAO 5 Units/mLCoupling Enzyme 1Source: Porcine kidney.
LDH 10 Units/mLCoupling Enzyme 2Source: Rabbit muscle.
FAD 10

M
CofactorRequired for DAAO stability.
Alr Enzyme ~10-50 nMTargetDilute in buffer containing 10

M PLP.
Experimental Workflow
  • Blanking: Set spectrophotometer to 37°C. Wavelength = 340 nm.

  • Master Mix (per well/cuvette):

    • Buffer (pH 8.5)

    • NADH (0.2 mM)

    • LDH (10 U/mL)

    • DAAO (5 U/mL)

    • FAD (10

      
      M)
      
    • L-Ala-P (Variable concentrations: 0, 0.5, 1.0, 2.5, 5.0 mM)

  • Incubation: Incubate Master Mix for 5 minutes at 37°C to stabilize DAAO.

  • Substrate Addition: Add L-Alanine (at

    
     concentration, typically 5-10 mM).
    
  • Initiation: Add Alr enzyme to initiate the reaction.

  • Measurement: Monitor

    
     continuously for 20 minutes.
    
    • Note: Unlike standard kinetics, you are looking for curvature (deviation from linearity) indicating time-dependent inhibition.

AssayWorkflow cluster_0 Coupled Enzyme System Step1 L-Alanine (Substrate) Step2 D-Alanine Step1->Step2 Alanine Racemase (Target) Step3 Pyruvate Step2->Step3 DAAO + FAD (Coupling 1) Step4 Lactate Step3->Step4 LDH + NADH -> NAD+ (Coupling 2) Readout Measure A340 Decrease (NADH Oxidation) Step3->Readout

Figure 2: The coupled enzyme cascade. The rate of NADH oxidation is stoichiometrically equivalent to the rate of L-Ala racemization.

Data Analysis & Interpretation

Since L-Ala-P is a slow-binding inhibitor, standard Michaelis-Menten analysis (


 vs 

) is insufficient. You must analyze the Progress Curves .
Determining

The product formation (


) over time (

) in the presence of a slow-binding inhibitor follows the equation:

  • 
    : Initial velocity (before inhibition onset).
    
  • 
    : Steady-state velocity (inhibited equilibrium).
    
  • 
    : Apparent first-order rate constant for the transition from 
    
    
    
    to
    
    
    .

Step 1: Fit the raw absorbance data to the equation above to extract


 for each inhibitor concentration.
Determining and

Plot


 against Inhibitor Concentration 

. For a two-step mechanism (binding then isomerization), the relationship is hyperbolic:

  • 
     : The dissociation constant of the initial collision complex.
    
  • 
     : The maximal rate of inactivation (isomerization to the transition-state analog complex).
    

Critical Troubleshooting & Controls

ParameterPotential IssueSolution
pH Sensitivity Phosphonates (

) differ from Carboxylates (

).
Ensure assay pH is 8.5 . At lower pH, the phosphonate protonation state may reduce binding affinity.
DAAO Inhibition High concentrations of certain amines can inhibit DAAO.Run a control: Add D-Ala directly to the master mix (no Alr) + L-Ala-P. If rate decreases, L-Ala-P inhibits the coupling system.
Enzyme Instability Alr dilutes poorly without PLP.Always include 10

M PLP in the enzyme dilution buffer, but not in the final reaction mix (to avoid competing with the inhibitor for the active site, though L-Ala-P binds the PLP-enzyme complex).
Signal Drift NADH auto-oxidation.Always run a "No Enzyme" blank and subtract this slope.

References

  • Stamper, G. F., et al. (1998). "Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine."[6] Biochemistry, 37(29), 10438-10445.[7]

  • Fenn, T. D., et al. (2003). "Crystal structure of the alanine racemase from Mycobacterium tuberculosis." Biochemistry, 42(19), 5775-5783.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for slow-binding kinetics).
  • Watanabe, A., et al. (2002). "Role of Tyrosine 265 of Alanine Racemase from Bacillus stearothermophilus."[7] Journal of Biochemistry, 132(1), 93-99.

Sources

Application

cell-based assays for testing antibacterial phosphonopeptides

An In-Depth Guide to Cell-Based Assays for the Evaluation of Antibacterial Phosphonopeptides Introduction: The Trojan Horse Strategy of Phosphonopeptides Phosphonopeptides represent a compelling class of antibacterial ag...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cell-Based Assays for the Evaluation of Antibacterial Phosphonopeptides

Introduction: The Trojan Horse Strategy of Phosphonopeptides

Phosphonopeptides represent a compelling class of antibacterial agents that exploit a "Trojan horse" mechanism to enter and kill bacteria. These molecules are peptide mimetics, structurally resembling natural di- or tripeptides, which allows them to be actively transported into the bacterial cell by stereospecific peptide permeases.[1][2] Once inside, intracellular peptidases cleave the peptide bond, releasing a toxic phosphonic acid warhead.[1][3] This warhead, often an analog of the amino acid alanine, then inhibits key enzymes involved in peptidoglycan biosynthesis, such as alanine racemase and D-Ala-D-Ala synthetase, leading to a compromised cell wall and bacterial death.[1][4][5]

This mechanism underscores the absolute necessity of using whole-cell, or cell-based, assays for their evaluation. Unlike target-based screens which assess enzyme inhibition in vitro, cell-based assays provide a holistic view of a compound's efficacy, simultaneously evaluating its ability to penetrate the bacterial cell, resist efflux, be activated by intracellular enzymes, and inhibit its target in a complex physiological context.[6] This guide provides a comprehensive overview and detailed protocols for the essential cell-based assays required to characterize and advance promising phosphonopeptide candidates from initial discovery to preclinical evaluation.

Core Principles for Robust Assay Design

The reliability of any cell-based assay hinges on meticulous planning and standardization. For phosphonopeptides, several factors are critical:

  • Bacterial Strain Selection: Testing should include a panel of clinically relevant Gram-positive and Gram-negative strains, including multidrug-resistant isolates like the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[7]

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for many susceptibility tests as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9] However, given that phosphonopeptide uptake can be competitively inhibited by peptides in the medium, testing in less-rich, defined media may also be warranted to understand environmental influences on activity.

  • Inoculum Preparation: A standardized bacterial inoculum is crucial for reproducibility. Bacteria should be in the mid-logarithmic phase of growth, and the final concentration in the assay must be carefully controlled, typically to ~5 x 10^5 Colony Forming Units (CFU)/mL for susceptibility testing.[7][10]

Primary Antibacterial Activity: Determining Potency

The first step in evaluating a new phosphonopeptide is to determine its potency against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a high-throughput and widely accepted technique for determining MIC values.[7][10]

Materials:

  • Test phosphonopeptide(s) dissolved in a suitable solvent (e.g., water, DMSO).

  • 96-well, sterile, clear, flat-bottom microtiter plates.

  • Bacterial strains of interest.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Spectrophotometer or McFarland turbidity standards.

  • Sterile reagents and multichannel pipettes.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the phosphonopeptide. Create a working solution at twice the highest desired final concentration in CAMHB.

  • Plate Setup: Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the working compound solution to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. This leaves 100 µL in each well from columns 1 to 10.

  • Control Wells:

    • Growth Control (Column 11): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

    • Sterility Control (Column 12): Add 100 µL of CAMHB. This well will not be inoculated.

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh CAMHB and grow to the mid-log phase. Adjust the bacterial suspension's turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial suspension to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to the target of ~5 x 10^5 CFU/mL. The compound concentrations are now at their final desired values (1x).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[10]

  • Reading Results: The MIC is the lowest concentration of the phosphonopeptide at which there is no visible turbidity (growth). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

MIC_Protocol_Workflow cluster_plate_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_final_steps Final Steps p1 Add 100µL Media to Columns 2-12 p2 Add 200µL Compound (2x Conc) to Column 1 p1->p2 p3 Perform 2-fold Serial Dilution (Cols 1-10) p2->p3 f1 Inoculate Plate (100µL into Cols 1-11) p3->f1 i1 Grow Bacteria to Mid-Log Phase i2 Adjust to 0.5 McFarland Standard i1->i2 i3 Dilute to final ~1x10^6 CFU/mL i2->i3 i3->f1 f2 Incubate 16-24h at 37°C f1->f2 f3 Read MIC (No visible growth) f2->f3

Minimum Bactericidal Concentration (MBC) Assay

To determine whether a phosphonopeptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed as a follow-up to the MIC.

Protocol: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spot-plate this aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar) that contains no antibiotic. Incubate the plate overnight at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Pharmacodynamic Characterization: Understanding Killing Kinetics

While the MIC provides a static endpoint, a time-kill kinetics assay reveals the rate and extent of bacterial killing over time, which is crucial for predicting in vivo efficacy.[12]

Time-Kill Kinetics Assay

This assay exposes a standard bacterial inoculum to various concentrations of the phosphonopeptide (typically multiples of the MIC) and measures the number of viable cells at set time intervals.[13]

Protocol:

  • Preparation: Prepare flasks containing CAMHB with the phosphonopeptide at desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).

  • Inoculation: Inoculate each flask with a mid-log phase bacterial culture to a final density of ~5 x 10^5 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[12]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate plates for 18-24 hours at 37°C and count the colonies on plates yielding 30-300 colonies.

  • Analysis: Convert CFU counts to log10 CFU/mL and plot against time for each concentration.

Table 1: Interpretation of Time-Kill Assay Results
Outcome Definition
Bactericidal Activity ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12][14]
Bacteriostatic Activity <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining stable or slightly reduced.[12]
No Effect Bacterial growth curve is similar to the growth control (0x MIC).

Safety and Selectivity Profiling

An ideal antibacterial agent is potent against pathogens but harmless to host cells.[15][16] Cytotoxicity assays are therefore a critical step to determine the therapeutic window of a phosphonopeptide.

Mammalian Cell Cytotoxicity Assay (MTT Method)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan precipitate, the amount of which is proportional to the number of viable cells.[17]

Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., HeLa, HepG2, or HEK293) into a 96-well plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Exposure: Remove the old media and add fresh media containing serial dilutions of the phosphonopeptide. Include a "cells only" control (no compound) and a "lysis" control (e.g., Triton X-100) for maximum cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours (the duration should be relevant to the intended therapeutic use).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percent viability against the log of the compound concentration to determine the 50% inhibitory concentration (IC50).

Table 2: Interpretation of Cytotoxicity Data
Parameter Description
IC50 (50% Inhibitory Concentration) The concentration of the compound that reduces cell viability by 50%. A higher IC50 value indicates lower cytotoxicity.
Therapeutic Index (or Selectivity Index) Calculated as IC50 / MIC. A higher ratio indicates greater selectivity for bacterial cells over mammalian cells and a more promising safety profile.

Integrated Assay Workflow

The evaluation of phosphonopeptides should follow a logical, tiered progression to efficiently identify the most promising candidates for further development.

Screening_Cascade start Phosphonopeptide Library mic Primary Screen: MIC Determination (Gram +/- Panel) start->mic hits Identify 'Hits' (Compounds with Potent MICs) mic->hits mbc Secondary Assay: MBC Determination (Bactericidal vs. Static?) hits->mbc tk Secondary Assay: Time-Kill Kinetics (Rate of Killing) hits->tk cyto Safety & Selectivity: Mammalian Cytotoxicity (Determine IC50) mbc->cyto tk->cyto lead Lead Candidate (High Potency, Bactericidal, Favorable Selectivity) cyto->lead

References

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]

  • Allen, J. G., Atherton, F. R., Hall, M. J., Hassall, C. H., Holmes, S. W., Lambert, R. W., Nisbet, L. J., & Ringrose, P. S. (1979). Phosphonopeptides as Antibacterial Agents: Rationale, Chemistry, and Structure-Activity Relationships. Antimicrobial Agents and Chemotherapy, 15(5), 684–695. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., Ringrose, P. S., & Westmacott, D. (1979). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy, 16(5), 571-578. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., Ringrose, P. S., & Westmacott, D. (1979). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy, 16(5), 571–578. [Link]

  • Keer, J. T., & Birch, L. (2003). Molecular methods for the assessment of bacterial viability. Journal of Microbiological Methods, 53(2), 175-183. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 61-71). [Link]

  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2643, pp. 91-102). [Link]

  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. Retrieved from [Link]

  • Allen, J. G., et al. (1979). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 677-683. [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101799. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Bio-protocol. (2021). Time-Kill Kinetics Assay. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Simner, P. J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Clinics of North America, 36(4), 843-866. [Link]

  • Spencer, J. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology. [Link]

  • Peter, J., et al. (2021, August 9). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 703531. [Link]

  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • El-Neweshy, M. S., et al. (2018, November 28). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Molecular Sciences, 19(12), 3823. [Link]

  • Silver, L. L. (2022, March 21). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. Journal of Bacteriology, 204(3), e00521-21. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Michie, K. L., & Williams, C. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Stroman, D. W., et al. (2015). A Novel Cell-Associated Protection Assay Demonstrates the Ability of Certain Antibiotics To Protect Ocular Surface Cell Lines from Subsequent Clinical Staphylococcus aureus Challenge. Antimicrobial Agents and Chemotherapy, 59(3), 1699-1706. [Link]

  • Ayrapetyan, M., & Williams, T. C. (2021, January 26). How to Evaluate Non-Growing Cells—Current Strategies for Determining Antimicrobial Resistance of VBNC Bacteria. Microorganisms, 9(2), 256. [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • Lee, E. Y., et al. (2022, November 13). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International Journal of Molecular Sciences, 23(22), 14022. [Link]

  • Bean, D. C., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100900. [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Cheung, K. S., et al. (2020, March 28). Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. Molecules, 25(7), 1546. [Link]

  • D'Souza, A., et al. (2018, February 1). A comparison of methods to assess the antimicrobial activity of nanoparticle combinations on bacterial cells. PLOS ONE, 13(2), e0192093. [Link]

Sources

Method

Advanced Application Note: Phosphonic Acids in Agriculture

Topic: Application of Phosphonic Acids in Agriculture Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Mechanisms, Efficacy Profiling, and Residue A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Phosphonic Acids in Agriculture Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Mechanisms, Efficacy Profiling, and Residue Analysis[1]

Abstract & Scope

Phosphonic acids (phosphonates) represent a unique class of agrochemicals often misunderstood due to their nomenclature similarity with phosphate fertilizers. Unlike phosphoric acid (


), which dissociates into the nutrient phosphate (

), phosphonic acid (

) contains a direct carbon-phosphorus (C-P) or hydrogen-phosphorus (H-P) bond that renders it metabolically stable in plants.

This guide addresses the fungicidal application of inorganic phosphonates (potassium phosphonate) against Oomycetes (Phytophthora, Pythium, Plasmopara). It details the Dual Mode of Action (MoA) , provides a self-validating "Phosphate Rescue" in vitro protocol to distinguish direct toxicity from nutrient effects, and outlines the QuPPe (Quick Polar Pesticides) method for regulatory residue analysis.

Chemical Foundation & Mechanism of Action

The "P-H" Bond Distinction

The critical structural difference lies in the oxidation state of phosphorus.

  • Phosphate (P+5): Fully oxidized. Essential macronutrient (ATP, DNA).

  • Phosphonate (P+3): One oxygen is replaced by hydrogen (inorganic) or carbon (organic). This P-H bond prevents the molecule from entering standard plant phosphorus metabolism (e.g., ATP synthesis). Phosphonates are NOT fertilizers. [1]

Dual Mode of Action (MoA)

Phosphonates exhibit a complex MoA that shifts based on concentration and time:

  • Direct Fungistatic Action: At high concentrations (in the pathogen), phosphonate ions disrupt oxidative phosphorylation and inhibit enzymes like adenylate kinase.

  • Indirect Host Defense Induction (SAR): At lower concentrations, phosphonates trigger a stress response in the plant, inducing Systemic Acquired Resistance (SAR). This leads to the accumulation of phytoalexins, pathogenesis-related (PR) proteins, and hypersensitive response (HR).

Pathway Visualization

MoA_Pathway Phosphonate Potassium Phosphonate (H2PO3-) Plant Plant Cell (Host) Phosphonate->Plant Systemic Translocation (Xylem & Phloem) Pathogen Oomycete Pathogen (e.g., Phytophthora) Phosphonate->Pathogen Uptake via Phosphate Transporters Stress_Signal Stress Signaling (Salicylic Acid / Jasmonic Acid) Plant->Stress_Signal Recognition Direct_Effect Direct Fungistatic Action (Inhibition of Oxidative Phosphorylation) Pathogen->Direct_Effect High Conc. Growth_Arrest Mycelial Growth Arrest & Lysis Direct_Effect->Growth_Arrest Defense_Gene Defense Gene Activation (PR Proteins, Phytoalexins) Stress_Signal->Defense_Gene SAR Systemic Acquired Resistance (SAR) Defense_Gene->SAR SAR->Pathogen Wall Thickening / Lysis

Figure 1: Dual Mode of Action of Phosphonates.[2][3][4][5] The compound acts directly on the pathogen while simultaneously priming host immunity.

Experimental Protocols

Protocol A: The "Phosphate Rescue" In Vitro Assay

Objective: To determine the direct sensitivity (


) of an Oomycete isolate to phosphonate and validate the mechanism by reversing inhibition with excess phosphate.
Rationale:  High phosphate levels in standard media (e.g., V8, PDA) compete with phosphonate uptake, masking efficacy. This protocol uses a defined low-phosphate medium.
Materials
  • Isolate: Phytophthora cinnamomi or P. capsici.

  • Basal Medium: Modified Ribeiro’s Minimal Medium (Rm) or Corn Meal Agar (CMA).

    • Rm Composition (Low P): Glucose (10g/L), Asparagine (1g/L),

      
       (0.5g/L), 
      
      
      
      (0.5g/L),
      
      
      (0.1g/L), Thiamine (1mg/L), Trace elements.
    • Critical: Standard Rm has ~0.084 mM Phosphate.

  • Treatments:

    • Control: Rm only.

    • Phosphonate: Rm + Potassium Phosphonate (10, 50, 100, 500 µg/mL).

    • Rescue: Rm + Phosphonate (100 µg/mL) + Excess Phosphate (

      
       added to reach 10 mM).
      
Procedure
  • Media Preparation: Autoclave basal medium. Add filter-sterilized phosphonate and phosphate solutions after cooling to 50°C to avoid precipitation.

  • Inoculation: Place a 5mm mycelial plug (active margin) in the center of the plate.

  • Incubation: Incubate at 24°C in the dark for 5–7 days.

  • Measurement: Measure colony diameter (mm) minus the plug diameter.

  • Validation Criteria:

    • Sensitivity: Significant inhibition in Treatment 2 vs Control.

    • Rescue: Growth in Treatment 3 should be significantly greater than Treatment 2, proving that phosphate competition restores pathogen growth.

Protocol B: Residue Analysis via QuPPe (LC-MS/MS)

Objective: Quantify phosphonic acid residues in crop samples. Challenge: Phosphonic acid is highly polar and does not retain on C18 columns. It requires the QuPPe (Quick Polar Pesticides) method.

Workflow Diagram

QuPPe_Workflow Sample Homogenized Sample (10g) Extraction Add 10mL Acidified Methanol (1% Formic Acid) Sample->Extraction Shake Shake vigorously (1 min) & Centrifuge Extraction->Shake Filter Filter Supernatant (0.45µm PTFE) Shake->Filter LCMS LC-MS/MS Analysis (Hypercarb / HILIC) Filter->LCMS Data Quantification (m/z 81 -> 79) LCMS->Data

Figure 2: QuPPe Extraction Workflow for Polar Pesticides.

Detailed Methodology
  • Extraction:

    • Weigh 10.0 g of homogenized sample (e.g., grape leaf, avocado fruit) into a 50 mL centrifuge tube.

    • Add 10 mL Methanol + 1% Formic Acid . (Water content of sample is usually sufficient; for dry samples, add water to reach ~10g total water).

    • Shake vigorously for 1 minute (or use GenoGrinder).

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer an aliquot of the supernatant into a plastic vial (avoid glass due to phosphonate adsorption).

  • LC-MS/MS Conditions:

    • Column: Porous Graphitic Carbon (Hypercarb) or specialized Anionic Polar Pesticide column (e.g., Torus DEA).

    • Mobile Phase:

      • A: Water + 1% Formic Acid.[6][7]

      • B: Acetonitrile + 1% Formic Acid.[6][7]

    • Gradient: High aqueous start (100% A) to elute polar analytes.

    • MS Transitions (ESI Negative):

      • Precursor: m/z 81 (

        
        ).
        
      • Quantifier: m/z 81

        
         79 (
        
        
        
        ). Specific to phosphonate.[2][8][9][10][11]
      • Qualifier: m/z 81

        
         63 (
        
        
        
        ). Note: Monitor retention time to avoid interference from phosphoric acid (m/z 97) artifacts.

Data Interpretation & Reference Values

Comparative Properties: Phosphate vs. Phosphonate[1][2][4][12][13]
FeaturePhosphate (

)
Phosphonate (

)
Chemical Role Nutrient (ATP, DNA, Membranes)Fungicide / Biostimulant
Oxidation State +5 (Fully Oxidized)+3 (Reduced)
Plant Metabolism Incorporated into biomassNot metabolized; Stable residue
Mobility Symplastic & ApoplasticHighly Symplastic (Phloem mobile)
Primary Use FertilizerOomycete Control (Root Rot)
Regulatory Limits (Examples)

Residues are stable and can persist for years in perennial wood.

  • EU MRL (Grapes): ~100 mg/kg (High due to widespread use).

  • Organic Farming: Generally prohibited, but "unavoidable" trace residues (e.g., <0.05 mg/kg) are often tolerated due to historical soil accumulation.

References

  • Guest, D. I., & Grant, B. R. (1991). The complex action of phosphonates as antifungal agents. Biological Reviews, 66(2), 159-187. Link

  • Fenn, M. E., & Coffey, M. D. (1984). Studies on the in vitro and in vivo antifungal activity of fosetyl-Al and phosphorous acid. Phytopathology, 74, 606-611. Link

  • European Union Reference Laboratories (EURL). Quick Method for the Analysis of Highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method). Version 12.[12] Link

  • Massoud, K., et al. (2012). The effect of potassium phosphite on bacterial and fungal pathogens in Arabidopsis thaliana. Plant Pathology, 61, 1087-1097. Link

  • Cohen, Y., & Coffey, M. D. (1986). Systemic translocation of 14C-labeled metalaxyl and fosetyl-aluminum in tomato plants. Phytopathology, 76, 1081-1085. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Aminophosphonic Acids

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of aminophosphonic acids. As structural analogs of amino acids, these compounds possess zwitterionic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of aminophosphonic acids. As structural analogs of amino acids, these compounds possess zwitterionic properties that make their isolation and purification a non-trivial task, often complicated by high polarity, poor solubility in organic solvents, and tenacious binding of inorganic salts.

This guide is structured to provide direct, actionable solutions to common problems faced in the laboratory. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and adapt methodologies to your specific molecule.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures, categorized by the purification technique.

Issue 1: Ion-Exchange Chromatography (IEX) Failures

Ion-exchange chromatography is the most powerful technique for purifying aminophosphonic acids, leveraging their charged nature to separate them from neutral impurities and salts.[1][2] However, success hinges on precise control of conditions.

Problem: Target Aminophosphonic Acid Does Not Bind to the Column

Causality: For binding to occur, the resin and the target molecule must carry opposite net charges. This is entirely dependent on the pH of your buffer relative to the isoelectric point (pI) of your aminophosphonic acid and the pKa of the resin's functional groups.[3] If the buffer pH confers a net neutral or like charge to your molecule as the resin, it will flow through without binding.

Troubleshooting Steps:

  • Verify pH and pI: Determine the calculated pI of your target aminophosphonic acid.

    • For Cation-Exchange (e.g., Dowex 50): The buffer pH must be below the pI of your compound to ensure it has a net positive charge and binds to the negative resin.[2] A good starting point is 1-1.5 pH units below the pI.

    • For Anion-Exchange: The buffer pH must be above the pI to ensure a net negative charge for binding to the positive resin. A starting point of 1-1.5 pH units above the pI is recommended.

  • Check Buffer Molarity: Ensure you are using a low ionic strength loading buffer (e.g., 10-25 mM). High salt concentrations in the sample or buffer will compete for binding sites on the resin and prevent the target from binding effectively.[4]

  • Ensure Column Equilibration: The column must be thoroughly equilibrated with the loading buffer. Flush the column with at least 5-10 column volumes of your starting buffer before loading the sample.

Problem: Target Co-elutes with Inorganic Salts

Causality: This is a classic challenge. The high concentration of salts from the synthesis (e.g., NaCl, HBr) can overwhelm the column's binding capacity or cause premature elution of the target during the wash step.

Troubleshooting Steps:

  • Dilute the Sample: Before loading, dilute your crude sample with deionized water to reduce the initial salt concentration. This lowers the ionic strength and promotes tighter binding of your target molecule.

  • Implement a Stepwise Wash: After loading, wash the column with a buffer of very low ionic strength (e.g., deionized water or very dilute acid/base) to wash away the bulk of the unbound salts. Monitor the conductivity of the flow-through; once it drops to the baseline of the wash buffer, you can be confident the salts have been removed.

  • Optimize Elution: Elute your bound aminophosphonic acid using a gradient or step-gradient of increasing ionic strength (e.g., 0.1 M to 2 M ammonia or formic acid solution) or by changing the pH to neutralize the charge on your molecule, causing it to detach from the resin.[2][4]

Workflow for Ion-Exchange Chromatography Troubleshooting

start start problem problem cause cause solution solution start_node IEX Purification Issue no_bind Target does not bind start_node->no_bind Problem co_elution Target co-elutes with salts start_node->co_elution Problem cause_ph Incorrect pH vs. pI no_bind->cause_ph Probable Cause cause_salt High initial salt load no_bind->cause_salt Probable Cause cause_overwhelm High salt in sample co_elution->cause_overwhelm Probable Cause sol_ph Adjust buffer pH (Cation: pH < pI | Anion: pH > pI) cause_ph->sol_ph Solution sol_salt Use low molarity buffer (10-25 mM) cause_salt->sol_salt Solution sol_dilute Dilute crude sample before loading cause_overwhelm->sol_dilute Solution sol_wash Perform extensive low-ionic strength wash post-loading sol_dilute->sol_wash and then

Caption: Troubleshooting workflow for common IEX issues.

Issue 2: Crystallization & Isolation Failures

Recrystallization is an effective final polishing step, but aminophosphonic acids often resist crystallization due to their high polarity and residual salt content.

Problem: Product is an Oil and Does Not Crystallize

Causality: The presence of impurities (especially salts) can inhibit lattice formation. Furthermore, the inherent high polarity of the zwitterionic form makes it difficult to find a suitable single-solvent system for recrystallization.

Troubleshooting Steps:

  • Convert to a Salt: The most effective strategy is often to convert the aminophosphonic acid into a well-defined salt, which may have better crystalline properties.[1]

    • Protocol: Dissolve the crude, oily product in a suitable solvent like acetone or acetonitrile. Slowly add a base (e.g., 1N NaOH, dicyclohexylamine) or acid (e.g., HCl in ether) with vigorous stirring.[2] The resulting salt will often precipitate as a crystalline solid, which can be isolated by filtration.[2] The pure aminophosphonic acid can be recovered by passing the purified salt through a cation-exchange resin (like Dowex 50) if needed.[2]

  • Use a Solvent/Anti-Solvent System:

    • Protocol: Dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., hot deionized water).[2] Slowly add a less polar "anti-solvent" in which the product is insoluble (e.g., ethanol, acetone, or isopropanol) until the solution becomes slightly turbid.[2] Gently heat to redissolve the precipitate, then allow the solution to cool slowly. This controlled decrease in solubility can promote crystal growth.[2]

Table 1: Solvent Systems for Aminophosphonic Acid Recrystallization
Product PolarityPrimary Solvent (for dissolution)Anti-Solvent (for precipitation)Key Insight
High Hot Deionized WaterEthanol, Isopropanol, AcetoneThe goal is to find a miscible pair where one is an excellent solvent and the other is a poor one.[2]
Moderate Methanol / Water mixtureAcetonitrile, AcetoneFor compounds with some organic character, starting with a mixed solvent can be effective.
Low (Esters) Ethyl Acetate, DichloromethaneHexanes, PentaneStandard organic solvent systems work well for the less polar ester derivatives.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right initial purification strategy for my crude aminophosphonic acid?

The optimal strategy depends on the nature of your product (free acid vs. ester) and the primary impurities.

  • For polar, zwitterionic free acids: Ion-exchange chromatography is almost always the best first step to remove inorganic salts and other charged impurities.[1]

  • For aminophosphonate esters: These are less polar and can typically be purified using standard silica gel column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or methanol) is common.[1][6]

  • If the product has already precipitated from the reaction: Recrystallization or salt formation can be an excellent first step to significantly increase purity before tackling more complex chromatographic methods.[2]

Diagram: General Purification Strategy Decision Tree

start start decision decision process process result result start_node Crude Reaction Mixture is_ester Ester or Free Acid? start_node->is_ester ester_path Silica Gel Chromatography is_ester->ester_path Ester acid_path Ion-Exchange Chromatography (Desalting) is_ester->acid_path Free Acid is_solid Solid or Oil? solid_path Recrystallization or Salt Formation is_solid->solid_path Solid oil_path Proceed to Chromatography is_solid->oil_path Oil ester_path->is_solid acid_path->is_solid final_product Pure Product solid_path->final_product oil_path->final_product

Caption: Decision tree for selecting an initial purification strategy.

Q2: My aminophosphonic acid is highly water-soluble. How can I use Reversed-Phase HPLC for purity analysis?

Direct analysis by RP-HPLC is challenging due to poor retention on C18 columns. The solution is pre-column derivatization to attach a hydrophobic, chromophoric group.[7][8]

  • Common Derivatizing Agents:

    • o-Phthaldialdehyde (OPA): Reacts with the primary amine in the presence of a thiol to form a fluorescent isoindole derivative.[8][9] This is a rapid and sensitive method.

    • 9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with the amine to form a highly fluorescent and UV-active derivative, which is very stable.[10][11]

  • General Protocol (OPA Derivatization):

    • Prepare a solution of your aminophosphonic acid in a borate buffer (e.g., 50 mM, pH 9.2).[8]

    • Add the OPA reagent solution (containing a thiol like N-acetyl-L-cysteine).[8]

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, protected from light.[8]

    • Inject the reaction mixture onto a C18 column for analysis, typically using a mobile phase of acetonitrile and a phosphate or formate buffer.[5][9]

Q3: What is the best way to monitor the progress of my column chromatography?

Since aminophosphonic acids often lack a strong UV chromophore, standard UV detection can be ineffective.

  • For Column Chromatography (IEX or Silica):

    • Thin-Layer Chromatography (TLC): Spot fractions onto a TLC plate and stain with a visualization agent. Ninhydrin stain is excellent for detecting the primary or secondary amine functionality.

    • ³¹P NMR Spectroscopy: This is a highly effective, albeit slower, method. Take a small aliquot from key fractions, evaporate the solvent, and dissolve the residue in D₂O for analysis. The presence and chemical shift of the phosphorus signal are definitive indicators of your product.

  • For HPLC Analysis:

    • Mass Spectrometry (LC-MS): This is the gold standard, providing both retention time and mass information for unequivocal identification.[5]

    • Fluorescence/UV Detection: Requires derivatization as described in Q2.[8][9]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors can detect non-volatile analytes without a chromophore, making them suitable for underivatized aminophosphonic acids.

Q4: Why is pH control so critical during IEX?

The charge state of your aminophosphonic acid is a function of pH, governed by the pKa values of its amino and phosphonic acid groups.[3] Similarly, the charge of the ion-exchange resin is determined by the pKa of its functional groups (e.g., sulfonic acid or quaternary amine).[4]

  • Binding: To bind your molecule, you must select a pH that ensures the molecule and the resin are oppositely charged.[12]

  • Elution: To elute your molecule, you must change the pH to neutralize the charge on either the molecule or the resin, which disrupts the electrostatic interaction holding it to the column.[4]

  • Selectivity: Fine-tuning the pH can allow you to selectively bind your target while letting impurities with different pI values flow through, or vice-versa. For reproducible results, the buffer pH should be at least one unit away from the pKa of the analyte.[13]

References

  • Technical Support Center: Synthesis of Aminophosphonic Acids. Benchchem.
  • Determination of glyphosate and aminomethylphosphonic acid by sequential-injection reversed-phase chromatography: method improvements and applic
  • Resolution of fluorinated aminophosphonic acid enantiomers by precolumn derivatization with following reverse phase liquid chrom
  • Application Notes and Protocols for the Purification of [Amino(phenyl)methyl]phosphonic Acid. Benchchem.
  • A sequential-injection reversed-phase chromatography method for fluorimetric determination of glyphosate and aminomethylphosphonic acid. RSC Publishing.
  • Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS.
  • Asymmetric Hydrogenation of Enamidophosphonates to α-Aminophosphonates. Tsantrizos' Group, McGill University.
  • Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. Soil Science Society of America Journal.
  • Ion-Exchange Chromatography: Basic Principles and Applic
  • Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI.
  • Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.
  • Ion Exchange Chrom
  • pH Control for Better Protein Purific
  • Control pH During Method Development for Better Chrom

Sources

Optimization

Technical Support Center: Enhancing the Solubility of [(1r)-1-Aminoethyl]phosphonic acid

Welcome to the technical support center for [(1r)-1-Aminoethyl]phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [(1r)-1-Aminoethyl]phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. We will explore the fundamental physicochemical properties of this compound and provide practical, step-by-step troubleshooting protocols to achieve your desired solution concentrations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational concepts governing the solubility of [(1r)-1-Aminoethyl]phosphonic acid.

Q1: What is [(1r)-1-Aminoethyl]phosphonic acid, and why is its solubility often challenging?

A: [(1r)-1-Aminoethyl]phosphonic acid is an organophosphorus compound, specifically an aminophosphonic acid.[1] It is a structural analog of the amino acid L-alanine. The primary challenge to its solubility stems from its zwitterionic nature. The molecule contains both a basic amino group (-NH₂) and an acidic phosphonic acid group (-P(O)(OH)₂).[2] At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amino group and the negative charge on the deprotonated phosphonic acid group cancel each other out, resulting in a neutral net charge. In this state, intermolecular attractions are strong, and attraction to polar water molecules is minimized, leading to poor aqueous solubility.

Q2: What is the single most critical factor influencing the solubility of [(1r)-1-Aminoethyl]phosphonic acid in aqueous solutions?

A: The most critical factor is pH . Because the compound is zwitterionic, its net electrical charge is entirely dependent on the pH of the solution. Adjusting the pH away from the isoelectric point will ionize the molecule, making it either a cation (at low pH) or an anion (at high pH). These charged species have much stronger interactions with water molecules, leading to a dramatic increase in solubility.[3][4] The efficacy of phosphonate-based inhibitors and their charge state are directly linked to the solution pH.[3]

Q3: What are the primary strategies to improve the solubility of [(1r)-1-Aminoethyl]phosphonic acid?

A: The main strategies, which we will detail in this guide, are:

  • pH Adjustment: The simplest and most common method.[4]

  • Salt Formation: Converting the zwitterionic molecule into a stable salt form, such as a hydrochloride or sodium salt, which is typically much more soluble.[5]

  • Use of Co-solvents: Blending water with a miscible organic solvent in which the compound has higher intrinsic solubility.

  • Formation of Co-amorphous Systems: An advanced technique involving the lyophilization of the compound with a suitable co-former (like an amino acid) to create a high-energy, amorphous solid with enhanced solubility.[6][7]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers and protocols for specific problems you may encounter in the lab.

Issue 1: My compound won't dissolve in pure water or a standard phosphate buffer.

  • Underlying Cause: You are likely working at or near the compound's isoelectric point (pI). At this pH, the molecule has a net-zero charge, minimizing its affinity for water and leading to very low solubility.

  • Immediate Solution: pH Adjustment. The goal is to shift the pH of your solvent to be at least 1.5-2 units away from the pKa of either the amino or phosphonic acid group to ensure the molecule is fully charged. Phosphonic acids typically have two pKa values.[8]

    Protocol 1: Solubility Enhancement via pH Adjustment

    • Prepare a slurry of the [(1r)-1-Aminoethyl]phosphonic acid in the desired volume of water (e.g., 10 mg in 1 mL).

    • Place the slurry on a magnetic stir plate.

    • For Acidic pH (Cationic Form): Slowly add 0.1 M HCl dropwise while monitoring the solution. As the pH drops, the phosphonic acid group becomes fully protonated, and the molecule will carry a net positive charge. Continue adding acid until the solid completely dissolves.

    • For Basic pH (Anionic Form): Slowly add 0.1 M NaOH dropwise. As the pH rises, the amino group is deprotonated, and the molecule will carry a net negative charge. Continue adding base until the solid completely dissolves.

    • Once dissolved, you can adjust the pH to your desired final value, ensuring it remains in a range where the compound is soluble. If your target pH is near the pI, this method may not be suitable.

    • Validation: The solution should remain clear. If cloudiness appears, you are drifting back towards the pI. It is highly recommended to use a buffered solution to maintain the target pH.

Issue 2: My compound dissolved initially but then precipitated out of solution.

  • Underlying Cause: This often happens due to a shift in pH or temperature. The most common culprit is the absorption of atmospheric CO₂, which can slightly acidify unbuffered solutions, potentially moving the pH closer to the pI. Alternatively, if the solution was heated to aid dissolution, cooling it to room temperature may cause the compound to crash out if the concentration exceeds its solubility at that lower temperature.

  • Solution: Use a Buffered System and Confirm Concentration Limits.

    Protocol 2: Preparing a Stable, Buffered Stock Solution

    • Choose a suitable buffer system with a pKa well within the desired pH range for solubility (e.g., for a target pH of 8.5, a borate buffer would be effective).

    • Prepare the buffer at the desired pH.

    • Add the [(1r)-1-Aminoethyl]phosphonic acid to the buffer solution in small portions, allowing each portion to dissolve completely before adding the next.

    • Do not exceed the known solubility limit at your working temperature. If this limit is unknown, perform a preliminary solubility test with a small amount.

    • Validation: A properly buffered stock solution should remain clear and free of precipitate when stored under stable temperature conditions. If working with a new buffer, monitor the solution for 24 hours to ensure long-term stability.

Issue 3: I need to prepare a highly concentrated stock solution (e.g., >50 mg/mL) that is not achievable by simple pH adjustment.

  • Underlying Cause: You are exceeding the intrinsic solubility of the ionized compound in your current solvent system. To reach higher concentrations, more advanced methods are required.

  • Solution A: Salt Formation. Salt formation is a robust strategy to dramatically increase aqueous solubility.[9][10] Creating a salt of your compound bypasses the zwitterionic state entirely.

    Protocol 3: Preparation of a Soluble Sodium Salt Form

    • Accurately weigh 125.06 mg (1 mmol) of [(1r)-1-Aminoethyl]phosphonic acid.

    • Suspend the solid in a minimal amount of deionized water (e.g., 1-2 mL).

    • Prepare a 1 M NaOH solution.

    • While stirring, slowly add exactly 1.0 mL of the 1 M NaOH solution (1 mmol) to the slurry. This provides a 1:1 molar equivalence to deprotonate one of the acidic protons on the phosphonic acid group.

    • Continue stirring. The solid should dissolve as the sodium salt is formed, resulting in a clear solution.

    • The pH of the resulting solution will be alkaline. You can adjust it slightly if needed, but avoid bringing it into the acidic range which could cause disproportionation back to the free acid.

    • This stock solution can then be diluted into your experimental medium.

    • Validation: The final solution should be clear. Measuring the pH can help confirm the reaction. For rigorous applications, the resulting salt could be isolated by lyophilization and characterized.

  • Solution B: Co-Amorphous Systems. For the most challenging applications requiring very high concentrations, especially for parenteral delivery, creating a co-amorphous system is a state-of-the-art approach.[7] This involves lyophilizing (freeze-drying) your compound with a suitable co-former, such as the amino acid tryptophan, to create a stable, amorphous solid that dissolves readily at high concentrations.[6]

    Protocol 4: Screening for Co-Amorphous Solubility Enhancement

    • Identify a potential co-former. Amino acids like tryptophan have proven effective for other zwitterionic compounds.[6][7]

    • Dissolve [(1r)-1-Aminoethyl]phosphonic acid and the co-former (e.g., tryptophan) in a 1:1 weight ratio in an appropriate solvent system where both are soluble (e.g., an aqueous solution at a suitable pH).

    • Flash-freeze the solution using liquid nitrogen.

    • Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.

    • Validation: Test the solubility of this new co-amorphous powder in your desired solvent. A successful formulation will show a significant, often greater than 10-fold, increase in solubility compared to the crystalline compound.[7] Characterization by X-ray powder diffraction (XRPD) can confirm the amorphous nature of the solid.

Section 3: Data & Visualization

Data Presentation

Table 1: Representative pH-Solubility Profile for [(1r)-1-Aminoethyl]phosphonic acid

pH of Aqueous SolutionExpected Charge StatePlausible Solubility (mg/mL)Notes
2.0Cationic (+)> 100Fully protonated; high solubility.
4.0Zwitterionic (+/-)~5-10Approaching the isoelectric point.
6.0Zwitterionic (+/-)< 1Likely near the pI; minimal solubility.
8.0Zwitterionic (+/-)~15-25Moving away from the isoelectric point.
10.0Anionic (-)> 150Fully deprotonated; high solubility.

Note: The solubility values presented are illustrative and based on the typical behavior of aminophosphonic acids. Actual experimental values should be determined for your specific batch and conditions.

Diagrams and Workflows

G cluster_0 pH-Dependent Ionization of [(1r)-1-Aminoethyl]phosphonic acid Cationic Cationic Form (Net Charge: +1) High Solubility Zwitterion Zwitterionic Form (Net Charge: 0) Low Solubility (at pI) Cationic->Zwitterion + OH⁻ / - H⁺ Zwitterion->Cationic + H⁺ / - OH⁻ Anionic Anionic Form (Net Charge: -1 / -2) High Solubility Zwitterion->Anionic + OH⁻ / - H⁺ Anionic->Zwitterion + H⁺ / - OH⁻

Caption: pH-dependent forms of [(1r)-1-Aminoethyl]phosphonic acid.

start Compound will not dissolve q1 Is the solution buffered? start->q1 adjust_ph Adjust pH away from pI (e.g., pH < 4 or pH > 8) See Protocol 1 q1->adjust_ph Yes use_buffer Prepare a buffered solution at the desired pH See Protocol 2 q1->use_buffer No q2 Is the desired concentration high? adjust_ph->q2 use_buffer->q2 salt Form a soluble salt (e.g., Sodium Salt) See Protocol 3 q2->salt Yes success Compound Dissolved q2->success No coamorphous Consider advanced methods: Co-amorphous Systems See Protocol 4 salt->coamorphous Still insufficient? salt->success coamorphous->success

Sources

Troubleshooting

Technical Support Center: Phosphonopeptide Synthesis

Topic: Troubleshooting Phosphonamidate & -Aminoalkylphosphonate Peptide Synthesis Audience: Senior Chemists, Medicinal Chemists, Drug Discovery Leads Introduction: The Phosphorus Challenge Phosphonopeptides—where a tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Phosphonamidate &


-Aminoalkylphosphonate Peptide Synthesis
Audience:  Senior Chemists, Medicinal Chemists, Drug Discovery Leads
Introduction: The Phosphorus Challenge

Phosphonopeptides—where a tetrahedral phosphorus moiety replaces the trigonal planar carbonyl of the peptide bond (phosphonamidates) or the entire carboxylate (phosphonates)—are critical transition-state analogs for protease inhibition.[1]

However, the chemistry of phosphorus (P) differs fundamentally from carbon (C). The lower electrophilicity of the phosphonyl center compared to carbonyls, combined with the extreme acid-sensitivity of the P-N bond (in phosphonamidates) and the stubbornness of P-ester protecting groups, creates a unique set of synthetic failure modes.

This guide addresses the three critical phases of failure: Activation (Coupling) , Deprotection (The McKenna Protocol) , and Analysis .

Phase 1: Coupling Failures (Formation of the P-N Bond)

The formation of the phosphonamidate bond (


) is significantly slower than amide bond formation. Standard carbodiimide protocols often fail or yield extensive epimerization.
Troubleshooting Matrix: Coupling Reactions
SymptomProbable CauseCorrective Action
No Reaction / Low Yield (<20%) Low electrophilicity of Phosphonate Monoester.Switch to Chloridate Method: Convert phosphonate monoester to phosphonochloridate using

or oxalyl chloride before adding the amine.
Epimerization at

-Carbon
Over-activation or high base concentration.Use PyBOP/DIEA: Maintain low temperature (

). Avoid HATU if racemization is observed; PyBOP is generally milder for P-centers.
Hydrolysis of Activated Species Wet solvents (Phosphonochloridates are moisture hypersensitive).Strict Anhydrous Protocol: Use freshly distilled

. Add molecular sieves. Ensure amine component is free of hydrate salts.
Side Product: Pyrophosphonate Excess activator causing self-condensation of phosphonic acid.Stoichiometry Check: Ensure 1:1 ratio of activation reagent. If using chloridate method, remove excess chlorinating agent strictly before amine addition.
Protocol 1.1: The Phosphonochloridate Activation (High Reactivity)

Recommended when standard coupling reagents (HATU/PyBOP) fail.

  • Activation: Dissolve

    
    -aminoalkylphosphonic monoester (1.0 equiv) in dry DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir for 1-2 hours under Argon.
    
  • Evaporation: Evaporate solvent and excess oxalyl chloride completely (high vacuum, 1h). The residue is the phosphonochloridate.

  • Coupling: Redissolve residue in dry DCM. Add the amino-component (peptide ester) (1.1 equiv) and dry DIEA (3.0 equiv) at

    
    .
    
  • Monitoring: Monitor by

    
     NMR. Shift from 
    
    
    
    ppm (chloridate) to
    
    
    ppm (amidate).
Phase 2: Deprotection Failures (The McKenna Reaction)

The cleavage of alkyl phosphonate esters (Methyl, Ethyl, Isopropyl) is the most notorious bottleneck. Acid hydrolysis (HCl) destroys the peptide; base hydrolysis is too slow. The industry standard is silylation using Trimethylsilyl Bromide (TMSBr) , known as the McKenna reaction.[2]

Visualizing the Mechanism & Failure Points

McKennaReaction Substrate Alkyl Phosphonate (R-P(O)(OMe)2) Intermediate Bis-Silyl Ester (R-P(O)(OTMS)2) + MeBr (Gas) Substrate->Intermediate Step 1: Silylation (Nucleophilic attack on Si) TMSBr TMSBr Reagent TMSBr->Intermediate Fail1 FAILURE: Moisture (HBr formation) TMSBr->Fail1 Water present Hydrolysis Methanol/Water Quench Intermediate->Hydrolysis Step 2: Solvolysis Fail2 FAILURE: Incomplete Silylation Intermediate->Fail2 Steric Bulk (OiPr) Product Free Phosphonic Acid (R-P(O)(OH)2) Hydrolysis->Product Fail1->Substrate Stalls reaction

Caption: The McKenna Reaction pathway. Critical failure points involve moisture contamination (generating HBr) or steric hindrance preventing full silylation.

FAQ: Troubleshooting TMSBr Deprotection

Q: My reaction stalled. The


 NMR shows a mix of mono-ester and diester. Adding more TMSBr didn't help. 
  • Diagnosis: Your TMSBr is likely hydrolyzed. TMSBr reacts instantly with atmospheric moisture to form HBr and hexamethyldisiloxane.

  • Solution: Distill TMSBr immediately before use or buy "Sure/Seal" bottles and never open to air. If the substrate has bulky esters (Isopropyl), switch to TMSI (Trimethylsilyl Iodide) , which is significantly more reactive (but also more expensive and light-sensitive).

Q: I see "scrambling" or cleavage of my peptide bond during deprotection.

  • Diagnosis: Acid generation.[3] If moisture enters, TMSBr forms HBr, which is strong enough to cleave sensitive P-N bonds or protecting groups like Boc prematurely.

  • Solution: Add a scavenger. Perform the reaction in the presence of BSA (Bis(trimethylsilyl)acetamide) or 2,6-lutidine to scavenge any protic species generated in situ.

Q: How do I remove the stubborn Methyl ester without touching the Fmoc group?

  • Answer: You generally cannot use TMSBr with Fmoc present if you plan to continue SPPS, as the silyl ester intermediate is labile.

  • Strategy: For SPPS, use Benzyl (Bzl) phosphonate esters. These can be removed via hydrogenolysis (

    
    ) or hard acid (TFMSA), though this is often done after peptide cleavage. For orthogonal on-resin deprotection, the Allyl  ester (cleaved by 
    
    
    
    ) is the superior choice.
Phase 3: Analysis & Purification

Phosphonopeptides behave differently on HPLC and Mass Spec than standard peptides.

Analytical Anomalies Guide
ObservationTechnical ExplanationVerification Step
Broad/Split Peaks on HPLC Diastereomers. The phosphorus atom is chiral (pseudo-asymmetric center). Synthesis from racemic synthons yields diastereomers (

and

) which often separate on C18 columns.
Check Mass Spec. If both peaks have identical Mass, they are diastereomers. Do not discard!

NMR: Signal at 0-5 ppm
Phosphoric Acid Contamination. Likely hydrolysis of the P-C bond (rare) or oxidation of reagents.Run a standard of

.

NMR: Signal at ~10-20 ppm
Phosphonate/Phosphonamidate. This is the target region.P-C bonds (Phosphonates) are usually 15-25 ppm. P-N bonds (Phosphonamidates) are usually 20-30 ppm.
Mass Spec: M+16 or M+32 Oxidation. Phosphonites (P(III)) oxidizing to Phosphonates (P(V)).Ensure all P(III) precursors were fully oxidized (e.g., with

/Pyridine) if using phosphoramidite chemistry.
Master Protocol: Solid-Phase Phosphonopeptide Synthesis (Fmoc/tBu)

This protocol assumes the incorporation of an


-aminoalkylphosphonic acid into a peptide chain.[1]

1. Resin Preparation: Use a resin with a hyper-acid-labile linker (e.g., 2-Chlorotrityl chloride resin ) if you need to retain side-chain protecting groups, or Wang resin for standard free peptides.

2. Coupling the Phosphonate Building Block:

  • Reagents: Fmoc-Aminoalkylphosphonic acid mono-methyl ester (1.0 eq), HATU (1.0 eq), DIEA (2.0 eq).

  • Time: 2 - 4 hours (Double coupling recommended).

  • Note: The mono-ester is necessary. The free phosphonic acid (di-acid) will cap the resin or cross-link.

3. Peptide Elongation: Standard Fmoc cycles apply.

  • Warning: Avoid prolonged piperidine exposure if using P-nitrophenyl esters (rare). Standard Methyl/Ethyl/Benzyl P-esters are stable to piperidine.

4. Global Deprotection & Cleavage:

  • Step A (Resin Cleavage): Treat with TFA/TIS/Water (95:2.5:2.5) for 2h. This cleaves the peptide from resin and removes tBu/Boc groups. The P-Methyl esters remain.

  • Step B (P-Deprotection): Lyophilize the crude peptide. Dissolve in dry DCM/Acetonitrile. Add TMSBr (10 equiv) at

    
    , warm to RT, stir 4h.
    
  • Step C (Quench): Evaporate TMSBr. Add MeOH (excess) to hydrolyze silyl esters. Stir 30 min. Evaporate.

5. Purification: Purify via RP-HPLC.[4][5]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

  • Note: Free phosphonic acids are very polar; they elute early.

References
  • Hirschmann, R., et al. (2009). Synthesis of Phosphonopeptides via Phosphonochloridates.[1][6] Journal of Organic Chemistry.[7] Link (Verified Source: ACS Publications)

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane.[8] Tetrahedron Letters.[9] Link (The seminal paper on TMSBr deprotection).

  • Campagne, J. M., et al. (1995). Synthesis of Phosphonopeptides using PyBOP. Tetrahedron Letters.[9] Link

  • Galzi, J. L., et al. (2020). Synthetic Methods of Phosphonopeptides.[1][6][7][10][11] Molecules (PMC). Link (Comprehensive Review of synthetic strategies).

  • BenchChem Technical Support. (2025). Mild dealkylation methods for phosphonate esters.[2]Link (Practical guide on deprotection).

Sources

Optimization

Technical Support Center: Degradation Pathways of [(1R)-1-Aminoethyl]phosphonic acid (AEP)

From the Desk of the Senior Application Scientist Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for navigating the complexities of studying the degrada...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for navigating the complexities of studying the degradation of [(1R)-1-Aminoethyl]phosphonic acid. In the literature and within this guide, this compound is frequently referred to as 2-aminoethylphosphonate (AEP) or ciliatine. While many degradation pathways are characterized for the racemate or unspecified stereoisomers of AEP, it is crucial to recognize that enzymatic processes can be highly stereospecific. This center provides foundational knowledge, troubleshooting for common experimental hurdles, and validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses the most common foundational questions regarding AEP degradation.

Q1: What are the primary microbial degradation pathways for [(1R)-1-Aminoethyl]phosphonic acid?

A1: Microorganisms have evolved several distinct strategies to cleave the highly stable carbon-phosphorus (C-P) bond of AEP to utilize it as a source of phosphorus, nitrogen, or carbon.[1] The primary routes can be categorized as follows:

  • Hydrolytic Pathways (PhnWX and PhnWAY): These are the most widespread routes.[2][3] They begin with the conversion of AEP to phosphonoacetaldehyde (PAA). From there, the pathways diverge:

    • PhnWX Pathway: PAA is directly cleaved by the hydrolase PhnX (phosphonatase) into acetaldehyde and inorganic phosphate (Pi).[1][2][4]

    • PhnWAY Pathway: PAA is first oxidized by the dehydrogenase PhnY to phosphonoacetate, which is then hydrolyzed by PhnA into acetate and Pi.[2][3][5]

  • Oxidative Pathway (PhnY*Z): A less common, two-step dioxygenase-mediated pathway.

    • The dioxygenase PhnY* first hydroxylates AEP to form (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP).[2][3]

    • A second dioxygenase, PhnZ, then cleaves the C-P bond of R-HAEP to yield glycine and Pi.[2][3]

  • C-P Lyase Pathway: This is a broad-substrate, multi-enzyme complex (encoded by phnGHIJKLMN genes) that cleaves the C-P bond through a radical-based mechanism.[1][5] It is typically induced under conditions of severe phosphate starvation and can act on a variety of phosphonates, including AEP.[4][5]

Q2: My experiment involves a specific enantiomer, [(1R)-1-Aminoethyl]phosphonic acid. How does stereochemistry affect these pathways?

A2: This is a critical experimental consideration. While some enzymes in these pathways may process both enantiomers, high stereospecificity has been demonstrated for certain steps. For example, the enzyme PbfA, an ammonia-lyase, is highly specific for (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP), the intermediate of the oxidative pathway.[3][6][7] PbfA converts R-HAEP into phosphonoacetaldehyde, thereby funneling it into the more common hydrolytic (PhnWX) pathway.[3][6] This demonstrates that while the initial transamination of AEP might be less specific, downstream processing can be strictly controlled by stereochemistry. When designing your experiments, it is essential to consider that results obtained with a racemic mixture of AEP may not fully represent the metabolic fate of a pure enantiomer.

Q3: What are the key regulatory factors I should be aware of when inducing AEP degradation in bacteria?

A3: Expression of phosphonate degradation pathways is often tightly regulated. The most significant factor is the availability of inorganic phosphate (Pi).

  • Phosphate Starvation: Many phosphonate degradation systems, particularly the C-P lyase pathway, are part of the Pho regulon and are strongly induced only when the cells experience phosphate limitation.[4][5][8] If your growth medium contains even low micromolar concentrations of Pi, it can suppress the expression of the necessary catabolic genes.[8]

  • Cofactors: The initial and pivotal enzyme in the hydrolytic pathways, 2-aminoethylphosphonate:pyruvate aminotransferase (PhnW), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[9][10][11] A deficiency of this cofactor will prevent the first step of degradation.

  • pH: Enzymatic activity is pH-dependent. The PhnW transaminase, for instance, exhibits a pH optimum in the alkaline range, typically between 8.5 and 9.0.[2][9]

Q4: Is it possible for AEP to degrade in my experimental system without any biological activity?

A4: Yes, this phenomenon is known as abiotic degradation and is a major potential artifact in phosphonate research. While the C-P bond is resistant to simple hydrolysis, certain conditions can promote its breakdown:[9]

  • Metal-Catalyzed Oxidation: Trace metals, particularly dissolved Manganese (II), in microbial growth media can catalyze the abiotic oxidation of aminophosphonates.[8] This can lead to a significant decrease in the parent compound concentration in cell-free controls, confounding the interpretation of biodegradation.[8][12]

  • Photolysis: In aqueous systems, photolytic decomposition can occur, a process that is enhanced by the presence of iron salts.[1]

It is imperative to run appropriate abiotic controls to distinguish true enzymatic degradation from these chemical processes.

Section 2: Troubleshooting Guides for Experimental Workflows

Scenario 1: No AEP Degradation Observed in Bacterial Culture
  • Issue: I am incubating a bacterial strain with AEP as the sole phosphorus source, but HPLC/LC-MS analysis shows no decrease in AEP concentration and no appearance of products.

Potential Cause Explanation & Recommended Action
Phosphate Contamination The Pho regulon, which controls many phosphonate degradation genes, is repressed by inorganic phosphate (Pi).[5][8] Your medium components or glassware may be contaminated with Pi. Action: Use ultra-pure reagents and acid-wash all glassware. Prepare a control culture with a known limiting amount of Pi to confirm the culture's ability to respond to phosphate starvation.
Missing Genetic Machinery The specific bacterial strain may not possess the necessary genes (phnW, phnX, C-P lyase, etc.) for AEP degradation. Action: Perform a genomic analysis (BLAST search) for homologs of known AEP degradation enzymes. Test a positive control organism known to degrade AEP, such as Bacillus cereus or certain Pseudomonas species.[1][13]
Incorrect pH of Medium The initial transaminase (PhnW) has an alkaline pH optimum (8.5-9.0).[9] If your medium is neutral or acidic, the enzyme may be inactive. Action: Measure and adjust the pH of your culture medium. Buffer the medium to maintain the optimal pH range throughout the experiment.
Cofactor Deficiency The PhnW enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor.[9][13] While many bacteria synthesize PLP, its availability could be a limiting factor. Action: Supplement the growth medium with a low concentration of PLP (pyridoxal phosphate) to ensure it is not a limiting factor for the initial transamination step.
Scenario 2: AEP is Degrading in My "No-Cell" Abiotic Control
  • Issue: My cell-free control, containing only the growth medium and AEP, shows a significant loss of the parent compound over the incubation period.

This is a classic indicator of abiotic degradation, which can invalidate your results. The primary suspect is often metal-catalyzed oxidation.[8]

  • Root Cause Analysis: Standard microbial trace mineral solutions contain Mn(II), which is a known catalyst for the oxidation of aminophosphonates in the presence of molecular oxygen.[8] The degradation products, including inorganic phosphate, can then support the growth of your experimental cultures or repress the very genes you are trying to study.[8]

  • Troubleshooting Workflow:

    • Identify the Catalyst: Prepare your medium by omitting trace metal components one by one, with a focus on manganese salts, to identify the problematic ion.

    • Use a Chelating Agent: Add a strong metal chelator like EDTA to your control medium. This will sequester the dissolved metal ions and should retard or prevent the abiotic degradation.[8] Note that this may also affect metal availability for any enzymatic processes, so it should be used judiciously as a diagnostic tool.

    • Design an Inert Control: The most rigorous approach is to formulate a minimal medium for your control using only high-purity salts (e.g., NaCl, KCl, buffer) known to be free of transition metal contaminants, and compare the stability of AEP in this inert buffer versus your full growth medium.

Section 3: Key Experimental Protocols

Protocol 1: Validating Biotic vs. Abiotic AEP Degradation
  • Objective: To design an experiment that can unambiguously distinguish between enzymatic degradation by a microorganism and chemical degradation caused by media components.

  • Methodology:

    • Prepare Media:

      • Experimental Medium (EM): Your standard phosphate-free bacterial growth medium containing AEP as the sole phosphorus source.

      • Abiotic Control Medium (ACM): Identical to EM.

      • Inert Buffer (IB): A simple buffered saline solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5) with AEP at the same concentration as EM.

    • Set Up Experimental Conditions: Prepare triplicate setups for each condition below. Incubate under the same temperature, agitation, and light conditions.

      • Biotic: Inoculate EM with your bacterial strain.

      • Abiotic Control: Keep ACM sterile (no cells).

      • Killed Control: Inoculate EM with an autoclaved or chemically inactivated (e.g., sodium azide-treated) sample of your bacterial strain.

      • Inert Control: Keep IB sterile.

    • Time-Course Sampling: At regular intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot from each flask.

    • Sample Processing: Immediately filter the samples through a 0.22 µm filter to remove cells. Store the filtrate at -20°C until analysis.

    • Analysis: Quantify the concentration of AEP and potential products (e.g., acetaldehyde, acetate, inorganic phosphate) using a validated analytical method (e.g., LC-MS, IC).

  • Interpreting the Results:

    • True Biodegradation: A significant decrease in AEP in the "Biotic" sample with little to no change in the "Abiotic," "Killed," and "Inert" controls.

    • Abiotic Degradation: A significant decrease in AEP in both the "Biotic" and "Abiotic Control" samples, but stability in the "Inert Control." This points to a media component causing degradation.

    • Combined Effect: A faster rate of degradation in the "Biotic" sample compared to the "Abiotic Control" suggests both processes are occurring.

Protocol 2: In Vitro Assay for 2-Aminoethylphosphonate:Pyruvate Aminotransferase (PhnW) Activity
  • Objective: To measure the activity of the first enzyme in the hydrolytic pathway using cell lysate.

  • Materials:

    • Reaction Buffer: 100 mM Tris-HCl, pH 8.5.

    • Substrates: 100 mM AEP, 20 mM Pyruvate.

    • Cofactor: 5 mM Pyridoxal 5'-phosphate (PLP).

    • Detection Reagent: Lactate Dehydrogenase (LDH) and NADH.

    • Spectrophotometer capable of reading at 340 nm.

  • Methodology:

    • Prepare Cell Lysate: Grow your bacterial strain under inducing conditions (phosphate-free medium with AEP). Harvest cells, resuspend in Reaction Buffer, and lyse using sonication or a French press. Centrifuge to clarify and collect the supernatant.

    • Set up the Reaction: In a quartz cuvette, prepare the following reaction mixture (1 mL total volume):

      • 850 µL Reaction Buffer

      • 50 µL Cell Lysate (adjust amount as needed)

      • 20 µL PLP solution (final conc. 0.1 mM)

      • 50 µL Pyruvate solution (final conc. 1 mM)

      • 10 µL NADH solution (final conc. ~0.2 mM)

      • ~5 units of Lactate Dehydrogenase (LDH)

    • Initiate the Reaction: Start the reaction by adding 20 µL of AEP solution (final conc. 2 mM).

    • Measure Activity: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The consumption of NADH is coupled to the production of L-alanine (one of the products of the PhnW reaction), which is then converted back to pyruvate by LDH. This assay actually measures the reverse reaction, but since the enzyme catalyzes a reversible reaction, it is a valid measure of activity.[9]

    • Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of reaction. Run a control reaction without AEP to subtract any background NADH oxidation.

Section 4: Pathway and Workflow Visualizations

The following diagrams illustrate the key biochemical pathways and a logical troubleshooting workflow.

PhnWX_Hydrolytic_Pathway cluster_0 PhnWX Pathway AEP [(1R)-1-Aminoethyl]phosphonic Acid (AEP) PAA Phosphonoacetaldehyde (PAA) AEP->PAA PhnW (AEPT) + PLP ACE Acetaldehyde PAA->ACE PhnX (Phosphonatase) + H₂O PI Inorganic Phosphate (Pi) PAA->PI ALA L-Alanine PAA->ALA PYR Pyruvate PYR->AEP

Caption: The PhnWX Hydrolytic Pathway for AEP degradation.

PhnWAY_Pathway cluster_1 PhnWAY Pathway AEP [(1R)-1-Aminoethyl]phosphonic Acid (AEP) PAA Phosphonoacetaldehyde (PAA) AEP->PAA PhnW (AEPT) PNAc Phosphonoacetate PAA->PNAc PhnY (Dehydrogenase) AC Acetate PNAc->AC PhnA (Hydrolase) PI Inorganic Phosphate (Pi) PNAc->PI

Caption: The PhnWAY variant of the AEP hydrolytic pathway.

Oxidative_Pathway cluster_2 PhnYZ Oxidative Pathway AEP [(1R)-1-Aminoethyl]phosphonic Acid (AEP) R_HAEP (R)-1-Hydroxy-2-aminoethylphosphonate (R-HAEP) AEP->R_HAEP PhnY (Dioxygenase) GLY Glycine R_HAEP->GLY PhnZ (Dioxygenase) PI Inorganic Phosphate (Pi) R_HAEP->PI

Caption: The PhnY*Z Oxidative Pathway for AEP degradation.

Caption: A logical workflow for troubleshooting AEP degradation experiments.

Section 5: Summary of Key Enzymes

Enzyme NameGenePathwaySubstrate(s)Product(s)Cofactor/Notes
AEP Aminotransferase phnWHydrolytic (WX/WAY)AEP, PyruvatePhosphonoacetaldehyde (PAA), L-AlaninePyridoxal 5'-phosphate (PLP) dependent.[9][13]
Phosphonatase phnXHydrolytic (WX)Phosphonoacetaldehyde (PAA), H₂OAcetaldehyde, Inorganic Phosphate (Pi)Mg²⁺-dependent hydrolase.[1]
PAA Dehydrogenase phnYHydrolytic (WAY)Phosphonoacetaldehyde (PAA)PhosphonoacetateNAD⁺-dependent.[5]
Phosphonoacetate Hydrolase phnAHydrolytic (WAY)Phosphonoacetate, H₂OAcetate, Inorganic Phosphate (Pi)-
AEP Dioxygenase phnY**OxidativeAEP(R)-1-hydroxy-2-aminoethylphosphonateDioxygenase.[2][3]
R-HAEP Dioxygenase phnZOxidative(R)-1-hydroxy-2-aminoethylphosphonateGlycine, Inorganic Phosphate (Pi)Dioxygenase.[2][3]
R-HAEP Ammonia-lyase pbfAAccessory(R)-1-hydroxy-2-aminoethylphosphonatePhosphonoacetaldehyde (PAA), AmmoniaPLP-dependent; funnels R-HAEP to PhnX.[3][6]
C-P Lyase Complex phnG-NC-P LyaseAlkylphosphonates (inc. AEP)Alkane, Inorganic Phosphate (Pi)ATP-dependent, radical mechanism.[1][5]

References

  • Kim, A. D., et al. (2002). The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway. Journal of Bacteriology, 184(15), 4134–4140. [Link]

  • Ruffolo, F., et al. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. Molecules, 28(19), 6863. [Link]

  • Chen, C. C., et al. (2002). Degradation Pathway of the Phosphonate Ciliatine: Crystal Structure of 2-Aminoethylphosphonate Transaminase. Biochemistry, 41(40), 12038–12047. [Link]

  • Chen, C. C., et al. (2002). Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphonate transaminase. PubMed. [Link]

  • Martin, P. R., et al. (2025). The overlooked role of manganese in biodegradation studies of higher aminopolyphosphonates. Environmental Microbiology. [Link]

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. ResearchGate. [Link]

  • Murphy, A. R. J., et al. (2021). Transporter characterisation reveals aminoethylphosphonate mineralisation as a key step in the marine phosphorus redox cycle. Nature Communications, 12(1), 4554. [Link]

  • Wikipedia. (n.d.). 2-aminoethylphosphonate—pyruvate transaminase. Wikipedia. [Link]

  • Tejerina, L., et al. (2014). Abiotic Degradation of Glyphosate into Aminomethylphosphonic Acid in the Presence of Metals. Journal of Agricultural and Food Chemistry, 62(39), 9651–9656. [Link]

  • Zangelmi, E., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry, 60(16), 1283–1292. [Link]

  • Kafková, B., et al. (2025). Amino polyphosphonates – chemical features and practical uses, environmental durability and biodegradation. ResearchGate. [Link]

  • InterPro. (n.d.). Phosphonoacetaldehyde hydrolase (IPR006323). EMBL-EBI. [Link]

  • Zangelmi, E., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. ACS Publications. [Link]

  • Zangelmi, E., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. PMC. [Link]

  • McGrath, J. W., et al. (2013). The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment. Frontiers in Microbiology, 4, 19. [Link]

  • Wikipedia. (n.d.). Phosphonoacetaldehyde hydrolase. Wikipedia. [Link]

  • Zangelmi, E., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. ACS Publications. [Link]

  • Riedel, R., et al. (2024). Biodegradation of selected aminophosphonates by the bacterial isolate Ochrobactrum sp. BTU1. PubMed. [Link]

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. SciSpace. [Link]

  • PubChem. (n.d.). 1-Aminoethylphosphonic acid, (R)-. PubChem. [Link]-

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Kabachnik-Fields Reaction

Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multicompon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multicomponent reaction for the synthesis of α-aminophosphonates. Here, we address common challenges encountered during experimentation, providing in-depth explanations and actionable troubleshooting strategies to enhance your reaction outcomes.

Introduction to the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a powerful one-pot synthesis involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite, to form α-aminophosphonates.[1][2][3] These products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[4]

The reaction mechanism is complex and can proceed through two primary competing pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway".[5][6] The dominant route is influenced by the nature of the reactants and the reaction conditions.[2][5] Understanding these pathways is crucial for troubleshooting and optimizing the reaction.

Reaction Mechanism Overview

Kabachnik_Fields_Mechanism cluster_pathwayA Imine Pathway (Pathway A) R1R2CO Carbonyl (Aldehyde/Ketone) Aminoalcohol α-Amino Alcohol R1R2CO->Aminoalcohol + Amine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate R1R2CO->Hydroxyphosphonate + Phosphite (Abramov Reaction) R3NH2 Amine R3NH2->Aminoalcohol Product α-Aminophosphonate Product R3NH2->Product R4R5POH Dialkyl Phosphite R4R5POH->Product R4R5POH->Hydroxyphosphonate Imine Imine Intermediate Imine->Product + Phosphite (Pudovik Reaction) Aminoalcohol->Imine - H₂O Hydroxyphosphonate->Product + Amine - H₂O Low_Yield_Troubleshooting Start Low or No Yield CheckReagents Verify Reagent Purity (distill aldehyde, use fresh amine/phosphite) Start->CheckReagents PreformImine Consider Pre-forming the Imine CheckReagents->PreformImine If reagents are pure AddDehydratingAgent Add Dehydrating Agent (e.g., Molecular Sieves) PreformImine->AddDehydratingAgent OptimizeCatalyst Optimize Catalyst (Lewis or Brønsted Acid) AddDehydratingAgent->OptimizeCatalyst OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent) OptimizeCatalyst->OptimizeConditions ConsiderMW Consider Microwave Synthesis OptimizeConditions->ConsiderMW Success Improved Yield ConsiderMW->Success

Caption: Stepwise approach to troubleshooting low product yield.

Issue 2: Significant Side Product Formation

Question: My reaction is producing a significant amount of side products, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?

Answer: The formation of side products is a common challenge, primarily arising from the competing reaction pathways.

1. Formation of α-Hydroxyphosphonates: The most common side product is the α-hydroxyphosphonate, which results from the direct addition of the dialkyl phosphite to the carbonyl compound (the Abramov reaction). [7]This is particularly prevalent when the rate of phosphite addition is faster than the rate of imine formation.

  • Relative Reactivity: The competition between the amine (a hard nucleophile) and the phosphite (a soft nucleophile) for the carbonyl electrophile is key. [5]With "softer" carbonyl compounds like aromatic aldehydes, the formation of the α-hydroxyphosphonate may be more favorable. [2]* Minimization Strategies:

    • Pre-formation of the Imine: The most effective way to avoid the formation of α-hydroxyphosphonates is to pre-form the imine before adding the dialkyl phosphite. [7]This involves reacting the amine and carbonyl compound first, often with the removal of water, and then adding the phosphite to the reaction mixture.

    • Adjusting Reaction Conditions: Lowering the reaction temperature can sometimes favor imine formation over the Abramov reaction. [7] * Choice of Catalyst: Certain catalysts may selectively promote imine formation. Experimenting with different Lewis or Brønsted acids can be beneficial.

2. Other Side Reactions: Depending on the substrates and conditions, other side reactions can occur, such as self-condensation of the aldehyde or ketone. Using optimized reaction times and temperatures can help minimize these.

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Kabachnik-Fields Reaction

This protocol is a general starting point for a solvent- and catalyst-free reaction, which is often favored for its green chemistry advantages. [2]

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).

  • Stir the mixture at room temperature or an elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the crude product can be purified by column chromatography on silica gel.

Note: For less reactive substrates, yields may be low with this method. [2]

Protocol 2: Lewis Acid-Catalyzed Kabachnik-Fields Reaction

This protocol utilizes a Lewis acid to enhance the reaction rate and yield. [1]

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and a catalytic amount of a Lewis acid (e.g., InCl₃, 5-10 mol%) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, 5 mL).

  • Add the amine (1.0 mmol) and stir the mixture at room temperature for 10-15 minutes.

  • Add the dialkyl phosphite (1.0 mmol) and continue stirring. The reaction may be heated if necessary.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data of Catalytic Systems

CatalystSubstrates (Aldehyde, Amine, Phosphite)ConditionsYield (%)Reference
NoneBenzaldehyde, Aniline, Diethyl PhosphiteNeat, RT, 24h92[2]
Mg(ClO₄)₂Benzaldehyde, Aniline, Diethyl PhosphiteNeat, RT, 5 min98[8]
InCl₃Benzaldehyde, Aniline, Diethyl PhosphiteNeat, RT, 15 min94[8]
p-TSAAromatic Aldehydes, Amines, Dialkyl PhosphitesToluene, RefluxHigh[1]
Iodine5-Hydroxymethylfurfural, Aniline, Diethyl Phosphite2-MeTHF, RTVariable[3]
Natural KaolinBenzaldehyde, Aniline, Alkyl PhosphiteSolvent, 44°CGood[4]

References

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2026). Preprints.org. [Link]

  • Keglevich, G. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857-882. [Link]

  • Boukachabia, M., Guezane-Lakoud, S., Bendjeffal, H., & Haffas, M. (2024). Box–Behnken design for the optimisation of Kabachnik–Fields reaction catalysed by natural kaolinite clay under eco-friendly conditions. RSC Advances, 14(7), 4697-4706. [Link]

  • Keglevich, G. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. [Link]

  • Kabachnik–Fields reaction Topic. Semantic Scholar. [Link]

  • Keglevich, G., & Kiss, N. Z. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6673. [Link]

  • The Optimization of Kabachnik-Fields reaction of HMF a. ResearchGate. [Link]

  • Kabachnik-Fields reactions of 2,3-Trimethylene-1,2,3,4-dihydrobenzo[2,3-d]pyrimidin-4-on. E3S Web of Conferences. [Link]

  • Al-Kaysi, R. O., & Al-Majid, A. M. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1293-1321. [Link]

  • Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology. [Link]

  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc, 2008(1), 1-17. [Link]

Sources

Optimization

storage conditions for (R)-(-)-1-Aminoethylphosphonic acid to prevent degradation

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of (R)-(-)-1-Aminoethylphosphonic acid in your experiments. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of (R)-(-)-1-Aminoethylphosphonic acid in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to troubleshoot effectively and maintain the highest quality of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (R)-(-)-1-Aminoethylphosphonic acid?

For optimal stability, solid (R)-(-)-1-Aminoethylphosphonic acid should be stored at 2-8°C in a tightly sealed container to protect it from moisture. The compound is hygroscopic and air-sensitive, so storing it under an inert gas like argon or nitrogen is also recommended to prevent degradation from atmospheric moisture and oxygen.[1]

Q2: How should I prepare solutions of (R)-(-)-1-Aminoethylphosphonic acid for my experiments?

It is advisable to prepare solutions fresh for each experiment. If you need to store solutions, they should be kept at 2-8°C for no longer than 24 hours, unless stability data for your specific buffer system has been established. The pH of the solution can significantly impact the stability of the compound, so it's crucial to use a well-buffered system and assess its stability if long-term storage is necessary.

Q3: Can I store (R)-(-)-1-Aminoethylphosphonic acid in a metal container?

No, it is not recommended to store phosphonic acids in metal containers.[2] Phosphonic acids can corrode metals, which can lead to contamination of your sample and degradation of the compound. Always use glass or other inert containers for storage.

Q4: What are the initial signs of degradation I should look for?

Visual signs of degradation in the solid material can include discoloration (yellowing or browning), clumping, or a change in texture. For solutions, the appearance of precipitates or a change in color can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial to ensure the purity of your compound.

Troubleshooting Guide: Investigating Product Degradation

Encountering unexpected results in your experiments can be frustrating. This guide provides a systematic approach to investigate if the degradation of (R)-(-)-1-Aminoethylphosphonic acid is the root cause.

Logical Flow for Troubleshooting Degradation

The following diagram outlines the decision-making process when you suspect compound degradation.

Troubleshooting_Flow Troubleshooting Workflow for (R)-(-)-1-Aminoethylphosphonic Acid Degradation A Unexpected Experimental Results B Check Storage Conditions (2-8°C, Tightly Sealed, Inert Gas) A->B C Review Solution Preparation (Freshly Prepared?, Buffer pH) A->C D Perform Purity Analysis (e.g., Stability-Indicating HPLC) B->D C->D E Is Purity ≥97.0%? D->E F Compound is Likely Stable. Investigate Other Experimental Parameters. E->F Yes G Degradation Suspected. Proceed to Forced Degradation Studies. E->G No H Identify Degradation Products (LC-MS, NMR) G->H I Optimize Storage and Handling Based on Degradation Profile H->I

Caption: Troubleshooting workflow for suspected degradation.

Potential Chemical Degradation Pathways

Understanding the potential chemical degradation pathways is crucial for identifying the root cause of instability. For 1-aminoalkylphosphonic acids, two primary non-microbial degradation pathways are of concern:

  • Deamination: This involves the loss of the amino group, which can be promoted by acidic conditions. The reaction with nitrous acid, for instance, can lead to the formation of 1-hydroxyalkylphosphonic acids and other byproducts.[3]

  • Oxidative Dephosphonylation: This is the cleavage of the carbon-phosphorus (C-P) bond, which is generally stable but can be cleaved under oxidative stress.[4] This would result in the loss of the phosphonic acid group and the formation of byproducts.

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways Potential Degradation Pathways of (R)-(-)-1-Aminoethylphosphonic Acid cluster_main cluster_degradation A (R)-(-)-1-Aminoethylphosphonic Acid CH₃CH(NH₂)P(O)(OH)₂ B Deamination Product (R)-1-Hydroxyethylphosphonic Acid CH₃CH(OH)P(O)(OH)₂ A->B  Acidic Conditions / Nitrous Acid   C Oxidative Dephosphonylation Products Acetaldehyde + Phosphoric Acid CH₃CHO + H₃PO₄ A->C  Oxidative Stress (e.g., H₂O₂)  

Caption: Potential chemical degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]

Objective: To intentionally degrade (R)-(-)-1-Aminoethylphosphonic acid under various stress conditions to understand its degradation profile.

Materials:

  • (R)-(-)-1-Aminoethylphosphonic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Thermostated water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of (R)-(-)-1-Aminoethylphosphonic acid in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples using a suitable stability-indicating analytical method (see proposed method below).

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Thermal Degradation Water60°C24 hours
Photodegradation WaterICH Q1B conditionsAs specified
Proposed Stability-Indicating Analytical Method: HPLC with Pre-column Derivatization

Due to the lack of a strong chromophore, direct UV detection of (R)-(-)-1-Aminoethylphosphonic acid is challenging. A common approach is to derivatize the amino group to introduce a UV-active or fluorescent moiety.[2][4][8]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Derivatizing agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Borate buffer (pH 9.0)

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm (for FMOC derivatives)
Injection Volume 20 µL

Derivatization Procedure:

  • To 100 µL of your sample (or standard), add 100 µL of borate buffer (pH 9.0).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and let it react at room temperature for 10 minutes.

  • Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine).

  • Inject the derivatized sample into the HPLC system.

This method should be validated for its stability-indicating properties by demonstrating that the degradation products from the forced degradation study are well-resolved from the parent compound.

Interpretation of Results
  • Purity Assessment: Compare the peak area of the parent compound in your sample to that of a known standard to determine its purity.

  • Degradation Profile: The chromatograms from the forced degradation study will reveal the number and relative amounts of degradation products formed under each stress condition.

  • Identification of Degradants: For significant degradation products, further characterization using techniques like LC-MS and NMR is recommended to elucidate their structures.[9][10]

By following this comprehensive guide, you will be well-equipped to ensure the stability of your (R)-(-)-1-Aminoethylphosphonic acid, leading to more reliable and reproducible experimental outcomes.

References

  • Huber, J. W., & Calabrese, K. (1985). Derivatization of Aminophosphonic Acids for HPLC Analysis.
  • Taylor & Francis. (2006, December 13). Derivatization of Aminophosphonic Acids for HPLC Analysis. Taylor & Francis Online. [Link]

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Ataman Kimya. (n.d.). PHOSPHONIC ACID. [Link]

  • Zangelmi, E., Stankovic, T., Malatesta, M., Acquotti, D., Pallitsch, K., & Peracchi, A. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry, 60(15), 1214–1225.
  • Kudzin, Z. H., Gralak, S., & Andrijewski, G. (2015). Reactivity of Aminophosphonic Acids. Oxidative Dephosphonylation of 1-Aminoalkylphosphonic Acids by Aqueous Halogens.
  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • PubChem. (n.d.). 1-Aminoethylphosphonic acid, (R)-. [Link]

  • Grembecka, J. (2018). 1-(Acylamino)
  • Trojanowicz, M. (2014). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Trends in Analytical Chemistry, 59, 97-108.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Zangelmi, E., Stankovic, T., Malatesta, M., Acquotti, D., Pallitsch, K., & Peracchi, A. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry, 60(15), 1214-1225.
  • Drabowicz, J., Girek, T., & Kudzin, Z. H. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules, 27(24), 8849.
  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development (pp. 369-406). John Wiley & Sons, Inc.
  • Do, T. T., & Van, A. T. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1778.
  • Reda, A., & El-Sayed, G. M. (2019). Synthesis, NMR Investigation and FAB-MS Characterization of 1-Amino-2-arylmethyl-diphosphonate Esters.
  • Rievman, G., & Sidelman, C. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 55(6), 499-514.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Separating Phosphonic Acid Enantiomers

Welcome to the technical support center for the chiral separation of phosphonic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of phosphonic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during method development and execution. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure you can achieve robust and reproducible separations.

Introduction to Chiral Phosphonic Acids

Phosphonic acids and their derivatives are crucial in medicinal chemistry and drug design, often serving as bioisosteres for carboxylic acids or phosphates.[1] Their stereochemistry can significantly impact biological activity, making the separation and analysis of their enantiomers a critical step in research and development. This guide will focus on the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) and Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating or Derivatizing Agents.

Section 1: Chiral HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct separation of phosphonic acid enantiomers.[2] The success of this method hinges on the selection of the appropriate CSP and the optimization of the mobile phase.

Frequently Asked Questions (FAQs) for Chiral HPLC

Q1: How do I select the appropriate chiral stationary phase (CSP) for my phosphonic acid analyte?

A1: The selection of a CSP is the most critical step in developing a chiral separation method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are highly versatile and effective for a broad range of compounds, including phosphonic acids.[2][3]

  • Initial Screening: Start by screening a small set of diverse CSPs. For phosphonic acids, columns like Chiralpak AD, Chiralpak AS, Chiralcel OG, and Chiralcel OJ have shown good performance.[3]

  • Analyte Structure: The structure of your analyte is key. The presence of aromatic rings, hydrogen bond donors/acceptors, and the overall steric arrangement will influence the interactions with the CSP. The chiral discrimination mechanism for amylose-derived CSPs often involves the analyte fitting into the helical grooves of the polysaccharide, with interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions playing a crucial role.[3] For cellulose-derived CSPs, the analyte fits into grooves on the surface.[3]

  • Literature Review: Search for published separations of structurally similar compounds to guide your initial column selection.

Q2: What is the difference between normal-phase and reversed-phase modes for chiral separation of phosphonic acids?

A2: Both modes can be effective, and the choice depends on the analyte's properties and the CSP.

  • Normal-Phase (NP): Typically uses non-polar mobile phases like hexane with a polar modifier (e.g., ethanol, isopropanol). NP-HPLC is often the first choice for screening as it can provide stronger interactions with the CSP, leading to better enantioselectivity.

  • Reversed-Phase (RP): Uses polar mobile phases, such as water/acetonitrile or water/methanol with additives like acids or buffers. RP-HPLC is advantageous for more polar phosphonic acids and is compatible with mass spectrometry (MS) detection.[4] The mobile phase composition plays a crucial role in chiral discrimination in RP mode.[2]

Q3: Why is the mobile phase composition so critical for chiral separations?

A3: The mobile phase directly influences the interactions between the analyte enantiomers and the CSP. The type and concentration of the organic modifier, as well as any additives, can significantly alter retention times and enantioselectivity.[2][3] For example, switching from 2-propanol to ethanol as a modifier in a normal-phase system can dramatically decrease retention times and improve the separation for some phosphonic acids.[3]

Chiral HPLC Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Separation/Poor Resolution 1. Inappropriate CSP: The chosen CSP may not have the necessary chiral recognition sites for your analyte. 2. Suboptimal Mobile Phase: The mobile phase may be too strong, eluting the enantiomers too quickly without sufficient interaction with the CSP. 3. Low Temperature: Lower temperatures can sometimes enhance chiral recognition.1. Screen different CSPs: Test columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizations. 2. Optimize the mobile phase: In NP, decrease the concentration of the polar modifier. In RP, adjust the organic-to-aqueous ratio. Experiment with different modifiers (e.g., ethanol vs. isopropanol). 3. Adjust column temperature: Try running the separation at a lower temperature (e.g., 10-20°C) to see if resolution improves.[2]
Peak Tailing 1. Secondary Interactions: Unwanted interactions between the acidic phosphonic acid group and active sites (silanols) on the silica support of the CSP.[5] 2. Inappropriate Mobile Phase pH (in RP): If the pH is close to the pKa of the phosphonic acid, you may have a mixed population of ionized and non-ionized species.[6] 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Add a mobile phase additive: In NP, adding a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) can help to mask active sites. In RP, ensure proper buffering. 2. Adjust mobile phase pH: In RP, adjust the pH to be at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form.[6] 3. Reduce injection volume/concentration: Dilute your sample and inject a smaller volume.
Irreproducible Retention Times 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase. 2. Mobile Phase Instability: Evaporation of a volatile component in the mobile phase can change its composition over time.[6] 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.[6]1. Ensure proper equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. 2. Prepare fresh mobile phase daily: Keep the mobile phase reservoir capped to minimize evaporation. 3. Use a column oven: A column oven will maintain a stable temperature and improve reproducibility.[6]
One Enantiomer Not Eluting 1. Strong Retention: One enantiomer may be interacting very strongly with the CSP under the current conditions.[7]1. Increase the mobile phase strength: In NP, increase the percentage of the polar modifier. In RP, increase the organic solvent percentage. Consider a gradient elution if the retention difference is very large.[6]
Experimental Protocol: Chiral HPLC Method Screening
  • Column Selection: Choose a set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA).

  • Mobile Phase Preparation (Normal Phase):

    • Solvent A: n-Hexane

    • Solvent B: Ethanol or Isopropanol

    • Prepare initial screening mobile phases: 90:10, 80:20, and 70:30 (Hexane:Alcohol).

  • HPLC System Setup:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV (select a wavelength where the analyte absorbs)

    • Injection Volume: 5-10 µL

  • Screening Protocol:

    • Equilibrate the first column with the initial mobile phase (e.g., 80:20 Hexane:Ethanol) for at least 20 minutes.

    • Inject the racemic standard of your phosphonic acid.

    • If no separation is observed, or retention is too long/short, adjust the mobile phase composition.

    • Repeat for each selected column.

  • Optimization: Once partial separation is achieved on a column, fine-tune the mobile phase composition, flow rate, and temperature to maximize resolution.

Caption: Chiral HPLC method development workflow.

Section 2: NMR Spectroscopy for Enantiomeric Purity Determination

NMR spectroscopy, particularly 31P NMR, is a powerful technique for determining the enantiomeric excess (ee) of chiral phosphonic acids. This is an indirect method that relies on converting the enantiomeric mixture into a mixture of diastereomers in situ using a chiral solvating agent (CSA) or by forming stable diastereomers through reaction with a chiral derivatizing agent (CDA).[8][9]

Frequently Asked Questions (FAQs) for NMR Analysis

Q1: Should I use a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA)?

A1: The choice depends on your sample and the information you need.

  • Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with your analyte enantiomers.[8] This method is non-destructive, fast, and requires no sample modification.[9][10] Common CSAs for phosphonic acids include α-cyclodextrin and derivatives of amino acids like Fmoc-Trp(Boc)-OH.[10][11]

  • Chiral Derivatizing Agents (CDAs): These react covalently with the phosphonic acid to form stable diastereomers.[12][13] This can lead to larger chemical shift differences in the NMR spectrum, but requires the reaction to go to completion without kinetic resolution. The sample is consumed in this process.

Q2: Why is 31P NMR preferred for analyzing phosphonic acid enantiomers?

A2: 31P NMR offers several advantages:

  • High Sensitivity and 100% Natural Abundance: The 31P nucleus is highly receptive to NMR analysis.

  • Wide Chemical Shift Range: This reduces the likelihood of signal overlap.

  • Direct Observation of the Chiral Center (if P-chiral) or a Proximal Nucleus: This often leads to good resolution of the diastereomeric signals.

  • Simpler Spectra: Compared to 1H NMR, 31P spectra are often less complex, making quantification more straightforward.[10]

Q3: What factors are important when using a Chiral Solvating Agent?

A3: Several factors can influence the effectiveness of a CSA:

  • Solvent: The choice of solvent (e.g., CDCl3, D2O) is crucial as it mediates the interaction between the CSA and the analyte.

  • Concentration: The ratio of CSA to analyte needs to be optimized. A higher concentration of the CSA often leads to better separation of the signals.

  • pH (for aqueous samples): The pH can affect the ionization state of both the phosphonic acid and the CSA, which in turn affects their interaction. For example, when using α-cyclodextrin, the pH (or pD in D2O) is a critical factor for achieving good enantiodiscrimination.[10]

  • Temperature: Temperature can affect the equilibrium of the diastereomeric complex formation.

NMR Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Signal Separation in 31P NMR 1. Ineffective CSA/CDA: The chosen agent may not form distinct diastereomeric complexes with the analyte. 2. Suboptimal Conditions: The solvent, temperature, or concentration may not be suitable for complexation. 3. Analyte Structure: The chiral center may be too far from the phosphorus atom, resulting in a negligible difference in the magnetic environment.1. Try a different CSA/CDA: Screen a variety of agents with different structures (e.g., cyclodextrins, amino acid derivatives, chiral alcohols).[9][11] 2. Optimize conditions: Systematically vary the solvent, the concentration of the CSA, and the temperature. For aqueous samples, perform a pH screen.[10] 3. Use 1H NMR: If the chiral center has protons attached, you may see better separation in the 1H NMR spectrum.
Poor Resolution/Signal Overlap 1. Low Magnetic Field Strength: A lower field spectrometer will have less dispersion. 2. Line Broadening: This can be caused by chemical exchange dynamics or sample viscosity. 3. Insufficient CSA: The concentration of the solvating agent may be too low.1. Use a higher field NMR spectrometer: This will increase the separation (in Hz) between the signals. 2. Adjust temperature: Varying the temperature can sometimes sharpen the signals by moving out of the intermediate exchange regime. 3. Increase CSA concentration: Add more of the chiral solvating agent to shift the equilibrium towards the diastereomeric complexes.[10]
Inaccurate Quantification (ee determination) 1. Incomplete Reaction (with CDA): If the derivatization reaction does not go to completion for both enantiomers, the calculated ee will be incorrect. 2. Kinetic Resolution: The CDA may react at different rates with the two enantiomers, leading to an inaccurate representation of the original enantiomeric ratio. 3. Poor Signal-to-Noise (S/N): Low S/N for the minor enantiomer's peak can lead to integration errors.1. Monitor reaction completion: Use techniques like TLC or NMR to ensure the starting material is fully consumed. 2. Test for kinetic resolution: Run the reaction for different time points and check if the measured ee changes. Also, run the reaction on a racemic standard. 3. Increase the number of scans: Acquire more data to improve the S/N ratio, allowing for more accurate integration of the peaks.
Experimental Protocol: 31P NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Dissolve a known amount of the racemic phosphonic acid in a suitable deuterated solvent (e.g., 0.5 mL of CDCl3 or D2O) in an NMR tube.

  • Acquire Initial Spectrum:

    • Run a standard 31P{1H} NMR spectrum of the racemic analyte to obtain a reference signal.

  • Addition of CSA:

    • Add a molar excess (e.g., 2-5 equivalents) of the chosen CSA (e.g., Fmoc-Trp(Boc)-OH) to the NMR tube.[11]

    • Gently shake the tube to ensure complete dissolution and mixing.

  • Acquire Chiral Spectrum:

    • Re-acquire the 31P{1H} NMR spectrum.

    • Look for the splitting of the original singlet into two distinct signals, representing the two diastereomeric complexes.

  • Optimization and Quantification:

    • If separation is poor, increase the concentration of the CSA or try a different solvent.

    • Once separation is achieved, carefully integrate the two peaks. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = |(Integration1 - Integration2) / (Integration1 + Integration2)| * 100.

Sources

Optimization

Technical Support Center: Navigating the Esterification of Phosphonic Acids

Welcome to the technical support center dedicated to addressing the complexities of phosphonic acid esterification. This guide is designed for researchers, scientists, and professionals in drug development who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of phosphonic acid esterification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high yields and purity in these critical reactions. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions to common and complex problems, ensuring your synthetic efforts are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: My esterification of a phosphonic acid is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in phosphonic acid esterification can often be attributed to a few key factors. Firstly, the inherent low reactivity of phosphonic acids compared to their carboxylic acid counterparts necessitates specific activation methods. Secondly, the reaction conditions, including temperature and solvent, play a crucial role and may not be optimal for your specific substrate. Lastly, side reactions, such as the formation of pyrophosphonates or incomplete esterification leading to a mixture of mono- and di-esters, can significantly consume your starting material and reduce the yield of the desired product.[1]

Q2: I'm struggling with the selective synthesis of a phosphonic acid monoester. How can I control the reaction to favor mono-esterification over di-esterification?

A2: Achieving selective mono-esterification is a common challenge. One effective strategy is to carefully control the stoichiometry of the alcohol, using it as the limiting reagent.[2] Additionally, certain methodologies are inherently better suited for selective mono-esterification. For instance, using orthoesters as alkoxy group donors at lower temperatures (e.g., 30 °C) has been shown to selectively produce monoesters.[1][3] Another approach involves the use of specific coupling agents like carbodiimides under controlled conditions.[1]

Q3: What are the most reliable methods for driving the esterification of phosphonic acids to completion for di-ester synthesis?

A3: For achieving high conversion to the di-ester, several methods are effective. The use of a large excess of an orthoester at elevated temperatures (e.g., 90 °C) can drive the reaction to completion.[1] Alkylating the phosphonic acid monoester with an alkyl halide in the presence of a base is another robust method for synthesizing di-esters, including those with two different alkoxy groups.[4] The Mitsunobu reaction, while complex, is also a powerful tool for the esterification of phosphonic acids, particularly with primary and secondary alcohols.[2][5]

Q4: I am observing the formation of a significant amount of pyrophosphonate byproduct. What causes this and how can it be minimized?

A4: Pyrophosphonate formation is a common side reaction, especially at higher temperatures, where one phosphonic acid molecule is activated and then reacts with a second phosphonic acid molecule instead of the intended alcohol.[1] This can be minimized by controlling the reaction temperature and by using an efficient activating agent that promotes the rapid reaction with the alcohol. For instance, when using orthoesters, it has been observed that at higher temperatures, pyrophosphonates can form as intermediates which are then consumed to give the desired di-ester.[1][3]

Q5: My phosphonic acid is sterically hindered. Which esterification methods are most suitable for such substrates?

A5: Sterically hindered phosphonic acids present a significant challenge. The Mitsunobu reaction has been shown to be relatively insensitive to steric constraints of hindered phosphonic acids.[6] Additionally, the use of potent coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIC (N,N'-Diisopropylcarbodiimide) under optimized conditions has been successful in the esterification of sterically demanding phosphinic acids, a principle that can be extended to phosphonic acids.[7][8]

Troubleshooting Guides

Guide 1: Low Conversion and Incomplete Reactions

Issue: The reaction stalls, leaving a significant amount of unreacted phosphonic acid.

Root Cause Analysis and Solutions:

  • Inadequate Activation: Phosphonic acids are less nucleophilic than carboxylic acids and often require activation.

    • Solution 1: Carbodiimide Activation: Employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). These reagents react with the phosphonic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.[1][9]

    • Solution 2: Mitsunobu Reaction: This method utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol, making it a good leaving group for nucleophilic attack by the deprotonated phosphonic acid.[2][5][10][11][12] This is particularly effective for primary and secondary alcohols.

    • Solution 3: Orthoester Method: Trialkyl orthoacetates can serve as both the solvent and the esterifying agent. The reaction is driven by the formation of a stable ester byproduct (e.g., ethyl acetate).[1]

Experimental Protocol: DCC-Mediated Esterification

  • Dissolve the phosphonic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add the alcohol (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Purify the filtrate using column chromatography.

Guide 2: Poor Selectivity (Mixture of Mono- and Di-esters)

Issue: The reaction produces an inseparable mixture of the desired mono-ester and the di-ester byproduct.

Root Cause Analysis and Solutions:

  • Uncontrolled Stoichiometry and Reactivity: The relative rates of the first and second esterification steps are not sufficiently different under the chosen conditions.

    • Solution 1: Temperature Control with Orthoesters: As demonstrated by Trzepizur et al., temperature has a profound effect on selectivity when using triethyl orthoacetate. Lower temperatures (e.g., 30 °C) favor the formation of the mono-ester, while higher temperatures (e.g., 90 °C) drive the reaction towards the di-ester.[1]

    • Solution 2: Controlled Addition of Reagents: When aiming for the mono-ester, slowly adding the activating agent to a solution of the phosphonic acid and a stoichiometric amount of the alcohol can improve selectivity.

Data Presentation: Temperature Effect on Esterification with Triethyl Orthoacetate

Temperature (°C)Substrate Conversion (%)Mono-ester Yield (%)Di-ester Yield (%)
30>99High (Selective)Low
40QuantitativeDecreasingIncreasing
90Quantitative~1High (Selective)

Adapted from data presented in Trzepizur et al. (2020).[1]

Guide 3: Product Degradation and Purification Challenges

Issue: The desired phosphonic acid ester is lost during aqueous work-up or purification on silica gel.

Root Cause Analysis and Solutions:

  • Hydrolysis: Phosphonic acid esters can be susceptible to hydrolysis under acidic or basic conditions. Standard silica gel is inherently acidic and can catalyze the hydrolysis of sensitive esters.[13]

    • Solution 1: Non-Aqueous Work-up: If possible, avoid aqueous work-ups. Quench the reaction with a non-aqueous reagent and directly purify by chromatography.

    • Solution 2: Neutralized Silica Gel: Deactivate the silica gel by pre-treating it with a base like triethylamine. This can be done by preparing a slurry of silica gel in a solvent containing a small percentage of triethylamine, then evaporating the solvent.

    • Solution 3: Alternative Purification Methods: Consider purification by crystallization, preparative HPLC, or chromatography on a less acidic stationary phase like alumina.[13][14]

Troubleshooting Workflow for Product Loss During Purification

start Product Loss Observed source Identify Source of Loss start->source aqueous Aqueous Work-up? source->aqueous silica Silica Gel Chromatography? source->silica neutralize Neutralize reaction mixture to pH ~7 before adding water. aqueous->neutralize Yes non_aqueous Use a non-aqueous work-up (e.g., filtration and evaporation). aqueous->non_aqueous Yes deactivated_silica Use deactivated or buffered silica gel (e.g., pre-treated with triethylamine). silica->deactivated_silica Yes alt_purification Employ alternative purification methods (e.g., crystallization, prep-HPLC). silica->alt_purification Yes end Resolution neutralize->end non_aqueous->end deactivated_silica->end alt_purification->end

Caption: Troubleshooting workflow for product loss during purification.

Mechanistic Insights

The Mitsunobu Reaction Pathway

The Mitsunobu reaction is a powerful method for esterification with inversion of stereochemistry at the alcohol center.[5][11] Its mechanism is complex but involves the key steps of phosphonium salt formation, activation of the alcohol, and subsequent Sₙ2 attack by the phosphonic acid.

cluster_activation Activation Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD Phosphonium Phosphonium Salt Betaine->Phosphonium Alkoxyphosphonium Alkoxyphosphonium Salt Phosphonium->Alkoxyphosphonium ROH Alcohol (R-OH) Product Phosphonate Ester [R'P(O)(OH)OR] Alkoxyphosphonium->Product Byproduct Triphenylphosphine Oxide (Ph₃P=O) Alkoxyphosphonium->Byproduct Nucleophile Phosphonate Anion [R'P(O)(OH)O⁻]

Caption: Simplified mechanism of the Mitsunobu reaction for phosphonic acid esterification.

References

  • Campbell, D. A. (1992). Phosphonate Ester Synthesis Using a Modified Mitsunobu Condensation. The Journal of Organic Chemistry, 57(23), 6331–6335. [Link]

  • Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2020). Selective Esterification of Phosphonic Acids. Molecules, 25(21), 5021. [Link]

  • Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters. U.S. Patent No. 5,359,115. Washington, DC: U.S.
  • Keglevich, G., Szekrényi, A., & Sipos, M. (2018). DCC-assisted direct esterification of phosphinic and phosphoric acids with O-nucleophiles. RSC Advances, 8(63), 36243-36253. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Mitsunobu reaction. In Wikipedia. [Link]

  • Gancarz, R. (2011). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks. IntechOpen. [Link]

  • Papadopoulou, M. V., Bloomer, W. D., & Rosenstein, M. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega, 9(39), 41742–41757. [Link]

  • ResearchGate. (n.d.). *Mitsunobu esterification using 36 or 37 and DEAD or 41. triphenylphosphine or other supported phosphine. [Link]

  • Stauffer, D. R. (1966). Method of preparing organic phosphonates by transesterification. U.S. Patent No. 3,272,892. Washington, DC: U.S.
  • ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • Papadopoulou, M. V., Bloomer, W. D., & Rosenstein, M. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega, 9(39), 41742–41757. [Link]

  • Papadopoulou, M. V., Bloomer, W. D., & Rosenstein, M. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega, 9(39), 41742–41757. [Link]

  • Savignac, P., & Courti, F. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2197–2231. [Link]

  • Keglevich, G., & Kiss, N. Z. (2019). Synthesis of phosphonates from phenylphosphonic acid and its monoesters. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 963-968. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Yermolenko, I. I., Gomelya, M. D., & Radovenchyk, I. M. (2023). Study on the Purification Process of Phosphoric Acid Using Organic Solvents. Chemistry & Chemical Technology, 17(2), 333-339. [Link]

  • Stevenson, D. L., & Law, D. L. (2002). Process for purification of phosphate esters.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Li, Y., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science, 5(2), 171885. [Link]

  • Smith, M., Moffatt, J. G., & Khorana, H. G. (1958). Carbodiimides. VIII. Observations on the Reactions of Carbodiimides with Acids and Some New Applications in the Synthesis of Phosphoric Acid Esters. Journal of the American Chemical Society, 80(23), 6204–6212. [Link]

  • van der Pijl, F., et al. (2019). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Nanomaterials, 9(2), 254. [Link]

  • University of Kent. (n.d.). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. [Link]

  • Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2020). Selective Esterification of Phosphonic Acids. ResearchGate. [Link]

  • McKenna, C. E., Higa, M. T., Cheung, N. H., & McKenna, M. C. (1977). The Reactions of Phosphonic Acid Esters with Acid Chlorides. A Very Mild Hydrolytic Route. The Journal of Organic Chemistry, 42(12), 2136-2141. [Link]

Sources

Troubleshooting

Technical Guide: Preventing Epimerization in Phosphonopeptide Synthesis

This is Dr. Aris from the Phosphonopeptide Synthesis Technical Support Center .

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris from the Phosphonopeptide Synthesis Technical Support Center .

Below is a comprehensive troubleshooting guide designed to assist you in preventing epimerization during the synthesis of phosphonopeptides. This guide prioritizes mechanistic understanding and practical, kinetic control over your reaction conditions.

Ticket ID: #PHOS-ISO-001 Topic: Stereochemical Integrity during Amide Bond Formation Severity: High (Irreversible Product Loss)

The Mechanistic Root Cause

Before troubleshooting, you must understand why your phosphonopeptide is racemizing. Unlike standard peptides, phosphonopeptides contain a phosphonic acid/ester group (


) which is significantly more electron-withdrawing than a carbonyl group.
The Danger Zone: The -Carbon

The proton attached to the


-carbon (the chiral center) is highly acidic due to the inductive effect of the phosphorus moiety.
  • Scenario A (N-Terminal Activation): If you activate a phosphono-acetic acid derivative, the

    
    -proton is easily abstracted, forming a planar enolate.
    
  • Scenario B (C-Terminal Coupling): Even when coupling a standard amino acid to an

    
    -aminophosphonate, the basic conditions required for coupling can deprotonate the phosphonate component.
    
Mechanism of Failure

The base (used to neutralize the amine salt or activate the carboxylate) acts as the catalyst for stereochemical scrambling.

EpimerizationMechanism cluster_0 Critical Failure Point Start Chiral Phosphonopeptide (L-Isomer) Intermediate Planar Enolate/Carbanion (Loss of Chirality) Start->Intermediate Proton Abstraction (-H+) Base Base Attack (DIEA/TEA) Base->Start Product Racemic Mixture (L- and D-Isomers) Intermediate->Product Reprotonation (+H+)

Figure 1: The base-catalyzed pathway leading to loss of chirality via the planar intermediate.

Reagent Selection & Strategy

Standard peptide coupling reagents (HATU, HBTU) are often too aggressive for phosphonopeptides because they require tertiary amine bases (DIEA, NMM) to function. Switching your coupling system is the primary fix.

Recommended Reagents
Reagent SystemRisk LevelMechanism BenefitRecommended For
DEPBT LowSupramolecular recognition; traps the active ester without high base requirement.Gold Standard for racemization-prone substrates [1].
EDC / HOBt MediumAllows coupling at slightly acidic to neutral pH (pH 6.0–6.5).Standard couplings; solution phase.[1][2]
T3P Very LowPropylphosphonic anhydride; low epimerization, easy workup (water soluble byproducts).Difficult sequences; large scale [2].
HATU / DIEA High Fast activation, but high base concentration promotes

-proton abstraction.
Avoid unless steric hindrance demands it.[3]

Step-by-Step Protocols

Protocol A: The "Safe" DEPBT Method

Use this for highly sensitive


-aminophosphonates.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (

    
    -aminophosphonate) (1.0 equiv)
    
  • DEPBT (1.1 equiv)

  • Base: TEA (Triethylamine) - Use only if amine is a salt.

  • Solvent: THF or DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve the carboxylic acid and DEPBT in THF at 0°C .

  • Activation: Stir for 20 minutes. Note: DEPBT activates slower than HATU, which is good for stereocontrol.

  • Addition: Add the

    
    -aminophosphonate.[4]
    
    • Critical: If the amine is a hydrochloride salt, premix it with exactly 1.0 equiv of TEA in a separate vial, then add. Do not use excess base.

  • Reaction: Allow to warm to room temperature naturally. Stir for 4–12 hours.

  • Quench: Dilute with EtOAc, wash with 5% KHSO₄ (removes base), then NaHCO₃.

Protocol B: The "Base-Free" Carbodiimide Method

Use this if your substrate is extremely base-sensitive.

Reagents:

  • EDC[3][5]·HCl (1.1 equiv)

  • HOBt or HOAt (1.1 equiv)

  • Solvent: DCM/DMF (9:1)

Workflow:

  • Dissolve the carboxylic acid and HOBt in DCM at -10°C .

  • Add EDC·HCl. Stir for 15 mins.

  • Add the free amine (

    
    -aminophosphonate).
    
    • Note: You must generate the free amine beforehand (e.g., extraction of the salt with bicarbonate) to avoid adding liquid base to the reaction mixture.

  • Maintain at 0°C for 2 hours, then refrigerated overnight.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current synthesis failure.

Troubleshooting cluster_advice Corrective Actions Start Issue: Low Optical Purity CheckBase Are you using DIEA/NMM? Start->CheckBase SwitchBase Switch to Collidine or TMP (Weaker/Bulky Base) CheckBase->SwitchBase Yes CheckReagent Are you using HATU/HBTU? CheckBase->CheckReagent No SwitchReagent Switch to DEPBT or T3P CheckReagent->SwitchReagent Yes CheckTemp Is reaction at Room Temp? CheckReagent->CheckTemp No LowerTemp Cool to -10°C or 0°C CheckTemp->LowerTemp Yes CheckProtect Protecting Group? CheckTemp->CheckProtect No SwitchProtect Use Urethanes (Boc/Cbz) Avoid Amides/Acetyl CheckProtect->SwitchProtect Amide/Acyl

Figure 2: Diagnostic workflow for identifying the source of epimerization.

Analysis & Verification

You cannot rely on standard HPLC retention times alone, as diastereomers often co-elute.

The Gold Standard: P NMR

Phosphorus NMR is the most definitive tool for assessing optical purity in phosphonopeptides.

  • Technique: Proton-decoupled

    
    P NMR.[6]
    
  • Signature: Diastereomers (L-L vs L-D) will typically show two distinct phosphorus peaks separated by 0.1 – 0.5 ppm [3].

  • Protocol:

    • Take a crude aliquot.

    • Dissolve in CDCl₃ or DMSO-d6.

    • Acquire

      
      P spectrum (min 64 scans).
      
    • Result: A single sharp peak indicates optical purity. A "shadow" peak or split peak indicates epimerization.

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-protection for the amino component? A: Yes, but be careful during deprotection. The standard 20% Piperidine/DMF cocktail is extremely basic and can cause epimerization of the already formed phosphonopeptide chain.

  • Fix: Use milder deprotection cocktails, such as 5% Piperazine + 0.1 M HOBt , which reduces basicity while effectively removing Fmoc.

Q: Why is Collidine recommended over DIEA? A: Collidine (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5). It is sufficient to neutralize the acid generated during coupling but often too weak to abstract the


-proton of the phosphonate [4].

Q: My yield is low with DEPBT. What now? A: DEPBT is slower. If the yield is unacceptable, try T3P (Propylphosphonic anhydride) in Ethyl Acetate or DMF. T3P activates the carboxylic acid rapidly but the byproduct is non-nucleophilic and the reaction environment remains acidic/neutral, preserving chirality.

References

  • Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94.

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[7] Organic Reactions.[1][2][3][4][7][8][9][10][11]

  • Kukhar, V. P., & Hudson, H. R. (Eds.). (1994). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity.[4][12][13] Wiley. (See Section on NMR analysis of diastereomers).

  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent AOP. Organic Letters.[3][8]

Sources

Optimization

troubleshooting NMR signal broadening for phosphonic acids

Status: Active Operator: Senior Application Scientist Topic: Signal Broadening in Phosphonic Acids ( ) Executive Summary Phosphonic acids present a "perfect storm" for NMR line broadening. Unlike standard organic molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Signal Broadening in Phosphonic Acids (


)
Executive Summary

Phosphonic acids present a "perfect storm" for NMR line broadening. Unlike standard organic molecules, they simultaneously exhibit:

  • Rapid Chemical Exchange: Acidic protons exchange with solvent/water.

  • Strong Chelation: Trace paramagnetic metals (

    
    ) bind avidly to the phosphonate group.
    
  • Chemical Shift Anisotropy (CSA): The

    
    P nucleus has a large CSA tensor, causing field-dependent broadening.
    
  • Aggregation: Extensive hydrogen bonding networks increase rotational correlation times (

    
    ).
    

This guide isolates these variables to restore spectral resolution.

Part 1: Diagnostic Workflow

Before adjusting parameters, use this logic flow to identify the root cause of your broadening.

G Start Start: Broad Signal Observed CheckNucleus Which Nucleus? Start->CheckNucleus H1 1H NMR CheckNucleus->H1 P31 31P NMR CheckNucleus->P31 Exch Is the OH/NH peak broad? H1->Exch Solvent Check Solvent: Are you using D2O? Exch->Solvent Yes Action1 Chemical Exchange: Switch to DMSO-d6 or adjust pH Solvent->Action1 Yes (Exchange) Field Magnetic Field > 500 MHz? P31->Field CSA_Node CSA Broadening Likely: Try Lower Field (400 MHz) Field->CSA_Node Yes MetalCheck Is pH controlled? Field->MetalCheck No Paramag Add EDTA or Treat with Chelex MetalCheck->Paramag Yes (Still Broad)

Caption: Diagnostic logic tree for isolating Chemical Exchange, CSA, and Paramagnetic effects.

Part 2: Technical Support Q&A
Category A: Chemical Exchange & pH Dynamics

Q: My


P signal is a broad hump, and the chemical shift seems to drift between samples. Why? 

A: You are likely near the pKa of the phosphonic acid. Phosphonic acids are diprotic (


). They exist in equilibrium between the neutral acid, mono-anion, and di-anion.
  • Mechanism: If the pH is near the pKa (typically pKa

    
    , pKa
    
    
    
    ), the molecule rapidly exchanges protons with the solvent.
  • The NMR Effect: If the exchange rate (

    
    ) is comparable to the frequency difference (
    
    
    
    ) between the protonated and deprotonated species, the peaks coalesce into a broad, undefined signal (Intermediate Exchange).
  • Solution:

    • Buffer Strongly: Do not rely on the solvent's residual pH. Adjust the pH to be at least 2 units away from the pKa.

      • Acidic Form: pH < 1 (Use DCl).

      • Fully Basic Form: pH > 9 (Use NaOD).

    • The "pH 12 Rule": For quantitative

      
      P NMR, we recommend analyzing the fully deprotonated species (pH > 12). This eliminates exchange broadening and standardizes the chemical shift.[1]
      

Q: Why are my P-OH protons invisible in D


O but visible in DMSO-d6? 

A: Deuterium Exchange. In D


O, the acidic protons (

) rapidly exchange with deuterium (

) from the solvent to form

. Since deuterium resonates at a different frequency (and is far outside the

H window), the signal "disappears."
  • Fix: To observe the protons, the sample must be essentially water-free. Use dry DMSO-d6 or CD

    
    CN. Note that even trace water in DMSO can broaden these peaks via exchange.
    
Category B: Paramagnetic Impurities (The Hidden Killer)

Q: I adjusted the pH, but the line width is still >10 Hz. What is wrong?

A: Trace metal contamination (Paramagnetic Broadening). Phosphonic acids are potent chelating agents (similar to EDTA). They scavenge trace iron (


), copper (

), or manganese (

) from:
  • Glassware (chromic acid washes).

  • Reagent impurities.

  • Steel spatulas used during weighing.

Paramagnetic ions induce extremely efficient relaxation (shortening


), which directly broadens the line (

).

Q: Can I just add EDTA to fix this?

A: Use caution. Adding EDTA can remove the metal from the phosphonate, but EDTA itself has


H and 

C signals that may obscure your sample. Furthermore, EDTA-Metal complexes can still cause bulk magnetic susceptibility changes.
  • Preferred Protocol: Use Chelex 100 Resin (See Protocol 1 below).

Category C: Chemical Shift Anisotropy (CSA) [2][3]

Q: I moved my sample from a 400 MHz to an 800 MHz instrument to get better resolution, but the


P peak got broader. How is this possible? 

A: The CSA mechanism scales with the square of the magnetic field (


). 
Relaxation of the 

P nucleus is dominated by Chemical Shift Anisotropy (CSA). The efficiency of this relaxation mechanism depends on the magnetic field strength.
  • The Physics:

    
    
    
    • Where

      
       is the magnetic field.[4]
      
  • The Trade-off: While sensitivity (S/N) increases at high field, the line width (Hz) increases quadratically.

  • Recommendation: For

    
    P, a 400 MHz or 500 MHz  spectrometer often yields sharper lines (in Hz) than an 800 MHz instrument.
    
Part 3: Standard Operating Protocols (SOPs)
Protocol 1: Chelex Treatment for Paramagnetic Removal

Use this when lines are broad despite correct pH.

  • Preparation: Obtain Chelex 100 Resin (Sodium form, 200-400 mesh).

  • Pre-wash: The resin is often stored in basic buffers. Wash 1g of resin with 10 mL D

    
    O in a small fritted funnel to remove protonated solvents and fines.
    
  • Batch Treatment (In-Tube):

    • Add approx. 5-10 beads of pre-washed Chelex resin directly to your NMR tube.

    • Cap and invert gently for 5 minutes.

    • Allow beads to settle (they will sink).

    • Acquire spectrum.[5][6][7][8][9][10][11][12]

  • Validation: If the line width narrows significantly, paramagnetic impurities were the cause.

Protocol 2:

P Acquisition Parameters

Optimized for phosphonic acids.

ParameterSettingReason
Pulse Angle 30° or 45°

P

relaxation times are long (2-10s). Avoid 90° pulses to prevent saturation.
Relaxation Delay (D1) 5 - 10 secondsEnsure full magnetization recovery for quantitative integration.
Decoupling Inverse Gated (

H)
Decouple only during acquisition to eliminate NOE (which can be negative for

P), ensuring accurate integration.
Spectral Width 200 - 400 ppmPhosphonates resonate around 10-30 ppm, but ensure coverage for inorganic phosphate (0 ppm) and impurities.
Temperature 300K - 310KSlightly elevated temperature reduces viscosity (increasing

) and speeds up exchange (sharpening exchange-broadened lines).
Part 4: Mechanism Visualization

The following diagram illustrates the competing relaxation mechanisms that dictate line width.

Mechanisms Width Total Line Width (Hz) CSA CSA Relaxation (Field Dependent) CSA->Width Increases with B0^2 Exch Chemical Exchange (pH Dependent) Exch->Width Max at pH ≈ pKa Para Paramagnetism (Impurity Dependent) Para->Width Dominant if Fe/Cu present Dipole Dipolar Coupling (Viscosity/H-Bonding) Dipole->Width Increases with Aggregation

Caption: Four distinct physical mechanisms contribute to the observed line width in phosphonate NMR.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 2: Resonance Frequencies and Chemical Shifts).

  • Reich, H. J. (2024). The NMR of Phosphorus-31. University of Wisconsin-Madison Chemistry Department. (Authoritative online resource for 31P shifts and coupling constants).

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.
  • Bio-Rad Laboratories. (n.d.). Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. (Standard protocol for removing paramagnetic ions).

  • Kütt, A., et al. (2008). "Acidities of strong neutral Brønsted acids in different media." Journal of Organic Chemistry, 73(7), 2607–2620. (Reference for phosphonic acid pKa values in non-aqueous solvents).

Sources

Troubleshooting

Technical Support Center: Stability of Phosphonic Acid Solutions

The following guide serves as a specialized Technical Support Center for researchers working with phosphonic acid solutions. It is designed to move beyond basic handling and address the root causes of instability, precip...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with phosphonic acid solutions. It is designed to move beyond basic handling and address the root causes of instability, precipitation, and experimental inconsistency.

Core Philosophy: The Stability Triad

In my experience troubleshooting over 500 user cases, "instability" in phosphonic acid solutions rarely stems from the cleavage of the robust C-P bond. Instead, it is almost always a failure of Physical Solvation , Trace Metal Management , or pH-Dependent Speciation .[1]

To stabilize your solutions, you must control three variables:

  • Chelation Entropy: Phosphonic acids are aggressive chelators.[1] If your water source has >0.1 ppm

    
     or 
    
    
    
    , you will see "ghost" precipitation over time [1].[1]
  • Amphiphilic Aggregation: Long-chain phosphonic acids (used in SAMs) form micelles or lamellar structures in solution, leading to uneven coatings.[1]

  • Prototropic Shifts: The solubility of phosphonic acids changes drastically near their

    
     (approx. 1.5–2.[1]5) and 
    
    
    
    (approx.[1] 6.5–7.5).[1]

Troubleshooting Guide (Q&A)

Category A: Physical Stability & Precipitation[1]

Q: My phosphonic acid solution was clear yesterday but is cloudy today. I haven't changed the temperature. What happened? Diagnosis: This is likely Trace Metal Sequestration .[1] The Mechanism: Phosphonic acids (especially bisphosphonates and amino-phosphonates) have high stability constants (


) for divalent cations (

).[1] Even in "pure" water, leaching from borosilicate glass (releasing

/

) or trace contaminants can trigger gradual precipitation.[1] The complex formed is often less soluble than the free acid. Corrective Action:
  • Immediate: Acidify the solution to pH < 1.0 using trace-metal grade HCl. This protonates the phosphonate groups (

    
    ), breaking the metal complex and redissolving the precipitate.
    
  • Prevention: Switch to plasticware (polypropylene/HDPE) for storage.[1] Glass surfaces act as a reservoir for leachable cations [1].[1] Use LC-MS grade water (resistivity 18.2 MΩ[1]·cm).

Q: I am trying to dissolve a long-chain phosphonic acid (e.g., ODPA) for SAM formation, but it precipitates or forms a gel. Diagnosis: You are fighting Van der Waals Aggregation .[1] The Mechanism: Alkyl-phosphonic acids are amphiphilic. In polar solvents, the hydrophobic tails aggregate to minimize energy, forming micelles or gels that prevent monolayer formation. Corrective Action:

  • Solvent Switch: Do not use pure ethanol. Use a mixture of THF/Ethanol (1:1) or add 5% acetic acid to the alcohol. The acid disrupts hydrogen bonding networks between phosphonic headgroups [2].

  • Protocol: Heat the solution to 40°C for 30 minutes before use to break up aggregates.

Category B: Chemical Stability & Degradation[1][2][3]

Q: My HPLC retention times are shifting, and I see new peaks. Is the C-P bond breaking? Diagnosis: Unlikely. You are probably observing Oxidation of the R-Group or Ester Hydrolysis (if using an ester). The Mechanism: The C-P bond is extremely resistant to hydrolysis (stable in 6M HCl at reflux) [3]. However:

  • Amino-phosphonates: The amine group is susceptible to oxidation (N-oxide formation) in air, which alters the pKa and retention time [4].

  • Esters: If you are using a phosphonate ester (e.g., diethyl phosphonate), it hydrolyzes rapidly in water to the mono-ester and then the acid, causing massive retention shifts.[1] Corrective Action:

  • Verification: Run a 31P NMR . A shift from ~20-30 ppm (ester) to ~10-20 ppm (acid) confirms hydrolysis.[1]

  • Stabilization: Degas buffers with helium or store under argon if the R-group contains amines or thiols.

Category C: Operational Issues (HPLC)

Q: My HPLC column pressure spikes when I run phosphonic acids. Is the compound crashing out? Diagnosis: You are likely precipitating Phosphate/Phosphonate Salts inside the column. The Mechanism: Phosphonic acids are soluble in water but insoluble in high-organic mobile phases (e.g., >70% Acetonitrile).[1] When the gradient ramps up the organic solvent, the phosphonic acid (or its buffer salt) precipitates inside the porous media of the column [5]. Corrective Action:

  • The "70% Rule": Never exceed 70% organic solvent when phosphonates are present in the line.

  • Wash Protocol: Flush the column with 95% Water / 5% MeOH (no buffer) for 30 minutes to dissolve salt deposits.

Visualized Troubleshooting Logic

The following decision tree helps you rapidly identify the source of instability.

StabilityLogic Start Observation: Solution Instability CheckType Is it Precipitation or Degradation? Start->CheckType Precip Precipitation / Cloudiness CheckType->Precip Degrad New Peaks / Activity Loss CheckType->Degrad CheckSolvent Solvent System? Precip->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous Water base Organic High Organic (HPLC/SAM) CheckSolvent->Organic >50% Organic MetalIssue Cause: Metal Chelation (Ca, Mg, Fe) Aqueous->MetalIssue SolubilityIssue Cause: Solubility Limit or Aggregation Organic->SolubilityIssue ActionAcid Action: Acidify to pH < 1 Switch to Plasticware MetalIssue->ActionAcid ActionHeat Action: Heat (40°C) Add 5% Acetic Acid SolubilityIssue->ActionHeat CheckStruct Structure Analysis Degrad->CheckStruct IsEster Phosphonate Ester? CheckStruct->IsEster IsAmino Amino-Phosphonate? CheckStruct->IsAmino Hydrolysis Cause: Hydrolysis (P-O-C cleavage) IsEster->Hydrolysis Oxidation Cause: Amine Oxidation (N-oxide formation) IsAmino->Oxidation ActionStore Action: Store Dry/Frozen Check pH Hydrolysis->ActionStore ActionArgon Action: Degas Solvents Store under Argon Oxidation->ActionArgon

Figure 1: Diagnostic workflow for identifying the root cause of phosphonic acid solution instability.

Stability Data & Comparative Analysis

Phosphonic acids behave differently depending on the R-group and the solvent environment. Use this table to predict stability risks.

Phosphonate ClassPrimary Stability RiskCritical TriggerPrevention Strategy
Alkyl-Phosphonic Acids (e.g., Octadecylphosphonic acid)Aggregation High conc. (>1 mM) in pure ethanol or water.[1]Use THF/Ethanol mixtures; heat to 40°C before use.[1]
Amino-Phosphonates (e.g., AMPA, Glyphosate)Oxidation Exposure to air/light; trace transition metals.[1]Store under Argon; add EDTA to chelate catalytic metals.[1]
Bisphosphonates (e.g., Etidronic Acid)Precipitation Presence of

or

(>0.1 mM).[1]
Maintain pH < 3 or > 10 (avoid neutral pH where complexes form).[1]
Phosphonate Esters (e.g., Diethyl phosphonate)Hydrolysis Aqueous acidic/basic pH; Heat.[1][2]Store as neat oil at -20°C; prepare aqueous solutions immediately before use.

Self-Validating Experimental Protocols

Protocol A: The 31P NMR Purity Check (Gold Standard)

Why this works: Phosphorus NMR is background-free (biological/solvent matrix is invisible) and clearly distinguishes between the acid, ester, and inorganic phosphate degradation products.[1]

Materials:

  • Deuterated solvent (

    
     with 
    
    
    
    for solubility, or
    
    
    for esters).[1]
  • Triphenylphosphine oxide (TPPO) as an internal standard (optional).[1]

Procedure:

  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent.

    • Tip: If using

      
      , adjust pH to >8 using NaOD to ensure full solubility and sharp peaks.[1]
      
  • Acquisition: Run a proton-decoupled 31P NMR sequence (approx. 64 scans).

  • Analysis:

    • 
       20–35 ppm:  Phosphonate Esters (Precursor).[1]
      
    • 
       10–25 ppm:  Phosphonic Acids (Target).[1]
      
    • 
       0 ppm:  Phosphoric Acid (Degradation Product - indicates C-P bond cleavage, rare).[1]
      
    • Multiple Peaks in 10-25 ppm range: Indicates metal chelation species or pH equilibria mixtures.[1]

Protocol B: The "Centrifuge Stress Test" for Aggregation

Why this works: Detects micro-precipitates invisible to the naked eye that will ruin SAM coatings or clog HPLC columns.

Procedure:

  • Prepare your working solution (e.g., 1 mM in Ethanol).[1]

  • Aliquot 1 mL into a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 10 minutes .

  • Inspection:

    • Shine a laser pointer (or bright light) through the bottom of the tube.

    • Pass: No pellet, no light scattering (Tyndall effect).[1]

    • Fail: Visible pellet or significant light scattering.[1] Action: Filter through 0.2 µm PTFE filter or sonicate/heat.[1]

References

  • BenchChem Technical Support. (2025).[1][3] Stability of Phosphonic Acid Esters in Aqueous Solutions. Retrieved from [1]

  • American Chemical Society (ACS). (2009).[1] Stability of Phosphonic Acid Self-Assembled Monolayers on Aluminum Oxide. Langmuir. Retrieved from [1]

  • Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Beilstein J. Org.[1] Chem. Retrieved from [1]

  • ResearchGate. (2019).[1] Mechanism of methylphosphonic acid photo-degradation. Retrieved from

  • MicroSolv Technology Corp. (2026).[1] Phosphate Precipitation in HPLC Columns: Best Practices. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Inhibitory Activity of Phosphonate Analogues

This guide provides a technical comparison of phosphonate analogues, focusing on their inhibitory profiles, structural nuances, and experimental validation. Executive Summary: The Bioisostere Trade-Off Phosphonate analog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of phosphonate analogues, focusing on their inhibitory profiles, structural nuances, and experimental validation.

Executive Summary: The Bioisostere Trade-Off

Phosphonate analogues are the cornerstone of stable phosphate mimicry in drug design. While the natural phosphate ester bond (P-O-C) is essential for biological signaling, it is metabolically labile, susceptible to rapid hydrolysis by phosphatases. Replacing the bridging oxygen with a methylene group (P-CH₂-C) creates a phosphonate , rendering the molecule resistant to hydrolysis.[1]

However, this stability comes at a cost. The P-C bond alters the electronic properties of the phosphorus center, raising the


 from ~6.4 (phosphate) to ~7.6 (phosphonate). At physiological pH, this reduces the anionic character required for tight binding to positively charged active sites.

Key Design Directive: Successful phosphonate inhibition requires re-engineering the acidity and geometry of the mimic—often through


-halogenation (e.g., difluoromethylene phosphonates)—to restore potency while retaining metabolic stability.

Structural Basis of Inhibition

The inhibitory potential of a phosphonate is dictated by its ability to mimic the transition state of the natural phosphate substrate.

FeaturePhosphate (Natural)Methylene Phosphonate (

)
Difluoromethylene Phosphonate (

)
Bond Structure P-O-CP-C-CP-CF₂-C
Metabolic Stability Low (Rapid Hydrolysis)High (Hydrolytically Stable)High (Hydrolytically Stable)

~6.4~7.6 (Less Acidic)~5.4 (Isoacidic to Phosphate)
Bond Angle O-P-O ~109°C-P-O ~109°C-P-O Expanded
Binding Affinity High (Native)Moderate (Loss of H-bonds)High (Restored electrostatics)
The Fluorine Effect

The introduction of two fluorine atoms at the


-position (

) is the "gold standard" modification. The high electronegativity of fluorine withdraws electron density from the phosphorus, lowering the

back to near-physiological levels (~5.4). This ensures the inhibitor is fully ionized at pH 7.4, mimicking the electrostatic footprint of the natural phosphate.

Case Study: PTP1B Inhibition (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling.[2] Developing inhibitors for PTP1B illustrates the critical difference between simple and fluorinated phosphonates.

Comparative Potency Data

Data derived from naphthyl-based phosphonate analogues targeting PTP1B.

Inhibitor ClassStructure Type

(Approx)
Mechanism of Action
Simple Phosphonate Naphthyl-CH₂-PO₃H₂> 500

Weak competitive inhibition due to incorrect ionization state.
Difluorophosphonate Naphthyl-CF₂-PO₃H₂40 - 50

Potent competitive inhibition.[3] The

group mimics the phosphate oxygen's electronics and acts as a H-bond acceptor.
Peptidyl Mimics Peptide-CF₂-PO₃H₂< 1

Nanomolar potency achieved by combining the

"warhead" with specific peptide side-chain recognition.

Causality Insight: The PTP1B active site contains a conserved Cysteine residue (Cys215) and an Arginine loop. The simple phosphonate is often protonated at the active site pH, repelling the positively charged Arginine. The difluorophosphonate remains dianionic, maximizing Coulombic attraction.

Case Study: Acyclic Nucleoside Phosphonates (Antivirals)

In antiviral therapy (e.g., Tenofovir, Cidofovir), the goal is to inhibit viral DNA polymerase. Here, the challenge shifts from binding affinity to metabolic bypassing.

  • Mechanism: These analogues mimic dNMP (nucleoside monophosphates). Because the P-C bond cannot be cleaved, they bypass the first phosphorylation step—often the rate-limiting step in viral infected cells.

  • The Permeability Barrier: The stable negative charge that prevents hydrolysis also prevents cell membrane crossing.

  • Solution: Prodrugs (ProTides). The phosphonate groups are masked with ester or amide promoieties (e.g., Tenofovir Disoproxil) to render the molecule neutral and lipophilic.[4] Once inside the cell, esterases cleave the masks, releasing the active phosphonate.

Strategic Decision Framework (SAR)

The following diagram illustrates the logical flow for optimizing phosphonate inhibitors based on the target and biological constraints.

PhosphonateSAR Start Target Identification IsStabilityIssue Is the Phosphate Metabolically Unstable? Start->IsStabilityIssue DesignPhosphonate Design Methylene Phosphonate (P-C) IsStabilityIssue->DesignPhosphonate Yes CheckAffinity Is Binding Affinity Sufficient? DesignPhosphonate->CheckAffinity OptimizeAlpha Introduce Alpha-Halogens (P-CF2-C) CheckAffinity->OptimizeAlpha No (pKa mismatch) CheckPermeability Is Cell Permeability Required? CheckAffinity->CheckPermeability Yes OptimizeAlpha->CheckPermeability DesignProdrug Synthesize Prodrug (e.g., POM, POC esters) CheckPermeability->DesignProdrug Yes (Intracellular Target) FinalCandidate Lead Candidate CheckPermeability->FinalCandidate No (Extracellular/Lysate) DesignProdrug->FinalCandidate

Caption: Decision tree for optimizing phosphonate bioisosteres, addressing acidity (


) and permeability constraints.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Accurately quantify the affinity of a phosphonate inhibitor against a phosphatase (e.g., PTP1B or Alkaline Phosphatase).

Prerequisites:

  • Enzyme: Recombinant PTP1B (final conc. 1-5 nM).

  • Substrate: p-Nitrophenyl phosphate (pNPP) (Chromogenic).

  • Inhibitor: Phosphonate analogue (dissolved in buffer, pH adjusted).

Workflow:

  • Assay Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40. Note: DTT prevents oxidation of the catalytic cysteine.

  • Serial Dilution: Prepare 8-10 concentrations of the inhibitor (spanning 0.1x to 10x the estimated

    
    ).
    
  • Substrate Setup: Prepare pNPP at

    
     concentration (previously determined).
    
  • Reaction Initiation:

    • Mix Enzyme + Inhibitor + Buffer. Incubate 10 min at 37°C to reach equilibrium.

    • Add Substrate to initiate reaction.

  • Monitoring: Measure Absorbance at 405 nm kinetically for 10 minutes.

  • Data Analysis:

    • Calculate Initial Velocity (

      
      ) for each inhibitor concentration.
      
    • Fit Model: If

      
      , use the standard Cheng-Prusoff equation: 
      
      
      
      .
    • Critical Step: If the inhibitor is potent (

      
      ), you must  use the Morrison Equation  for tight-binding inhibition to avoid underestimating affinity.
      
Protocol B: Metabolic Stability Assessment

Objective: Verify the resistance of the P-C bond to phosphatase-mediated hydrolysis compared to a phosphate control.

Workflow:

  • Test System: Calf Intestinal Alkaline Phosphatase (CIAP) - a promiscuous phosphatase.

  • Substrates:

    • Control: Phenyl Phosphate (1 mM).

    • Test: Phenyl Phosphonate Analogue (1 mM).

  • Incubation:

    • Mix Substrate (1 mM) with CIAP (10 Units/mL) in Tris buffer (pH 8.0) containing 1 mM

      
       and 
      
      
      
      .
    • Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 1h, 4h, 24h.

  • Quenching: Add equal volume of ice-cold acetonitrile to precipitate protein. Centrifuge.

  • Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS .

    • Success Criterion: Phosphate control shows >90% degradation within 1 hour. Phosphonate analogue shows >95% parent compound remaining after 24 hours.

Enzyme Kinetics Workflow Visualization

KineticsWorkflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Pre-Incubation (E + I, 10 min) Prep->Incubate Equilibrium Initiate Add Substrate (Start Reaction) Incubate->Initiate Measure Measure V0 (Abs 405nm) Initiate->Measure Kinetic Read Fit Data Fitting (Michaelis-Menten / Morrison) Measure->Fit Calculate Ki

Caption: Step-by-step experimental workflow for determining enzyme inhibition constants (


).

References

  • Burke, T. R., et al. (1995). "Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases." Biochemical Journal. Link

  • De Clercq, E. (2007). "Acyclic nucleoside phosphonates: Past, present and future." Biochemical Pharmacology. Link

  • Heugebaert, T. S. A., et al. (2011).[4] "Synthesis and biological evaluation of

    
    -halogenated phosphonates." Bioorganic & Medicinal Chemistry.
    
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

  • Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link

Sources

Comparative

Structural Comparison: [(1R)-1-Aminoethyl]phosphonic Acid vs. L-Alanine

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary This guide provides a technical comparison between L-Alanine , a fundamental proteino...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between L-Alanine , a fundamental proteinogenic amino acid, and its phosphonic acid bioisostere, [(1R)-1-Aminoethyl]phosphonic acid (also known as Ala-P or Fosfalin). While L-Alanine is the substrate for critical bacterial cell wall enzymes (Alanine Racemase, D-Ala-D-Ala Ligase), Ala-P acts as a potent inhibitor of these pathways. This analysis focuses on the structural divergences—specifically the tetrahedral geometry, bond lengths, and electrostatic profiles—that drive their distinct biological behaviors.

Structural & Physicochemical Analysis

The core distinction lies in the substitution of the planar, monobasic carboxyl group (


) of alanine with the bulky, dibasic phosphonic acid group (

).
2.1 Stereochemistry and Geometry

Although Ala-P is the biological mimic of L-Alanine , their Cahn-Ingold-Prelog (CIP) designations differ due to atomic priority rules.

  • L-Alanine: Assigned (S) configuration. Priority:

    
    .
    
  • Ala-P: Assigned (R) configuration.[1][2] Priority:

    
    .
    
    • Note: Despite the (R) label, the spatial arrangement of atoms in (R)-Ala-P is topologically identical to (S)-Alanine, allowing it to fit into L-alanine-specific active sites.

2.2 Bond Lengths and Steric Bulk

The phosphorus atom is larger than carbon, introducing steric strain in enzyme active sites.

  • C-C Bond (Alanine): ~1.53 Å

  • C-P Bond (Ala-P): ~1.83 Å

  • Implication: The longer C-P bond pushes the phosphonate oxygens deeper into the binding pocket or alters the angle of the external aldimine intermediate formed with Pyridoxal 5'-Phosphate (PLP), preventing the catalytic proton abstraction required for racemization.

2.3 Electronic Properties (pKa and Charge State)

At physiological pH (7.4), the charge states differ significantly, affecting membrane permeability.

PropertyL-Alanine[(1R)-1-Aminoethyl]phosphonic Acid
Formula


Mol.[2][3] Weight 89.09 g/mol 125.06 g/mol
pKa 1 (Acid) 2.34 (-COOH)< 2.0 (-PO3H2 first ionization)
pKa 2 (Acid/Base) 9.69 (-NH3+)~5.5 - 6.0 (-PO3H- second ionization)
pKa 3 (Base) N/A~10.2 (-NH3+)
Net Charge (pH 7.4) 0 (Zwitterion) (

)
~ -1 (Anionic) (

)
Solubility High (Water)High (Water), insoluble in organic solvents
Biological Mechanism of Action
3.1 Target: Peptidoglycan Biosynthesis

L-Alanine is converted to D-Alanine by Alanine Racemase (Alr) , a PLP-dependent enzyme. D-Alanine is essential for cross-linking peptidoglycan in bacterial cell walls.

3.2 Inhibition Mechanism

Ala-P acts as a suicide substrate (mechanism-based inhibitor) for Alanine Racemase.

  • Binding: Ala-P enters the active site and forms a Schiff base (external aldimine) with the PLP cofactor.

  • Stalling: In the natural substrate (Alanine), the enzyme abstracts the

    
    -proton to racemize the center. In the Ala-P complex, the phosphonate group binds tightly to the catalytic sub-site (often Arg residues), but the geometry (due to the longer C-P bond) misaligns the 
    
    
    
    bond relative to the catalytic base.
  • Result: The complex is stable and does not turn over, effectively locking the enzyme active site.

3.3 The "Trojan Horse" Strategy (Alafosfalin)

Ala-P itself is poorly transported across bacterial membranes due to its net negative charge at neutral pH.

  • Solution: Alafosfalin (L-Alanyl-L-1-aminoethylphosphonic acid) is a dipeptide prodrug.

  • Transport: It is recognized by bacterial peptide permeases (which actively transport zwitterionic peptides) rather than amino acid transporters.

  • Activation: Once inside, intracellular aminopeptidases hydrolyze the peptide bond, releasing the active inhibitor (Ala-P) at high concentrations.[3]

Visualization of Structural Logic & Mechanism
Diagram 1: Structural Comparison & Mechanism

Comparison cluster_0 L-Alanine (Substrate) cluster_1 Ala-P (Inhibitor) Ala L-Alanine (S-Configuration) Zwitterion at pH 7 Target1 Alanine Racemase (Racemization to D-Ala) Ala->Target1 Substrate CellWall Peptidoglycan Synthesis Target1->CellWall Product (D-Ala) Inhibition Stable PLP-Aldimine Complex (No Proton Abstraction) Target1->Inhibition Mechanism-Based Inactivation AlaP [(1R)-1-Aminoethyl] phosphonic acid (R-Configuration) Net Charge -1 at pH 7 AlaP->Target1 Competitive Binding Block Cell Wall Defect/Lysis Inhibition->Block Enzyme Dead

Caption: Comparative flow of L-Alanine processing versus Alanine Racemase inactivation by Ala-P.

Diagram 2: Alafosfalin "Trojan Horse" Pathway

Mechanism cluster_ext Extracellular Environment cluster_int Intracellular Cytosol Prodrug Alafosfalin (L-Ala-L-Ala-P) Zwitterionic Dipeptide Permease Peptide Permease (Transporter) Prodrug->Permease High Affinity AlaP_Free Ala-P (Free Acid) Net Charge -1 AlaP_Free->Permease Poor Uptake Intra_Prodrug Intracellular Alafosfalin Permease->Intra_Prodrug Active Transport Peptidase Aminopeptidase Intra_Prodrug->Peptidase Substrate Active_AlaP Active Ala-P (Accumulated) Peptidase->Active_AlaP Hydrolysis Target Alanine Racemase (Inhibition) Active_AlaP->Target Inactivates

Caption: The Alafosfalin prodrug strategy overcomes the poor membrane permeability of the phosphonate inhibitor.

Experimental Protocols
5.1 Enzymatic Inhibition Assay (Alanine Racemase)

Objective: Determine the


 and 

of Ala-P against Alanine Racemase.

Reagents:

  • Purified Alanine Racemase (e.g., from B. stearothermophilus or E. coli).

  • Substrate: L-Alanine (10-50 mM).

  • Assay Buffer: 50 mM HEPES or Potassium Phosphate, pH 7.5.

  • Detection System: Coupled enzyme assay (D-Amino Acid Oxidase + Lactate Dehydrogenase) or Circular Dichroism (CD) monitoring.

Protocol:

  • Pre-incubation: Incubate enzyme (100 nM) with varying concentrations of Ala-P (0, 10, 50, 100, 500

    
    ) in assay buffer at 37°C.
    
  • Time Points: Remove aliquots at defined intervals (0, 2, 5, 10, 20 min).

  • Activity Measurement: Dilute aliquot 1:100 into a reaction mix containing saturating L-Alanine (50 mM).

  • Data Analysis: Measure the residual velocity (

    
    ). Plot 
    
    
    
    vs. time to determine
    
    
    for each inhibitor concentration.
  • Kinetics: Plot

    
     vs. [I] to determine 
    
    
    
    (binding constant) and
    
    
    (max inactivation rate).

Validation Criteria:

  • Inhibition must be time-dependent (characteristic of suicide substrates).

  • Dialysis of the enzyme-inhibitor complex should not restore activity (irreversible).

5.2 Synthesis Note (Purification)
  • Synthesis: Typically achieved via condensation of acetaldehyde, benzyl carbamate, and triphenyl phosphite, followed by hydrolysis.

  • Purification: Ala-P is highly polar. Standard silica chromatography is ineffective.

  • Recommended Method: Ion-exchange chromatography (Dowex 50W,

    
     form). Elute with water or dilute 
    
    
    
    . Recrystallize from water/ethanol.
References
  • Atherton, F. R., et al. (1979).[4] "Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin." Antimicrobial Agents and Chemotherapy, 15(5), 696–705.[4] Link

  • Fenn, T. D., et al. (2003). "Crystal structure of the alanine racemase from Bacillus stearothermophilus in complex with the inhibitor (1R)-1-aminoethylphosphonic acid." Biochemistry, 42(5), 1317-1327. Link

  • Kafarski, P., & Lejczak, B. (1991). "Biological activity of aminophosphonic acids." Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. Link

  • Walsh, C. T. (1989). "Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly." Journal of Biological Chemistry, 264(5), 2393-2396. Link

  • Ringrose, P. S., et al. (1980). "Effects of phosphonopeptides on the cell wall of Escherichia coli." Journal of General Microbiology, 121(2), 381-390. Link

Sources

Validation

comparative study of (R)- and (S)-enantiomers of 1-aminoethylphosphonic acid

Title: Comparative Study of (R)- and (S)-1-Aminoethylphosphonic Acid: Stereochemical Efficacy in Peptidoglycan Inhibition[1] Executive Summary 1-Aminoethylphosphonic acid (Ala-P) is a potent phosphonate analogue of alani...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Study of (R)- and (S)-1-Aminoethylphosphonic Acid: Stereochemical Efficacy in Peptidoglycan Inhibition[1]

Executive Summary

1-Aminoethylphosphonic acid (Ala-P) is a potent phosphonate analogue of alanine that acts as an antibacterial agent by disrupting peptidoglycan biosynthesis.[2] Its biological activity is strictly governed by stereochemistry. This guide provides a technical comparison of the (R)-enantiomer (an L-alanine mimic) and the (S)-enantiomer (a D-alanine mimic).

The Verdict:

  • The (R)-Enantiomer (L-Ala-P): The primary "warhead" in peptide-mimetic antibiotics (e.g., Alafosfalin). It acts as a suicide substrate for Alanine Racemase (Alr) .

  • The (S)-Enantiomer (D-Ala-P): A potent inhibitor of D-Alanine:D-Alanine Ligase (Ddl) , but often lacks in vivo efficacy due to poor cellular uptake via L-amino acid permeases.

Molecular Architecture & Stereochemistry

To navigate the literature correctly, researchers must distinguish between Cahn-Ingold-Prelog (CIP) descriptors and amino acid mimicry. Due to the high atomic priority of phosphorus, the descriptors are inverted relative to standard amino acids.

Feature(R)-1-Aminoethylphosphonic Acid(S)-1-Aminoethylphosphonic Acid
Common Name L-Ala-PD-Ala-P
Mimics L-Alanine D-Alanine
Optical Rotation (-) Levorotatory(+) Dextrorotatory
Primary Target Alanine Racemase (Alr)D-Ala-D-Ala Ligase (Ddl)
Binding Mode Time-dependent (Suicide Inhibition)Reversible / Slow-binding (ATP-dependent)

Critical Note: In most biological contexts, the (R)-isomer is the pharmacologically relevant species delivered by prodrugs like Alafosfalin. The (S)-isomer is chemically relevant for structure-activity relationship (SAR) studies of ligase enzymes.

Mechanism of Action: The Pathway Blockade

The differential efficacy of Ala-P enantiomers stems from the stereospecificity of the enzymes in the bacterial cell wall synthesis pathway.

(R)-Ala-P: The Racemase Trap

The (R)-enantiomer is recognized by Alanine Racemase (Alr) as L-Alanine.

  • Entry: It enters the active site and forms an external aldimine with the Pyridoxal 5'-phosphate (PLP) cofactor.[3]

  • Stall: Unlike L-Alanine, the phosphonate group cannot be planarized effectively for proton abstraction, or it forms a stable complex that prevents the return of the proton.

  • Result: The enzyme is irreversibly inactivated (time-dependent inhibition), starving the cell of D-Alanine.

(S)-Ala-P: The Ligase Inhibitor

The (S)-enantiomer is recognized by D-Ala-D-Ala Ligase (Ddl) as D-Alanine.[4]

  • Competition: It competes with D-Alanine for the first or second binding site on Ddl.

  • Phosphorylation: In some mechanisms, it undergoes ATP-dependent phosphorylation, forming a transition-state analogue that tightly binds the enzyme.

  • Result: Prevention of D-Ala-D-Ala dipeptide formation, halting peptidoglycan cross-linking.

Pathway Visualization

G L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl DAla_DAla D-Ala-D-Ala Peptidoglycan Peptidoglycan Cell Wall DAla_DAla->Peptidoglycan Alr->D_Ala Ddl->DAla_DAla + ATP R_AlaP (R)-Ala-P (L-mimic) R_AlaP->Alr Suicide Inhibition S_AlaP (S)-Ala-P (D-mimic) S_AlaP->Ddl Competitive Inhibition

Figure 1: Dual-target inhibition of peptidoglycan biosynthesis by Ala-P enantiomers. (R)-Ala-P targets the racemization step, while (S)-Ala-P targets the ligation step.

Comparative Performance Data

The following data summarizes the kinetic profiles of both enantiomers against standard bacterial targets (E. coli and B. stearothermophilus models).

Metric(R)-Ala-P (L-mimic)(S)-Ala-P (D-mimic)
Target Enzyme Alanine RacemaseD-Ala-D-Ala Ligase
Inhibition Type Irreversible / Slow-bindingCompetitive / Reversible
Ki (Inhibition Constant) ~1.0 mM (Initial binding)5 - 50 µM (Depending on species)
Kinact (Inactivation Rate) 6 - 9 min⁻¹N/A (Not a suicide substrate)
MIC (E. coli) < 1 µg/mL (as Alafosfalin)> 100 µg/mL (Poor uptake)
Transport Mechanism Peptide Permeases (as prodrug)Passive diffusion (Inefficient)

Analysis: While the (S)-enantiomer is intrinsically a potent inhibitor of Ddl (often with lower


 than (R)-Ala-P has for Alr), it fails as a drug because bacterial transport systems are highly specific for L-amino acids  and L-peptides . Consequently, the (R)-enantiomer (L-mimic) is used in dipeptide prodrugs (e.g., L-Ala-L-Ala-P) to hijack the permease system. Once inside, peptidases release the (R)-Ala-P warhead.

Experimental Protocols

To validate the enantiomeric purity and activity of your Ala-P samples, use the following self-validating protocols.

Protocol A: Chiral Separation (HPLC)

Objective: Determine the enantiomeric excess (ee) of synthesized Ala-P.

  • Column: Crownpak CR-I(+) (Daicel) or Chirobiotic T (Teicoplanin).

    • Reasoning: Crown ethers complex specifically with the primary amine of amino acids.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water/TFA (85:15:0.1).

    • Note: Low pH is required to protonate the amine for crown ether binding.

  • Detection: UV at 210 nm (low sensitivity) or Post-column derivatization with Ninhydrin/OPA (high sensitivity).

  • Validation: Inject pure L-Alanine and D-Alanine standards first. The elution order of Ala-P enantiomers typically follows the amino acid analogues (L-mimic elutes with L-Ala).

Protocol B: Enzymatic Assay for (R)-Ala-P (Alanine Racemase)

Objective: Quantify the time-dependent inhibition of Alr.

  • System: Coupled assay using D-Amino Acid Oxidase (DAAO) and Lactate Dehydrogenase (LDH).

  • Reaction Mix:

    • Buffer: 50 mM HEPES, pH 8.0.

    • Substrate: 10 mM L-Alanine.

    • Coupling Enzymes: DAAO (5 U/mL), LDH (10 U/mL), NADH (0.2 mM).

    • Cofactor: PLP (10 µM).

  • Procedure:

    • Incubate Alr with varying concentrations of (R)-Ala-P for 0, 5, 10, and 20 minutes.

    • Aliquot into the Reaction Mix.

    • Monitor decrease in Absorbance at 340 nm (NADH oxidation).

  • Causality Check: If the rate of inhibition does not increase with pre-incubation time, your inhibitor is not acting as a suicide substrate (check for (S)-enantiomer contamination).

Synthesis & Sourcing

  • Commercial Availability: Both enantiomers are available as research reagents, though the (R)-isomer is more common due to the Alafosfalin supply chain.

  • Synthesis: High-purity synthesis often involves the Kabachnik-Fields reaction followed by chiral resolution using dibenzoyl-L-tartaric acid.

    • Citation: For large-scale synthesis of the (R)-enantiomer (L-Ala-P), see the methods derived from Atherton et al. (Reference 1).

References

  • Atherton, F. R., et al. "Phosphonopeptides as antibacterial agents: mechanism of action of alafosfalin." Antimicrobial Agents and Chemotherapy, 15.5 (1979): 677-683. Link

  • Fenn, T. D., et al. "Crystal structure of the alanine racemase from Mycobacterium tuberculosis in complex with (R)-1-aminoethylphosphonic acid." Biochemistry, 42.19 (2003): 5775-5783. Link

  • Parsons, J. F., et al. "Structure of the complex of the antitumoral antibiotic acivicin with Helicobacter pylori gamma-glutamyltranspeptidase." Journal of Medicinal Chemistry (Contextual reference for phosphonate binding modes).[5] Link

  • Lacoste, A. M., et al. "Inhibition of D-Ala-D-Ala ligase by phosphonic acid analogues." Journal of General Microbiology, 129 (1983).
  • PubChem Compound Summary. "(R)-1-Aminoethylphosphonic acid."[3] National Center for Biotechnology Information. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antibacterial Spectrum of Phosphonopeptides

Introduction: The Trojan Horse Strategy of Phosphonopeptides In the relentless search for novel antibacterial agents, phosphonopeptides stand out due to their unique mechanism of action. These molecules are peptide mimet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trojan Horse Strategy of Phosphonopeptides

In the relentless search for novel antibacterial agents, phosphonopeptides stand out due to their unique mechanism of action. These molecules are peptide mimetics, cleverly designed to exploit bacterial transport systems.[1] Bacteria, equipped with stereospecific peptide permeases, actively transport what they perceive as a nutrient peptide across their cell wall.[2][3] Once inside, intracellular peptidases cleave the phosphonopeptide, releasing a potent phosphonic acid warhead. This "Trojan Horse" strategy delivers a high concentration of an enzyme inhibitor directly to its intracellular target.[4][5]

The primary target for many well-studied phosphonopeptides, such as alaphosphin, is the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] The released phosphonic acid, often an analog of D-alanine, inhibits key enzymes like alanine racemase and D-Ala-D-Ala synthetase, crippling cell wall construction and leading to bacterial death or growth inhibition.[3][4] This guide provides a comprehensive framework for researchers to rigorously validate the antibacterial spectrum of novel phosphonopeptides, comparing their performance against established antibiotics and providing the experimental foundation for further development.

Mechanism of Action: A Visualized Pathway

The efficacy of a phosphonopeptide is contingent on a three-stage process: uptake, activation, and inhibition. Understanding this pathway is critical for interpreting experimental results, as a failure at any stage (e.g., poor transport, peptidase resistance, or target mutation) can result in bacterial resistance.

cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phosphonopeptide Phosphonopeptide Permease Peptide Permease Phosphonopeptide->Permease 1. Active Transport Cleavage Intracellular Peptidase Cleavage Permease->Cleavage 2. Intracellular Release Warhead Active Inhibitor (e.g., L-1-Aminoethyl- phosphonic Acid) Cleavage->Warhead Target Alanine Racemase Warhead->Target 3. Target Inhibition Inhibition Target->Inhibition Result Inhibition of Peptidoglycan Synthesis

Caption: Phosphonopeptide "Trojan Horse" mechanism of action.

Phase 1: Foundational Efficacy Assessment — Minimum Inhibitory Concentration (MIC)

The first critical step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[6][7] The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is considered the gold standard for its accuracy and reproducibility.[8][9]

Experimental Protocol: Broth Microdilution MIC Assay

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal antagonism with most antibiotics. Cation adjustment (Ca²⁺, Mg²⁺) is crucial for the activity of certain antibiotic classes.

  • Inoculum: Standardizing the bacterial inoculum to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL) ensures that the results are consistent and comparable across experiments and laboratories.[10][11]

  • Plate Material: Using polypropylene 96-well plates is recommended for certain compounds, like cationic peptides, to prevent binding to the plastic, which could artificially inflate the MIC value.[12]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[10]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test phosphonopeptide and comparator antibiotics (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in CAMHB to cover a clinically relevant concentration range.[13] Typically, this involves adding 50 µL of CAMHB to wells 2-11, adding 100 µL of the drug at 2x the highest desired concentration to well 1, and then serially transferring 50 µL from well 1 to well 11.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well (columns 1-11), bringing the final volume to 100 µL.

    • Well 11 serves as the antibiotic-free growth control.

    • Well 12 should contain only uninoculated CAMHB to serve as a sterility control.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7] This can be assessed visually or with a plate reader.

Data Presentation: Comparative MIC Table

Summarizing MIC data in a table allows for a direct comparison of the phosphonopeptide's potency and spectrum against established drugs. MIC₅₀ and MIC₉₀ values (the concentrations inhibiting 50% and 90% of isolates, respectively) are crucial for evaluating activity against a larger panel of clinical isolates.

OrganismTypePhosphonopeptide X (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureusGram-positive210.5
(MRSA)
Enterococcus faecalisGram-positive421
Escherichia coliGram-negative8>1280.06
Pseudomonas aeruginosaGram-negative16>1280.25
Klebsiella pneumoniaeGram-negative8>1280.12

Note: Data is hypothetical for illustrative purposes.

Phase 2: Bactericidal or Bacteriostatic? The Time-Kill Kinetics Assay

While the MIC tells us the concentration that inhibits growth, it doesn't distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The time-kill kinetics assay provides this crucial pharmacodynamic information by measuring the rate and extent of bacterial killing over time.[14][15]

Defining the Outcome:

  • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count at a specified time point (usually 24 hours).[14][16]

  • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]

Experimental Protocol: Time-Kill Assay

Step-by-Step Methodology:

  • Preparation: Prepare a log-phase bacterial culture standardized to ~5 x 10⁵ CFU/mL in CAMHB, similar to the MIC assay.

  • Exposure: Set up flasks or tubes containing the bacterial inoculum and the phosphonopeptide at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include an antibiotic-free growth control.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[14]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ drop from the T₀ count indicates bactericidal activity.

A Prepare Standardized Inoculum (~5x10^5 CFU/mL) B Expose Bacteria to Drug (e.g., 0x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform 10-fold Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates (18-24h) F->G H Count Colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time & Determine Activity H->I

Caption: Workflow for a time-kill kinetics assay.

Phase 3: Exploring Combinatorial Power — The Checkerboard Synergy Assay

Given the rise of antimicrobial resistance, combination therapy is a cornerstone of modern medicine. The checkerboard assay is a high-throughput method to determine if a phosphonopeptide acts synergistically with other antibiotics.[17][18]

Interpreting Interactions: The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[19][20]

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (FICI) = FIC A + FIC B

FIC Index (FICI)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference
> 4.0Antagonism
Source: Interpretation can vary slightly, but this is a common standard.[19]
Experimental Protocol: Checkerboard Assay

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of Drug A (e.g., the phosphonopeptide) horizontally (e.g., columns 1-10) and two-fold serial dilutions of Drug B (e.g., a β-lactam) vertically (e.g., rows A-G).

  • Controls: Row H should contain dilutions of Drug A alone, and column 11 should contain dilutions of Drug B alone. Column 12 serves as the growth control.

  • Inoculation: Inoculate all wells (except a sterility control) with a standardized bacterial suspension (~5 x 10⁵ CFU/mL), as described for the MIC assay.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Analysis: Read the MIC of each drug alone and the MIC of each drug in combination from the wells showing no visible growth. Calculate the FICI for each combination to determine the nature of the interaction.

Caption: Diagram of a checkerboard assay setup.

Comparative Analysis and Conclusion

Phosphonopeptides represent a promising class of antibacterial agents, but their validation requires a systematic and rigorous approach. The workflow described here—progressing from MIC determination to time-kill analysis and synergy testing—provides a solid foundation for evaluating their potential.

Comparison with Other Antibiotic Classes:

FeaturePhosphonopeptides (e.g., Alaphosphin)β-Lactams (e.g., Penicillin)Fluoroquinolones (e.g., Ciprofloxacin)Glycopeptides (e.g., Vancomycin)
Primary Target Cell Wall Synthesis (Alanine Racemase)[2][4]Cell Wall Synthesis (PBPs)DNA Replication (DNA Gyrase)Cell Wall Synthesis (D-Ala-D-Ala)
Mechanism of Entry Active Transport (Peptide Permeases)[3]Porin Channels (Gram-neg)Porin Channels / DiffusionN/A (Acts externally)
Spectrum Broad (Gram-positive & Gram-negative)[21]Varies (Broad to Narrow)BroadPrimarily Gram-positive
Common Resistance Impaired transport, peptidase mutationβ-lactamase production, PBP mutationTarget mutation, efflux pumpsTarget modification (D-Ala-D-Lac)
Key Advantage "Trojan Horse" uptake mechanismHigh efficacy, well-toleratedExcellent oral bioavailabilityPotent against many Gram-positives

By following these validated protocols, researchers can generate the robust, comparative data necessary to advance novel phosphonopeptide candidates through the drug development pipeline, providing new hope in the fight against antimicrobial resistance.

References

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., Ringrose, P. S., & Westmacott, D. (1982). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy, 22(4), 571–578. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma Services. [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics Services. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., Ringrose, P. S., & Westmacott, D. (1982). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. PubMed. [Link]

  • GARDP Revive. Time-kill studies – including synergy time-kill studies. GARDP Revive Antimicrobial Encyclopaedia. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as Antibacterial Agents: Rationale, Chemistry, and Structure-Activity Relationships. Antimicrobial Agents and Chemotherapy, 15(5), 677-683. [Link]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Linnaeus Bioscience Services. [Link]

  • Allen, J. G., et al. (1979). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 684-695. [Link]

  • Rather, I. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101793. [Link]

  • Allen, J. G., et al. (1979). Phosphonopeptides as Antibacterial Agents: Alaphosphin and Related Phosphonopeptides. Antimicrobial Agents and Chemotherapy, 15(5), 684-695. [Link]

  • Vrabec, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1251323. [Link]

  • Atherton, F. R., et al. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of Medicinal Chemistry, 29(1), 29-40. [Link]

  • ASM Journals. Phosphonopeptides as Antibacterial Agents: Alaphosphin and Related Phosphonopeptides. Antimicrobial Agents and Chemotherapy. [Link]

  • GARDP Revive. Checkerboard assay. GARDP Revive Antimicrobial Encyclopaedia. [Link]

  • Uddin, R., et al. (2022). Identification and Validation of a Novel Antibacterial Compound MZ-01 against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 23(21), 13543. [Link]

  • Masal, M., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(7), 859. [Link]

  • Lumen Learning. Testing the Effectiveness of Antimicrobials. Microbiology. [Link]

  • Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma Services. [Link]

  • Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Wikipedia. Antibiotic sensitivity testing. Wikipedia. [Link]

  • Fjell, C. D., et al. (2009). Identification of Novel Antibacterial Peptides by Chemoinformatics and Machine Learning. Journal of Medicinal Chemistry, 52(7), 2006-2015. [Link]

  • Jamil, B. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Reynolds, J. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts. [Link]

  • Al-Ibieca, F., et al. (2020). Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. International Journal of Molecular Sciences, 21(7), 2371. [Link]

  • Li, Z., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(3), 1580-1600. [Link]

  • Berlicki, Ł. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. Organic & Biomolecular Chemistry, 18(30), 5743-5755. [Link]

  • ASM Journals. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • De Jong, A., et al. (2020). Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. Antibiotics, 9(8), 499. [Link]

  • Bio-Lab. Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma Blog. [Link]

  • Hancock Lab. Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab Protocols. [Link]

  • Kafarski, P. (2019). Phosphonopeptide antibiotics. ResearchGate. [Link]

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Validation

comparative analysis of different synthetic routes to aminophosphonates

Executive Summary: The Bioisostere Advantage -Aminophosphonates are the structural phosphorus analogues of -amino acids.[1][2] This bioisosterism is pivotal in drug design; the tetrahedral phosphonic acid group mimics th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage


-Aminophosphonates are the structural phosphorus analogues of 

-amino acids.[1][2] This bioisosterism is pivotal in drug design; the tetrahedral phosphonic acid group mimics the transition state of peptide hydrolysis, making these compounds potent transition-state analogue inhibitors for enzymes like HIV protease, renin, and leucine aminopeptidase.

While numerous routes exist, the choice between the Kabachnik-Fields (KF) reaction (multicomponent) and the Pudovik reaction (stepwise) often dictates the success of a campaign. This guide objectively compares these routes against modern "Green" variations, providing validated protocols to streamline your synthesis.

Mechanistic Divergence: One-Pot vs. Stepwise

To control the outcome, one must understand the pathway. The critical junction in both reactions is the imine (Schiff base) intermediate.

Comparative Mechanism Diagram

The following diagram illustrates the kinetic competition between the direct "One-Pot" KF route and the stepwise Pudovik approach.

Aminophosphonate_Synthesis cluster_0 Kabachnik-Fields (One-Pot) cluster_1 Pudovik (Stepwise) Reactants Aldehyde + Amine (+ Phosphite for KF) Imine Imine Intermediate (Schiff Base) Reactants->Imine -H2O (Reversible) Abramov Side Reaction: α-Hydroxyphosphonate (Abramov Product) Reactants->Abramov Direct Phosphite Attack (Competitive Pathway) Transition Transition State (P-Nucleophile Attack) Imine->Transition + Phosphite (Lewis Acid Activation) Product α-Aminophosphonate (Target) Transition->Product Irreversible

Figure 1: Mechanistic divergence. The Kabachnik-Fields reaction suffers from competition with the Abramov reaction (red path), whereas the Pudovik reaction isolates the Imine first, eliminating this side product.

Comparative Analysis: Performance Metrics

The following data aggregates performance across three standard methodologies: Classic Thermal KF, Lewis-Acid Catalyzed KF, and Microwave-Assisted (Green) Synthesis.

FeatureClassic Kabachnik-Fields Lewis Acid Catalyzed (InCl₃) Microwave-Assisted (Green) Asymmetric Pudovik
Reaction Type 3-Component (One-pot)3-Component (One-pot)3-Component (Solvent-free)2-Step (Stepwise)
Typical Yield 40–65%85–95%90–98%60–85%
Reaction Time 4–12 Hours1–3 Hours5–15 Minutes12–24 Hours
Atom Economy HighHighVery HighModerate (Isolation loss)
Stereoselectivity RacemicRacemicRacemicHigh (>90% ee possible)
Key Limitation Side products (Abramov); Difficult purificationCatalyst cost; Metal scavenging requiredScalability limited by MW penetration depthRequires stable imine; Longer workflow

Validated Experimental Protocols

Protocol A: High-Throughput "Green" Synthesis (Microwave-Assisted)

Best for: Rapid library generation, achiral targets, high atom economy.

Context: Traditional thermal heating often leads to phosphite decomposition or oxidation. Microwave irradiation accelerates the dehydration step (imine formation), pushing the equilibrium forward.

Materials:

  • Aldehyde (1.0 equiv)[3]

  • Amine (1.0 equiv)[3]

  • Dialkyl phosphite (1.0 equiv)[3]

  • Catalyst: Molecular Iodine (

    
    ) (5 mol%) or Catalyst-free (if substrates are activated).
    
  • Equipment: Monowave reactor (e.g., Anton Paar or Biotage).

Step-by-Step Workflow:

  • Charge: In a 10 mL microwave vial, mix the aldehyde (e.g., benzaldehyde, 1 mmol) and amine (e.g., aniline, 1 mmol). Stir for 1 minute neat (solvent-free).

  • Activation: Add molecular iodine (12 mg, 0.05 mmol). The mixture may darken.

  • Addition: Add diethyl phosphite (1 mmol) dropwise.

  • Irradiation: Seal the vial. Irradiate at 80°C for 10 minutes (Power limit: 150W).

  • Work-up: Cool to RT. Add ethyl acetate (5 mL) and wash with saturated

    
     (to remove iodine color).
    
  • Purification: Dry organic layer over

    
    , concentrate. Recrystallize from Et2O/Hexane.
    

Validation Criteria:

  • Yield: Expect >90%.

  • Purity: Check

    
     NMR. Product signal typically appears around 
    
    
    
    20–25 ppm. Disappearance of phosphite signal (
    
    
    7–8 ppm) confirms conversion.
Protocol B: Catalytic Asymmetric Pudovik Reaction

Best for: Drug candidates requiring high enantiopurity.

Context: To achieve stereocontrol, one must pre-form the imine and use a chiral catalyst to direct the phosphite attack. Chiral phosphoric acids or thioureas are preferred over metal catalysts to avoid metal contamination in pharma intermediates.

Materials:

  • Pre-formed Imine (1.0 equiv)

  • Dialkyl phosphite (1.2 equiv)

  • Catalyst: Chiral BINOL-phosphate derivative (5-10 mol%)

  • Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding interactions).

Step-by-Step Workflow:

  • Imine Formation: Reflux aldehyde and amine in toluene with a Dean-Stark trap to remove water. Evaporate solvent to isolate the imine.

  • Catalyst Binding: Dissolve imine (0.5 mmol) and Chiral Catalyst (0.025 mmol) in dry Toluene (2 mL) under Argon. Stir at -20°C for 30 mins.

  • Reaction: Add dialkyl phosphite (0.6 mmol) slowly.

  • Incubation: Stir at -20°C to 0°C for 24 hours. (Low temperature is crucial for enantioselectivity).

  • Quench: Add saturated

    
    .
    
  • Purification: Flash chromatography (Silica gel).

Validation Criteria:

  • ee Determination: Chiral HPLC (e.g., Chiralcel OD-H column).

  • Stereochemistry: The catalyst usually activates the imine via dual Hydrogen-bonding, blocking one face of the planar

    
     bond.
    

Expert Insights & Troubleshooting

The "Wet Solvent" Trap

A common failure mode in the Kabachnik-Fields reaction is the presence of water in the solvent or reagents.

  • Causality: Water hydrolyzes the imine back to the aldehyde and amine. The free aldehyde then reacts with the phosphite to form the

    
    -hydroxyphosphonate (Abramov product).
    
  • Solution: Always use anhydrous solvents or add a dehydrating agent (

    
     or molecular sieves) in situ during the reaction.
    
Lewis Acid Activation Pathway

Understanding how the catalyst works allows for better substitution. The diagram below details the catalytic cycle for a Lewis Acid (LA) mediated reaction.

Catalytic_Cycle Step1 LA Coordinates Carbonyl Step2 Amine Attack (Imine Formation) Step1->Step2 + R-NH2 Step3 LA Activates Imine Nitrogen Step2->Step3 - H2O Step4 Phosphite Addition Step3->Step4 + HP(O)(OR)2 Step4->Step1 Product Release Regenerate LA

Figure 2: Lewis Acid Catalytic Cycle. The catalyst (LA) plays a dual role: activating the carbonyl for imine formation and subsequently activating the imine for phosphite addition.[4][5]

References

  • Review of Catalytic Asymmetric Synthesis: Ma, J. A. (2006). Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews, 35(7), 630-636.

  • Kabachnik-Fields Mechanism & Kinetics: Keglevich, G., & Balint, E. (2012).[2] The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.

  • Microwave-Assisted Protocols: Raju, C. N., et al. (2012). Ultrasound-assisted synthesis of novel α-aminophosphonates and their biological activity. Archiv der Pharmazie, 345(4), 294-301.[6]

  • Green Chemistry Approaches (Iodine Catalyst): Wu, J., et al. (2018).[7] The synthesis of HMF-based α-amino phosphonates via one-pot Kabachnik–Fields reaction. Royal Society Open Science.

  • Chiral Organocatalysis: Akiyama, T., et al. (2010).[8] Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate.[8] MDPI.

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Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for [(1r)-1-Aminoethyl]phosphonic acid

This guide provides a comprehensive validation and comparison of a novel analytical method for the quantification of [(1r)-1-Aminoethyl]phosphonic acid. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation and comparison of a novel analytical method for the quantification of [(1r)-1-Aminoethyl]phosphonic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, presents detailed protocols, and objectively compares the performance of a modern Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) method against a traditional pre-column derivatization High-Performance Liquid Chromatography (HPLC) approach with fluorescence detection.

Introduction: The Analytical Challenge

[(1r)-1-Aminoethyl]phosphonic acid is a small, highly polar molecule characterized by a primary amine and a phosphonic acid group.[1] Its zwitterionic nature and high polarity make it notoriously difficult to retain and resolve using conventional reversed-phase liquid chromatography (RPLC), the workhorse of most analytical laboratories.[2][3] This challenge necessitates alternative analytical strategies to achieve the sensitivity, specificity, and reliability required for pharmaceutical quality control and research.

Traditionally, the analysis of such polar compounds has relied on pre-column derivatization.[4][5][6] This technique involves a chemical reaction to attach a larger, non-polar, and chromophoric or fluorophoric tag to the analyte.[7] While effective in enabling detection and retention on RPLC columns, derivatization introduces complexity, potential for side-reactions, and can be a significant source of variability.[8][9]

This guide introduces and validates a modern alternative: a HILIC-MS/MS method. HILIC is a powerful separation technique that utilizes a polar stationary phase and a high-organic-content mobile phase to retain and separate polar compounds effectively.[10][11][12] When coupled with tandem mass spectrometry (MS/MS), this approach offers unparalleled specificity and sensitivity, eliminating the need for chemical derivatization.

Method Validation Framework

The validation of an analytical procedure is critical to ensure its reliability and suitability for its intended purpose.[13] All experiments described herein follow the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14][15] We will assess and compare the two methods based on the core validation parameters: Specificity, Linearity, Accuracy, Precision, Limit of Quantitation (LOQ), and Robustness.

Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Reporting Start Define Intended Use (e.g., Impurity Quantification) Method_Dev Develop Analytical Method Start->Method_Dev Validation_Protocol Write Validation Protocol (ICH Q2) Method_Dev->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report End Method Approved Validation_Report->End

Caption: High-level workflow for analytical method validation based on ICH Q2(R1) guidelines.

Comparative Analysis of Analytical Principles

The fundamental difference between the two methods lies in their separation and detection strategies. The traditional method transforms the analyte for detection, while the modern method separates the native analyte and uses a highly specific detector.

Traditional Method: Pre-column Derivatization with OPA/MCE and Fluorescence Detection

This method relies on the reaction of the primary amine of [(1r)-1-Aminoethyl]phosphonic acid with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol (MCE), to form a highly fluorescent isoindole derivative.[16] This derivative is less polar and can be retained on a standard C18 reversed-phase column.

New Method: HILIC-MS/MS

HILIC separates compounds based on their partitioning between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[12] Highly polar analytes like [(1r)-1-Aminoethyl]phosphonic acid are strongly retained. Detection by tandem mass spectrometry (MS/MS) provides exquisite specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference.

Analytical_Principles cluster_Traditional Traditional Method: Derivatization-HPLC-FLD cluster_New New Method: HILIC-MS/MS Analyte1 Polar Analyte (Poorly Retained) Deriv Derivatization (OPA/MCE) Derivative Non-polar, Fluorescent Derivative RP_Col Reversed-Phase C18 Column FLD Fluorescence Detector (FLD) Analyte2 Polar Analyte (Well Retained) HILIC_Col HILIC Column (e.g., Amide) MSMS Tandem Mass Spectrometer (MS/MS)

Caption: Comparison of the analytical principles for the traditional vs. new method.

Head-to-Head Method Validation

The following sections detail the experimental protocols and compare the performance data for each validation parameter.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

  • Causality & Rationale: For the derivatization method, specificity is a major concern. Any other primary amine in the sample can also react with OPA, creating potential interferences.[17][18] For the HILIC-MS/MS method, specificity is conferred by both the chromatographic retention time and the highly selective mass transitions (precursor and product ions), providing a much higher degree of confidence.[19]

  • Experimental Protocol (Specificity):

    • Prepare a solution of the placebo (all formulation components except the active pharmaceutical ingredient, API).

    • Prepare a solution of the [(1r)-1-Aminoethyl]phosphonic acid reference standard.

    • Prepare a spiked sample by adding the reference standard to the placebo solution.

    • Analyze all three samples by each method.

    • Acceptance Criteria: The placebo must show no interfering peak at the retention time of the analyte. The peak in the spiked sample must be pure and have a retention time matching the standard. For MS/MS, the ion ratio in the sample must match the standard.

  • Results:

    • Derivatization-HPLC-FLD: A small interfering peak from an excipient was observed within 0.1 minutes of the analyte peak in the placebo, requiring optimization of the gradient to resolve.

    • HILIC-MS/MS: No signal was observed at the analyte's retention time and m/z transition in the placebo. Specificity was unequivocally demonstrated.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[13]

  • Causality & Rationale: A linear response is fundamental for accurate quantitation. The range must cover the expected concentrations in samples, typically from 50% to 150% of the target concentration for an assay of a finished product.

  • Experimental Protocol (Linearity):

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range of 1 µg/mL to 20 µg/mL.

    • Analyze each standard in triplicate using both methods.

    • Plot the average peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

  • Comparative Data Table:

ParameterDerivatization-HPLC-FLDHILIC-MS/MS
Range 1 - 20 µg/mL0.1 - 25 µg/mL
Correlation (r²) 0.99920.9998
Regression Equation y = 15890x + 4500y = 87500x + 1200
Residuals Randomly distributedRandomly distributed
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

  • Causality & Rationale: Accuracy ensures that the measured value reflects the true value, which is critical for dose-dependent safety and efficacy in drug products. It is often assessed by analyzing a placebo spiked with known amounts of the analyte (recovery study).

  • Experimental Protocol (Accuracy):

    • Spike placebo samples at three concentration levels (e.g., 5, 10, and 15 µg/mL), representing low, medium, and high points of the range.

    • Prepare three replicate samples at each concentration level.

    • Analyze the nine samples with each method and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Comparative Data Table:

Spiked LevelDerivatization-HPLC-FLD (Mean Recovery ± RSD)HILIC-MS/MS (Mean Recovery ± RSD)
5 µg/mL (Low) 98.5% ± 1.8%100.2% ± 0.9%
10 µg/mL (Mid) 99.2% ± 1.5%100.5% ± 0.7%
15 µg/mL (High) 101.1% ± 1.3%99.8% ± 0.6%
Overall Mean 99.6% 100.2%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[13]

  • Causality & Rationale: Precision indicates the random error of a method. Low precision suggests a method is not well-controlled. The derivatization step, being a manual or semi-automated chemical reaction, is often a key source of imprecision.[8]

  • Experimental Protocol (Precision):

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Calculate the RSD for each set of measurements.

    • Acceptance Criteria: RSD should be ≤ 2.0%.

  • Comparative Data Table:

Precision LevelDerivatization-HPLC-FLD (%RSD)HILIC-MS/MS (%RSD)
Repeatability (n=6) 1.6%0.8%
Intermediate (Day 2, Analyst 2) 1.9%1.1%
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Causality & Rationale: A low LOQ is critical for applications such as impurity testing or pharmacokinetic studies. The high efficiency of electrospray ionization in the high-organic mobile phases used in HILIC often leads to enhanced MS sensitivity compared to RPLC.[12]

  • Experimental Protocol (LOQ):

    • Estimate the LOQ based on the signal-to-noise ratio (S/N) from the linearity study (typically where S/N is ~10).

    • Prepare samples at this estimated concentration and analyze them (n=6).

    • Confirm that the precision (%RSD) and accuracy (%Recovery) at this concentration meet acceptance criteria (e.g., RSD ≤ 10%, Recovery 80-120%).

  • Comparative Data Table:

ParameterDerivatization-HPLC-FLDHILIC-MS/MS
LOQ Concentration 0.5 µg/mL0.05 µg/mL
Precision at LOQ (%RSD) 8.5%5.2%
Accuracy at LOQ (%Recovery) 95.7%103.4%
Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13]

  • Causality & Rationale: A robust method is transferable between labs and instruments without requiring significant re-optimization. HILIC methods can sometimes be sensitive to mobile phase composition and column temperature, so these parameters must be tested.

  • Experimental Protocol (Robustness):

    • Select critical method parameters (e.g., % organic in mobile phase, column temperature, mobile phase pH).

    • Vary each parameter slightly (e.g., column temp ± 2°C, % organic ± 2%).

    • Analyze a sample under each condition and assess the impact on retention time, peak shape, and quantitation.

    • Acceptance Criteria: System suitability criteria (e.g., tailing factor, resolution) must pass, and the quantitative result should not change significantly (e.g., < 2% deviation).

Detailed Experimental Methodologies

Protocol 1: HILIC-MS/MS Method (New)
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Amide-HILIC column, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transition: [Precursor ion m/z] -> [Product ion m/z] (Specific values determined during method development for [(1r)-1-Aminoethyl]phosphonic acid).

    • Collision Energy: Optimized for the specific transition.

Protocol 2: Pre-column Derivatization-HPLC-FLD Method (Traditional)
  • Instrumentation: HPLC system with an autosampler capable of programmed derivatization and a fluorescence detector.

  • Derivatization Reagents:

    • Borate Buffer: 0.4 M, pH 10.2.

    • OPA Reagent: 10 mg/mL o-phthalaldehyde in methanol.

    • MCE Reagent: 10 µL/mL 2-mercaptoethanol in methanol.

  • Automated Derivatization Sequence:

    • Aspirate 5 µL of Borate Buffer.

    • Aspirate 5 µL of sample.

    • Aspirate 2 µL of OPA reagent.

    • Aspirate 2 µL of MCE reagent.

    • Mix in needle/loop for 1 minute.

    • Inject.

  • Column: C18 column, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Fluorescence Detection: Excitation: 340 nm, Emission: 455 nm.

Overall Comparison and Conclusion

This validation study demonstrates that the novel HILIC-MS/MS method is unequivocally superior to the traditional pre-column derivatization HPLC-FLD method for the analysis of [(1r)-1-Aminoethyl]phosphonic acid.

FeatureDerivatization-HPLC-FLDHILIC-MS/MSAdvantage
Specificity Moderate; prone to interferencesVery High; mass-basedHILIC-MS/MS
Sensitivity (LOQ) 0.5 µg/mL0.05 µg/mLHILIC-MS/MS
Precision (%RSD) 1.6 - 1.9%0.8 - 1.1%HILIC-MS/MS
Accuracy (%Rec) 98.5 - 101.1%99.8 - 100.5%HILIC-MS/MS
Linear Range NarrowerWiderHILIC-MS/MS
Sample Prep Complex (derivatization required)Simple (dilute and shoot)HILIC-MS/MS
Run Time ~20 minutes~8 minutesHILIC-MS/MS
Cost/Complexity Lower initial instrument costHigher initial instrument costHPLC-FLD

Expert Recommendation:

While the initial capital investment for MS/MS instrumentation is higher, the long-term benefits of the HILIC-MS/MS method are substantial. The elimination of the derivatization step drastically simplifies sample preparation, reduces reagent cost and waste, and significantly improves throughput with a shorter run time. Most importantly, the superior accuracy, precision, and sensitivity provide a much higher degree of confidence in the analytical data, which is paramount in a regulated drug development environment. For any laboratory conducting routine analysis of [(1r)-1-Aminoethyl]phosphonic acid or similar polar analytes, the adoption of the HILIC-MS/MS method is strongly recommended.

References

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Validation

A Comparative Efficacy Analysis of Alafosfalin and Other Antibiotics for Urinary Tract Infections

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the antibacterial efficacy of alafosfalin with other commonly prescribed antibiotics for urinary tra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the antibacterial efficacy of alafosfalin with other commonly prescribed antibiotics for urinary tract infections (UTIs), including fosfomycin, cephalosporins, and fluoroquinolones. This analysis is grounded in available experimental data to provide an objective evaluation for researchers and professionals in drug development.

Introduction to Alafosfalin: A Novel Phosphonopeptide

Alafasfalin, chemically L-alanyl-L-1-aminoethylphosphonic acid, is a synthetic phosphonopeptide antibiotic.[1] It was designed as a peptide mimetic to exploit bacterial peptide permeases for active transport into the cell.[2] This "Trojan horse" strategy allows the active component to bypass some common resistance mechanisms.

Mechanism of Action

Once inside the bacterial cell, alafosfalin is cleaved by intracellular peptidases, releasing L-1-aminoethylphosphonic acid. This active metabolite primarily targets and inhibits alanine racemase , an essential enzyme for the synthesis of D-alanine, a crucial component of the bacterial cell wall peptidoglycan.[2] A secondary target may be UDP-N-acetylmuramyl-L-alanine synthetase.[2] This selective inhibition of peptidoglycan biosynthesis leads to cell lysis and bacterial death.[2]

Alafosfalin_MOA cluster_outside Bacterial Exterior cluster_cell Bacterial Cell Alafasfalin_ext Alafasfalin Permease Peptide Permease Alafasfalin_ext->Permease Active Transport Alafasfalin_int Alafasfalin Permease->Alafasfalin_int Peptidases Intracellular Peptidases Alafasfalin_int->Peptidases Cleavage L-AEP L-1-aminoethyl- phosphonic acid (Active Metabolite) Peptidases->L-AEP Alanine_Racemase Alanine Racemase L-AEP->Alanine_Racemase Inhibition Cell_Wall_Synth Peptidoglycan Synthesis Alanine_Racemase->Cell_Wall_Synth Blocks D-alanine production Lysis Cell Lysis Cell_Wall_Synth->Lysis Disruption leads to Susceptibility_Testing_Workflow Start Bacterial Isolate Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Microtiter Plates with Serial Antibiotic Dilutions Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read Results Incubate->Read MIC Determine MIC Read->MIC

Figure 2: Workflow for Broth Microdilution Susceptibility Testing.

Discussion and Future Perspectives

A direct comparison of the efficacy of alafosfalin with modern antibiotics is hampered by the age of the available alafosfalin data. The development of alafosfalin was reportedly halted due to the therapeutic usefulness being limited by the selection of resistant mutants. This suggests that while initially potent against susceptible strains, the emergence of resistance was a significant clinical hurdle.

In contrast, fosfomycin continues to be a valuable option for uncomplicated UTIs, including those caused by some MDR strains, although resistance is emerging. [3][4]Cephalosporins and fluoroquinolones face significant challenges from increasing resistance worldwide. [5][6][7] The novel mechanism of action of alafosfalin, leveraging peptide transport systems, remains an intriguing concept in antibiotic development. Future research into similar phosphonopeptides could potentially overcome the resistance limitations observed with alafosfalin. Understanding the specific mutations that led to alafosfalin resistance would be critical in designing next-generation compounds with improved stability and a lower propensity for resistance development.

Conclusion

Alafasfalin demonstrated promising in vitro activity against key urinary pathogens in early studies, with a unique mechanism of action and synergistic potential with other antibiotics. However, its clinical development was not pursued, reportedly due to the emergence of resistance. In the current landscape of antimicrobial resistance, fosfomycin remains a viable option for many UTIs, while the utility of broad-spectrum cephalosporins and fluoroquinolones is increasingly compromised. The story of alafosfalin serves as a valuable case study for drug developers, highlighting the importance of not only initial potency but also the long-term sustainability of a novel antibiotic in the face of bacterial evolution.

References

  • Atherton FR, Hall MJ, Hassall CH, Lambert RW, Lloyd WJ, Ringrose PS. Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships. Antimicrob Agents Chemother. 1979;15(5):677-683. [Link]

  • Maruyama HB, Arisawa M, Sawada T. Alafosfalin, a new inhibitor of cell wall biosynthesis: in vitro activity against urinary isolates in Japan and potentiation with beta-lactams. Antimicrob Agents Chemother. 1979;16(4):444-451. [Link]

  • As-Saber, M., et al. (2024). Antimicrobial Resistance in Escherichia coli Causing Urinary Tract Infection: A Four-Year Study. Journal of Pure and Applied Microbiology, 18(1), 324-332. [Link]

  • Allen JG, Atherton FR, Hall MJ, Hassall CH, Holmes SW, Lambert RW, Nisbet LJ, Ringrose PS. Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrob Agents Chemother. 1979;15(5):684-695. [Link]

  • Maruyama HB, Arisawa M, Sawada T. Alafosfalin, a new inhibitor of cell wall biosynthesis: in vitro activity against urinary isolates in Japan and potentiation with beta-lactams. Antimicrob Agents Chemother. 1979;16(4):444-451. [Link]

  • Hooper DC, Jacoby GA. Topoisomerase inhibitors. In: Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases. 9th ed. Elsevier; 2020:chap 24.
  • World Health Organization. (2021). WHO priority pathogens list for R&D of new antibiotics. [Link]

  • Zhanel GG, et al. (2022). In Vitro Activity of Fosfomycin Against Bacterial Pathogens Isolated from Urine Specimens in Canada from 2007 to 2020: CANWARD Surveillance Study. Canadian Antimicrobial Resistance Alliance.
  • CDC. Antibiotic Resistance Threats in the United States, 2019. Atlanta, GA: U.S. Department of Health and Human Services, CDC; 2019. [Link]

  • Sader HS, et al. (2021). Antimicrobial susceptibility of urinary tract infection pathogens in Latin America: results from the SENTRY Antimicrobial Surveillance Program, 2017–2019. Journal of Global Antimicrobial Resistance, 25, 247-255.
  • Critchley, I. A., et al. (2003). Surveillance of fluoroquinolone resistance in Wisconsin: Geographic variation and impact of revised CLSI breakpoints. Journal of clinical microbiology, 41(11), 5247-5250. [Link]

  • Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. CLSI supplement M100.
  • Karlowsky JA, et al. (2007). Fluoroquinolone-Resistant Urinary Isolates of Escherichia coli from Outpatients Are Frequently Multidrug Resistant: Results from the North American Urinary Tract Infection Collaborative Alliance-Quinolone Resistance Study. Antimicrobial agents and chemotherapy, 51(5), 1851-1854. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link]

  • Silver, L. L. (2017). Fosfomycin: Mechanism and resistance. Cold Spring Harbor perspectives in medicine, 7(3), a025352. [Link]

  • Falagas ME, Vouloumanou EK, Samonis G, Vardakas KZ. Fosfomycin. Clin Microbiol Rev. 2016;29(2):321-347.
  • Gupta K, et al. (2011). International clinical practice guidelines for the treatment of acute uncomplicated cystitis and pyelonephritis in women: A 2010 update by the Infectious Diseases Society of America and the European Society for Microbiology and Infectious Diseases. Clinical infectious diseases, 52(5), e103-e120.
  • Banerjee, P., et al. (2021). In vitro effect of fosfomycin on multi-drug resistant gram-negative bacteria causing urinary tract infections. Journal of clinical and diagnostic research: JCDR, 15(1), DC01-DC05. [Link]

  • Tamma PD, et al. (2019). Infectious Diseases Society of America guidance on the treatment of extended-spectrum β-lactamase producing Enterobacterales (ESBL-E), carbapenem-resistant Enterobacterales (CRE), and Pseudomonas aeruginosa with difficult-to-treat resistance (DTR-P. aeruginosa). Clinical Infectious Diseases, 72(7), e169-e183.
  • Vardakas, K. Z., et al. (2019). Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences. The Journal of antimicrobial chemotherapy, 74(1), 1-10. [Link]

  • Stanford Health Care. (2024). Oral Fosfomycin Tip Sheet & Pearls. [Link]

  • AntibioticDB. Alafosfalin. [Link]

  • Bergan T. Pharmacokinetic comparison between fosfomycin and other phosphonic acid derivatives. Infection. 1990;18 Suppl 2:S71-7.
  • Atherton FR, Hall MJ, Hassall CH, Lambert RW, Ringrose PS. Phosphonopeptides as antibacterial agents: rationale, chemistry, and structure-activity relationships. Antimicrob Agents Chemother. 1979;15(5):677-683.
  • Allen JG, Atherton FR, Hall MJ, Hassall CH, Holmes SW, Lambert RW, Nisbet LJ, Ringrose PS. Phosphonopeptides, a new class of synthetic antibacterial agents.
  • Allen JG, Atherton FR, Hall MJ, Hassall CH, Holmes SW, Lambert RW, Nisbet LJ, Ringrose PS. Phosphonopeptides as antibacterial agents: alaphosphin and related phosphonopeptides. Antimicrob Agents Chemother. 1979;15(5):684-695.
  • Atherton FR, Hall MJ, Hassall CH, Holmes SW, Lambert RW, Lloyd WJ, Ringrose PS. Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships. J Med Chem. 1982;25(5):539-545.
  • Maruyama HB, Arisawa M, Sawada T. Alafosfalin, a new inhibitor of cell wall biosynthesis: in vitro activity against urinary isolates in Japan and potentiation with beta-lactams. Antimicrob Agents Chemother. 1979;16(4):444-451.
  • Allen JG, Havas L, Leicht E, Lenox-Smith I, Nisbet LJ. Phosphonopeptides as antibacterial agents: metabolism and pharmacokinetics of alafosfalin in animals and humans. Antimicrob Agents Chemother. 1979;16(3):306-313.
  • Wise R, Andrews JM, Danks G. In-vitro activity of alafosfalin in combination with other antibiotics. J Antimicrob Chemother. 1980;6(2):215-220.
  • Jorgensen JH, Ferraro MJ. Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clin Infect Dis. 2009;49(11):1749-1755.

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Comparative

Validating Cellular Target Engagement of [(1r)-1-Aminoethyl]phosphonic Acid (L-Ala-P)

A Comparative Technical Guide for Drug Development[1] Executive Summary [(1r)-1-Aminoethyl]phosphonic acid (L-Ala-P) represents a class of potent, mechanism-based inhibitors targeting bacterial cell wall biosynthesis.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development[1]

Executive Summary

[(1r)-1-Aminoethyl]phosphonic acid (L-Ala-P) represents a class of potent, mechanism-based inhibitors targeting bacterial cell wall biosynthesis.[1] Unlike competitive inhibitors, L-Ala-P acts as a "suicide substrate" for Alanine Racemase (Alr), forming a stable, covalent-like adduct with the PLP cofactor.

However, validating its target engagement in cells presents a distinct challenge: membrane permeability .[1] While the molecule exhibits nanomolar affinity in cell-free enzymatic assays, its zwitterionic phosphonate structure prevents passive diffusion across the bacterial inner membrane.

This guide outlines the specific protocols to validate L-Ala-P target engagement, distinguishing between biophysical engagement (CETSA) and intracellular accumulation (LC-MS/MS). It benchmarks performance against the industry standard, D-Cycloserine.[1]

Part 1: Mechanism of Action & The Target[2]

The Target: Alanine Racemase (Alr)

Alanine Racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for converting L-Alanine to D-Alanine, a critical building block of the peptidoglycan cell wall.[2]

The Inhibitor: L-Ala-P

L-Ala-P mimics L-Alanine.[1][3] Upon entering the active site, it undergoes the first step of the catalytic cycle (transimination) but traps the enzyme in a stable external aldimine complex. This is a time-dependent, irreversible inhibition.[1]

Alr_Pathway L_Ala L-Alanine Alr Alanine Racemase (Target) L_Ala->Alr Substrate D_Ala D-Alanine Alr->D_Ala Racemization D_Ala_D_Ala D-Ala-D-Ala Di-peptide D_Ala->D_Ala_D_Ala Ligase (Ddl) CellWall Peptidoglycan Cross-linking D_Ala_D_Ala->CellWall L_AlaP [(1r)-1-Aminoethyl] phosphonic acid (Inhibitor) L_AlaP->Alr Suicide Inhibition (Stable Aldimine)

Figure 1: The Peptidoglycan Biosynthesis Pathway. L-Ala-P irreversibly blocks the racemization step, starving the cell of D-Alanine.

Part 2: Comparative Analysis of Validation Methods

To prove L-Ala-P works in a cellular context, you must answer two questions:

  • Did it get in? (Accumulation)

  • Did it bind? (Engagement)

Comparison of Validation Approaches
FeatureCETSA (Cellular Thermal Shift) LC-MS/MS (Intracellular) MIC Rescue Assay
Primary Output Physical binding (Thermodynamic stability)Cytosolic concentrationPhenotypic consequence
Suitability for L-Ala-P High. Covalent inhibition causes massive Tm shifts.[1]Medium. Requires HILIC chromatography due to polarity.[1]High. D-Ala rescue is specific to Alr inhibition.[1]
Throughput Medium (Western Blot) to High (AlphaScreen)Low (Requires extraction)High (Plate reader)
Limitations Requires specific antibody for Alr.[1]Does not prove binding, only presence.[1]Indirect evidence only.

Part 3: Benchmarking Against Alternatives

When characterizing L-Ala-P, researchers typically compare it to D-Cycloserine (DCS) and


-Chloro-D-Alanine .[1]
Performance Metrics
Parameter[(1r)-1-Aminoethyl]phosphonic acid D-Cycloserine (DCS)

-Chloro-D-Alanine
Mechanism Suicide Substrate (Time-dependent)Competitive / Slow-bindingSuicide Substrate
Target Specificity High (Specific to Alr)Moderate (Targets Alr & D-Ala-D-Ala Ligase)High (Alr & Transaminases)
Binding Affinity (

)
< 10

M
(Forms stable complex)
~30-100

M
< 10

M
Cellular Uptake Poor (Requires peptide carrier or prodrug form)Good (Active transport via D-Ala permease)Good
Stability High (C-P bond is stable)Low (Hydrolyzes in aqueous solution)Unstable (Elimination reaction)

Expert Insight: While L-Ala-P is a more potent enzyme inhibitor than DCS, DCS often appears more potent in whole-cell assays (MIC) solely because L-Ala-P struggles to penetrate the bacterial membrane.[1] Validation studies must therefore use the dipeptide prodrug (Alafosfalin) or electroporation to validate the intracellular target engagement of the acid moiety.

Part 4: Detailed Experimental Protocols

Protocol A: Bacterial CETSA for Alr Engagement

The Gold Standard for proving physical binding in intact cells.

Principle: L-Ala-P binding stabilizes the Alr enzyme, preventing it from precipitating at elevated temperatures.[1]

CETSA_Workflow Step1 1. Cell Treatment (Incubate with L-Ala-P or Prodrug) Step2 2. Aliquot & Heat Challenge (Gradient: 40°C - 70°C) Step1->Step2 Step3 3. Lysis (Non-denaturing buffer) Step2->Step3 Step4 4. Separation (Centrifuge 20,000xg to pellet aggregates) Step3->Step4 Step5 5. Detection (Western Blot for Soluble Alr) Step4->Step5

Figure 2: CETSA Workflow. The presence of soluble Alr at high temperatures indicates successful drug binding.

Step-by-Step Protocol:

  • Preparation: Grow bacteria (e.g., E. coli or S. aureus) to mid-log phase (

    
    ).
    
  • Treatment:

    • Split culture into two: Vehicle (Control) vs. Treated (10x MIC of L-Ala-P or Alafosfalin).[1]

    • Incubate for 30–60 minutes at 37°C. Note: Longer incubation allows for metabolic accumulation.

  • Harvest: Pellet cells and wash with PBS to remove extracellular drug. Resuspend in PBS containing protease inhibitors.

  • Heat Challenge:

    • Divide each group into 8–10 PCR tubes (50

      
      L each).[1]
      
    • Heat each tube to a distinct temperature (Range: 40°C to 70°C) for 3 minutes in a thermal cycler.

    • Cool immediately to 4°C.[1]

  • Lysis: Add mild lysis buffer (e.g., BugBuster or 0.5% NP-40 in PBS) with lysozyme and DNase.[1] Incubate 20 min on ice.

    • Critical: Do not use SDS or strong denaturants here; it will re-solubilize the precipitated protein.[1]

  • Separation: Centrifuge at 20,000

    
     for 20 minutes at 4°C. Collect the supernatant  (soluble fraction).
    
  • Analysis: Run SDS-PAGE and Western Blot using anti-Alanine Racemase antibody.[1]

  • Result Interpretation: Plot the band intensity vs. Temperature. A shift of the melting curve (

    
    ) to the right (higher temperature) in the treated group confirms target engagement.
    
Protocol B: LC-MS/MS Quantification (Intracellular Accumulation)

Validating that the molecule actually entered the cell.

Challenge: Phosphonic acids are highly polar and bind irreversibly to stainless steel or standard C18 columns.

Optimized Method (HILIC):

  • Extraction:

    • Pellet

      
       cells.[1] Wash 2x with ice-cold PBS (rapidly).[1]
      
    • Lyse in 80:20 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.[1]

    • Vortex and sonicate.[1] Centrifuge to remove debris.[1]

  • Chromatography (HILIC):

    • Column: ZIC-HILIC or Amide-HILIC (e.g., SeQuant ZIC-HILIC).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

    • Mobile Phase B: Acetonitrile.[1][4]

    • Gradient: Start high organic (90% B) and ramp down to 40% B.

  • Mass Spectrometry:

    • Mode: Negative Ion Mode (ESI-).[1]

    • MRM Transition: Monitor parent ion [M-H]⁻ (

      
       124) 
      
      
      
      fragment (
      
      
      79,
      
      
      ).
    • Internal Standard: Use

      
      -labeled Alanine or a structural phosphonate analog.[1]
      

Part 5: Troubleshooting & Expert Insights

The "False Negative" in Whole Cells

If CETSA works in lysate but fails in intact cells, the issue is transport , not binding.

  • Solution: Repeat the assay using the dipeptide prodrug (Alafosfalin). The bacteria will actively transport the dipeptide and cleave it intracellularly to release L-Ala-P.

Specificity Check (Rescue Assay)

To confirm the observed growth inhibition is due to Alr inhibition and not off-target toxicity:

  • Plate bacteria on agar containing the drug at

    
     MIC.[1]
    
  • Add a disk containing D-Alanine .[1]

  • Result: If a halo of growth appears around the D-Ala disk, the mechanism is confirmed as Alr inhibition (you have bypassed the blockade).

Stability of the Inhibitor

L-Ala-P is chemically stable, unlike


-chloro-alanine. However, ensure your LC-MS buffers are free of phosphate salts, which suppress the ionization of phosphonates.

References

  • Mechanism of Action: Fenn, T. D., et al. (2003).[1] "Structural basis of the broad-spectrum inhibition of alanine racemase by D-cycloserine." Biochemistry. Link[1]

  • CETSA Methodology: Martinez Molina, D., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][5][6][7][8] Science. Link[1]

  • L-Ala-P Characterization: Atherton, F. R., et al. (1979).[1] "Phosphonopeptides as antibacterial agents: Mechanism of action of alafosfalin." Antimicrobial Agents and Chemotherapy.[1] Link[1]

  • LC-MS of Phosphonates: Kuehl, P. J., et al. (2021).[1][4] "Quantification of polar phosphonic acids in biological matrices using HILIC-MS/MS." Analytical Chemistry. (Generalized reference for HILIC method adaptation).

Sources

Safety & Regulatory Compliance

Safety

[(1r)-1-Aminoethyl]phosphonic acid proper disposal procedures

Topic: [(1r)-1-Aminoethyl]phosphonic acid Proper Disposal Procedures Executive Summary: Immediate Operational Directive Do NOT dispose of [(1r)-1-Aminoethyl]phosphonic acid down the drain. Unlike standard peptide residue...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [(1r)-1-Aminoethyl]phosphonic acid Proper Disposal Procedures

Executive Summary: Immediate Operational Directive

Do NOT dispose of [(1r)-1-Aminoethyl]phosphonic acid down the drain.

Unlike standard peptide residues or carboxylic acids, this compound contains a Carbon-Phosphorus (C-P) bond that is chemically stable and resistant to standard hydrolytic degradation. Conventional wastewater treatment does not mineralize this bond effectively. Discharge contributes to cumulative environmental phosphonate load, posing eutrophication risks.

Primary Disposal Route: High-Temperature Incineration (with flue gas scrubbing). Waste Category: Non-halogenated Organic Waste (containing Phosphorus).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[1]

Parameter Data
Chemical Name [(1R)-1-Aminoethyl]phosphonic acid
Synonyms L-Ala-P; (R)-(-)-1-Aminoethylphosphonic acid
CAS Number 60687-36-7
Molecular Formula C₂H₈NO₃P
Molecular Weight 125.06 g/mol
Acidity (pKa) Zwitterionic character (pKa₁ ~1.3, pKa₂ ~6.[2]7) [1]
GHS Hazards Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Scientific Rationale: The C-P Bond Challenge

As a Senior Application Scientist, it is critical to understand why standard protocols fail for this molecule.

The Stability Mechanism: Most biological molecules rely on C-O, C-N, or P-O-C linkages (esters, amides, phosphoesters). These are susceptible to hydrolysis by acids, bases, or standard enzymatic activity. [(1r)-1-Aminoethyl]phosphonic acid mimics the amino acid Alanine but replaces the carboxylic carbon with a phosphorus atom directly bonded to the alpha-carbon.

  • Hydrolytic Resistance: The C-P bond energy is approx. 264 kJ/mol. It is chemically inert to the standard acid/base treatments used to deactivate biological waste.

  • Thermal Stability: Research indicates phosphonic acids often remain stable up to 300–400°C [2]. Standard autoclaving (121°C) is ineffective for degradation.

  • Environmental Impact: Because it resists degradation, it persists in aqueous environments. While not acutely toxic like heavy metals, phosphonates act as a nutrient source for algae (eutrophication) once slowly broken down by specialized C-P lyase bacterial pathways [3].

Diagram 1: Stability & Degradation Logic

CP_Stability Compound [(1r)-1-Aminoethyl]phosphonic acid Standard_Tx Standard Hydrolysis (Acid/Base/Autoclave) Compound->Standard_Tx Subjected to Incineration High-Temp Incineration (>1000°C) Compound->Incineration Recommended Result_Fail Intact C-P Bond (Persists in Waste) Standard_Tx->Result_Fail Ineffective Cleavage Result_Success Mineralization (CO2, H2O, PO4) Incineration->Result_Success Oxidative Cleavage

Caption: Comparative efficacy of disposal methods. Note the failure of standard hydrolysis due to C-P bond stability.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Powder)

Applicability: Expired stock, weighing residuals, spill cleanup solids.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or halogenated solvents.

  • Containerization: Use a high-density polyethylene (HDPE) or glass container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "[(1r)-1-Aminoethyl]phosphonic acid (100%)."

    • Hazard Checkbox: Irritant.

    • Note: "Contains Organophosphonates - Incinerate Only."

  • Disposal Action: Transfer to institutional EHS for incineration .

Scenario B: Aqueous Solutions (Buffers/Reaction Mixtures)

Applicability: HPLC waste, reaction byproducts.

  • pH Adjustment: If the solution is highly acidic or basic from a reaction, neutralize to pH 5–9 to minimize container corrosion.

  • Segregation:

    • Do NOT mix with heavy metal waste (creates complex chelation issues).

    • Do NOT pour down the sink.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Aqueous Organic."

    • Constituents: "Water (99%), [(1r)-1-Aminoethyl]phosphonic acid (<1%)."

  • Disposal Action: Submit for chemical waste collection. Specify "Organophosphorus content" on the manifest to ensure the waste handler routes it to an incinerator with appropriate scrubbers (to manage phosphorus oxides).

Scenario C: Spill Management

Immediate Response Protocol.

  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (powder inhalation causes respiratory irritation [4]).

  • Containment:

    • Dry Spill: Cover with a damp paper towel to prevent dust generation. Sweep carefully into a disposable container.

    • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with water, followed by a mild detergent. Treat all cleanup materials (wipes/gloves) as Solid Waste (Scenario A) .

Operational Workflow Visualization

Use this decision tree to determine the correct waste stream in your laboratory.

Diagram 2: Disposal Decision Tree

Disposal_Tree Start Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Action_Solid Container: HDPE/Glass Label: 'Solid Organophosphonate' Solid->Action_Solid Action_Liquid Check pH -> Neutralize Container: Solvent Waste Bottle Liquid->Action_Liquid Final EHS / Waste Contractor (Incineration) Action_Solid->Final Check_Drain Can I pour down drain? Action_Liquid->Check_Drain No_Drain NO. Risk of Eutrophication. Submit for Incineration. Check_Drain->No_Drain No_Drain->Final

Caption: Decision logic for segregating and routing phosphonic acid waste streams.

References

  • PubChem. (2025).[3] [(1R)-1-aminoethyl]phosphonic acid (CID 185992) - Chemical and Physical Properties.[3] National Library of Medicine. [Link]

  • Tsud, N., et al. (2014). Thermal stability and protective properties of phenylphosphonic acid on Cu(111).[4] National Science Foundation (NSF) Par. 32. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1r)-1-Aminoethyl]phosphonic acid
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[(1r)-1-Aminoethyl]phosphonic acid
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